molecular formula C4H11N2O6P B15614561 SF2312 ammonium

SF2312 ammonium

Número de catálogo: B15614561
Peso molecular: 214.11 g/mol
Clave InChI: ZGKWBUOVMBUDSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SF2312 ammonium is a useful research compound. Its molecular formula is C4H11N2O6P and its molecular weight is 214.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C4H11N2O6P

Peso molecular

214.11 g/mol

Nombre IUPAC

azane;(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid

InChI

InChI=1S/C4H8NO6P.H3N/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2-3,6,8H,1H2,(H2,9,10,11);1H3

Clave InChI

ZGKWBUOVMBUDSY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Phosphonate Antibiotic SF2312: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora. Initially identified through screens for antibacterial activity under anaerobic conditions, SF2312 has since been characterized as a potent inhibitor of the glycolytic enzyme enolase.[1] This mode of action, targeting a central metabolic pathway, has garnered significant interest for its potential applications in both infectious disease and oncology, particularly in the context of tumors with specific metabolic vulnerabilities. This technical guide provides an in-depth overview of the discovery and isolation of SF2312, including detailed experimental protocols, a summary of its biological activity, and a visualization of its mechanism of action.

Discovery and Biological Activity

SF2312 was discovered during a screening of natural products for antibiotic activity, notably its efficacy under anaerobic conditions.[1] It is produced by an actinomycete of the genus Micromonospora and exhibits activity against a range of bacteria, with pronounced effects on Salmonella and Staphylococcus, and weaker activity against E. coli.[1] It has been observed to have no activity against fungi.[1] The entry of SF2312 into bacterial cells is believed to occur through the glucose-6-phosphate transporter system, similar to the antibiotic fosfomycin.[1]

The primary mechanism of action of SF2312 is the potent inhibition of enolase, a crucial enzyme in the glycolysis pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][2] SF2312 acts as a transition state analog, binding to the active site of enolase.[2] Structural studies have revealed that the (3S,5S)-enantiomer is the active form of the molecule.[2][3]

Quantitative Biological Data

The inhibitory activity of SF2312 against enolase and its effect on cancer cell lines have been quantified in several studies. The following tables summarize the key findings.

Enzyme/Cell Line Inhibitor IC50 (nM) Reference
Human Recombinant ENO1SF231237.9[4]
Human Recombinant ENO2SF231242.5[4]
D423 Glioma Cells (ENO1-deleted)SF2312Low µM range[4]
D423 Glioma Cells (ENO1-rescued)SF2312> 200 µM[4]
Compound Enzyme/Cell Lysate IC50 Fold Difference Reference
(3S)-MethylSF2312Human ENO1/ENO2~10 nM-
(3R)-MethylSF2312Human ENO1/ENO2~15 µM~2000-fold less potent
(3S)-MethylSF2312E. coli enolasePotent~2000-fold more potent
(3R)-MethylSF2312E. coli enolaseLess potent-

Experimental Protocols

Fermentation of Micromonospora for SF2312 Production (Representative Protocol)

While a specific protocol for SF2312 production has not been detailed in the reviewed literature, a general procedure for the fermentation of Micromonospora species to produce antibiotics can be outlined. This protocol is based on methods used for other antibiotics from this genus.

2.1.1. Media Composition

  • Seed Medium (per liter):

    • Glucose: 10 g

    • Soybean meal: 25 g

    • Yeast extract: 2 g

    • CaCO₃: 3 g

    • Adjust pH to 7.0 before sterilization.

  • Production Medium (per liter):

    • Soluble starch: 20 g

    • Glucose: 5 g

    • Soybean meal: 30 g

    • Yeast extract: 5 g

    • (NH₄)₂SO₄: 2 g

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 4 g

    • Trace element solution: 1 mL

    • Adjust pH to 7.2 before sterilization.

2.1.2. Fermentation Conditions

  • Inoculum Preparation: A well-sporulated culture of Micromonospora sp. from an agar (B569324) slant is used to inoculate a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Production Culture: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of production medium.

  • Incubation: The production culture is incubated at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Monitoring: The fermentation is monitored periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).

Extraction and Purification of SF2312 (Representative Protocol)

The following is a generalized protocol for the extraction and purification of a phosphonate antibiotic like SF2312 from a Micromonospora fermentation broth.

  • Harvesting: The fermentation broth is harvested by centrifugation at 8000 rpm for 20 minutes to separate the mycelium from the supernatant. The supernatant is the primary source of the extracellularly produced SF2312.

  • Initial Extraction:

    • The pH of the supernatant is adjusted to 2.0 with a strong acid (e.g., HCl).

    • The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

    • The organic layers are pooled and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and tested for activity.

    • Ion-Exchange Chromatography: Active fractions are pooled, concentrated, and further purified by ion-exchange chromatography. Given the phosphonate group, an anion exchange resin would be appropriate. Elution is typically performed with a salt gradient (e.g., NaCl).

    • Preparative HPLC: The final purification step is carried out using preparative reverse-phase high-performance liquid chromatography (HPLC) to obtain pure SF2312.

Visualizations

Glycolysis and the Mechanism of Action of SF2312

SF2312 inhibits the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolysis pathway.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate & Dihydroxyacetone phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 Enolase Enolase PGA2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate SF2312 SF2312 SF2312->Enolase Enolase->PEP Natural_Product_Workflow cluster_0 Discovery Phase cluster_1 Isolation & Purification Phase cluster_2 Characterization Phase Isolation Isolation of Micromonospora sp. Fermentation Fermentation & Production Isolation->Fermentation Screening Bioactivity Screening (e.g., Anaerobic antibacterial assay) Fermentation->Screening Extraction Extraction from Broth Screening->Extraction Chromatography Chromatographic Separation (e.g., Silica, Ion-Exchange) Extraction->Chromatography Purification Final Purification (e.g., Preparative HPLC) Chromatography->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioactivity Biological Activity & Mechanism of Action Studies Structure->Bioactivity

References

The Natural Antibiotic SF2312: A Potent Inhibitor of Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2][3][4] Originally discovered during a screen for antibiotic activity under anaerobic conditions, its specific mechanism of action was initially unknown.[1][3][4][5] Subsequent research has revealed SF2312 to be a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][3][5] This technical guide provides a comprehensive overview of the biochemical properties of SF2312, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Mechanism of Action: Enolase Inhibition

SF2312 exerts its biological activity through the potent inhibition of enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][6] By acting as a transition state analogue, SF2312 binds to the active site of enolase, effectively blocking the glycolytic flux.[6][7] This inhibition of a central metabolic pathway is the basis for its antibiotic and potential anti-cancer activities.[1][5] The phosphonate moiety of SF2312 is crucial for its inhibitory function, coordinating with magnesium ions in the enzyme's active site.[1]

The inhibition of glycolysis by SF2312 leads to a significant increase in the concentration of metabolites upstream of enolase, such as 3-phosphoglycerate (B1209933) (3-PGA), and a decrease in downstream metabolites like PEP and lactate (B86563).[8] This metabolic disruption ultimately results in cellular energy depletion and cytotoxicity, particularly in cells highly dependent on glycolysis.

Quantitative Inhibitory Data

SF2312 has been shown to be a potent inhibitor of various enolase isoforms. The following table summarizes the key quantitative data reported in the literature.

Target EnzymeAssay SystemIC50KiReference
Human Enolase 1 (ENO1)Recombinant Human Protein37.9 nM-[2]
Human Enolase 2 (ENO2)Recombinant Human Protein42.5 nM-[2]
Human Enolase 2 (ENO2)Recombinant Human Protein~10 nM-[6]
E. coli EnolaseRecombinant E. coli Protein18.4 nM3.4 nM[7]
Enolase in D423 cell lysateCell-based assay10-50 nM-[9]

Selective Toxicity in ENO1-Deleted Cancers

A significant aspect of SF2312's biochemical profile is its selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene.[1][2] These cells are solely reliant on the ENO2 isoform for their glycolytic needs.[6] SF2312 exhibits a degree of preferential inhibition of ENO2 over ENO1, and this, combined with the reduced total enolase activity in ENO1-deleted cells, leads to a synthetic lethal interaction.[1][9] For instance, SF2312 inhibited the proliferation of the ENO1-deleted D423 glioma cell line in the low micromolar range, while the same cells with restored ENO1 expression were resistant to concentrations above 200 μM.[1][2] This selective cytotoxicity is particularly pronounced under hypoxic conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SF2312's biochemical properties. The following are protocols for key experiments cited in the literature.

Enolase Inhibition Assay (Coupled Enzyme Assay)

This assay indirectly measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to the pyruvate (B1213749) kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored by a decrease in fluorescence or absorbance.

Materials:

  • Enolase source (recombinant protein or cell lysate)

  • 2-Phosphoglycerate (2-PGA) substrate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • SF2312 inhibitor

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ADP, NADH, PK, and LDH.

  • Add the enolase source to the reaction mixture.

  • To test for inhibition, pre-incubate the enolase with varying concentrations of SF2312 for a defined period.

  • Initiate the reaction by adding the substrate, 2-PGA.

  • Monitor the decrease in NADH absorbance at 340 nm or fluorescence at an excitation/emission of ~340 nm/~460 nm over time.

  • Calculate the rate of reaction from the linear portion of the curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SF2312 concentration.

Cell Proliferation and Cytotoxicity Assays

These assays are used to determine the effect of SF2312 on the growth and viability of cell lines.

Materials:

  • Cell line of interest (e.g., D423 ENO1-deleted glioma cells and isogenic controls)

  • Cell culture medium and supplements

  • SF2312

  • Reagents for assessing cell number (e.g., Hoechst 33342 for DNA staining) or apoptosis (e.g., YO-PRO®-1)

  • Multi-well plates

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of SF2312 concentrations.

  • Incubate the cells for the desired treatment period (e.g., 72 hours to 2 weeks).

  • At the end of the treatment, quantify cell proliferation using a suitable method. For Hoechst 33342 staining, fix and stain the cells, then image and count the nuclei.

  • For apoptosis, use a marker like YO-PRO®-1, which selectively enters apoptotic cells, and quantify the fluorescent cells.

  • Plot the cell number or percentage of apoptotic cells as a function of SF2312 concentration to determine its effect.

¹³C-Glucose Tracing (Metabolomics)

This technique is used to trace the metabolic fate of glucose within cells and confirm the on-target effect of SF2312.

Materials:

  • Cell line of interest

  • Culture medium containing U-¹³C-glucose

  • SF2312

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) for metabolite analysis

Procedure:

  • Culture cells in the presence or absence of SF2312.

  • Replace the standard medium with a medium containing U-¹³C-glucose and continue the incubation.

  • After the desired time, quench the metabolism and extract the intracellular metabolites.

  • Analyze the extracts by LC-MS or NMR to identify and quantify ¹³C-labeled metabolites.

  • Inhibition of enolase by SF2312 is expected to cause an accumulation of ¹³C-labeled upstream metabolites (e.g., 3-phosphoglycerate) and a reduction in ¹³C-labeled downstream metabolites (e.g., lactate).[1]

Visualizations

Signaling Pathway Diagram

Glycolysis_Inhibition_by_SF2312 cluster_glycolysis Glycolysis 2-PGA 2-PGA PEP PEP 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase SF2312 SF2312 Enolase_target Enolase SF2312->Enolase_target Enolase_target->PEP

Caption: Inhibition of the glycolytic pathway by the natural antibiotic SF2312.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assay Types start Start: Cell Seeding (e.g., D423 glioma cells) treatment Treatment with SF2312 (Varying Concentrations) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Endpoint Assay incubation->assay proliferation Proliferation Assay (Hoechst Staining) assay->proliferation apoptosis Apoptosis Assay (YO-PRO-1) assay->apoptosis metabolomics Metabolomics (¹³C-Glucose Tracing) assay->metabolomics analysis Data Analysis (IC50, % Inhibition) proliferation->analysis apoptosis->analysis metabolomics->analysis conclusion Conclusion on SF2312 Efficacy analysis->conclusion

Caption: A generalized workflow for evaluating the cellular effects of SF2312.

Logical Relationship Diagram

Selective_Toxicity_of_SF2312 cluster_normal Normal/ENO1-Intact Cell cluster_cancer ENO1-Deleted Cancer Cell ENO1_normal ENO1 Present Enolase_activity_normal High Enolase Activity ENO1_normal->Enolase_activity_normal ENO2_normal ENO2 Present ENO2_normal->Enolase_activity_normal Cell Viability Maintained Cell Viability Maintained Enolase_activity_normal->Cell Viability Maintained ENO1_deleted ENO1 Deleted Enolase_activity_cancer Low Enolase Activity ENO2_cancer ENO2 Present (Sole Isoform) ENO2_cancer->Enolase_activity_cancer Cell Death Cell Death Enolase_activity_cancer->Cell Death SF2312 SF2312 Treatment SF2312->Enolase_activity_normal Partial Inhibition SF2312->Enolase_activity_cancer Strong Inhibition

Caption: The logical basis for the selective toxicity of SF2312 in ENO1-deleted cells.

References

SF2312: A Technical Guide to the Use of Ammonium Salt Versus Free Acid Forms in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF2312 is a potent, naturally occurring phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, with significant potential in oncology, particularly for cancers with a homozygous deletion of the ENO1 gene. As with many phosphonic acid-based inhibitors, SF2312 can be utilized in its free acid form or as a salt, such as the ammonium (B1175870) salt. This technical guide provides an in-depth comparison of these two forms for use in biochemical assays, addressing key considerations for researchers in drug development. While direct comparative studies are not available in the current literature, this guide synthesizes established principles of phosphonate chemistry and the available data on SF2312 to provide practical guidance.

Introduction to SF2312 and its Mechanism of Action

SF2312, an antibiotic produced by the actinomycete Micromonospora, has been identified as a highly potent inhibitor of enolase (phosphopyruvate hydratase), a critical enzyme in the glycolytic pathway.[1][2][3] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). By inhibiting this step, SF2312 disrupts glycolysis, leading to ATP depletion and cell death, particularly in cells highly dependent on this metabolic pathway.[3] This makes it a promising candidate for targeting tumors with ENO1 deletions, which rely solely on the ENO2 isoform for glycolytic activity.[1][2]

The inhibitory action of SF2312 stems from its structural similarity to the transition state of the enolase reaction. The phosphonate group of SF2312 coordinates with magnesium ions in the enzyme's active site, mimicking the binding of the natural substrate.[1]

SF2312_Mechanism cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by SF2312 2_PGA 2-Phosphoglycerate (2-PGA) Enolase Enolase (ENO1/ENO2) 2_PGA->Enolase PEP Phosphoenolpyruvate (PEP) Pyruvate (B1213749) Pyruvate PEP->Pyruvate -> Pyruvate Kinase Enolase->PEP SF2312 SF2312 SF2312->Enolase Inhibition Inactive_Enolase Inactive Enolase Complex Block_ATP ATP Depletion Inactive_Enolase->Block_ATP Blocks Glycolysis EnolaseSF2312 EnolaseSF2312 ATP_Production ATP Production Pyruvate->ATP_Production

Figure 1: SF2312 inhibits the enolase-catalyzed conversion of 2-PGA to PEP, blocking glycolysis.

Ammonium Salt vs. Free Acid: Physicochemical Considerations

The primary distinction between the ammonium salt and the free acid form of a phosphonate like SF2312 lies in their physicochemical properties, which in turn affect their handling and preparation for biochemical assays.

PropertySF2312 (Free Acid)SF2312 (Ammonium Salt)Rationale & Implications for Assays
Aqueous Solubility Poor to moderateHighPhosphonic acids are generally less soluble in water than their corresponding salts.[4] The ammonium salt form significantly enhances water solubility, which is advantageous for preparing high-concentration stock solutions for biochemical assays.[4]
Stability Generally stableStable in solid form and in solutionBoth forms are expected to be stable under standard storage conditions. The choice of salt can sometimes influence stability in solid dosage forms, but for in-vitro stock solutions, both are generally reliable.
Hygroscopicity LowerPotentially higherSalt forms can be more hygroscopic (tend to absorb moisture from the air). This requires careful storage in a desiccated environment to ensure accurate weighing for stock solution preparation.
pH of Stock Solution AcidicNear-neutralWhen dissolved in unbuffered water, the free acid will generate a more acidic solution. This is generally not a concern as stock solutions are highly diluted into a buffered assay medium.
Active Species in Assay Phosphonate AnionPhosphonate AnionIn a typical biochemical assay buffer (e.g., pH 7.4), the phosphonic acid group (pKa values are generally low) will be deprotonated. Therefore, regardless of the starting material (free acid or ammonium salt), the active species that interacts with the enzyme will be the phosphonate anion. The ammonium cation is a spectator ion and is not expected to interfere with the assay.

Quantitative Data for SF2312 in Biochemical Assays

The following table summarizes the reported inhibitory concentrations (IC50) of SF2312 against human enolase isoforms. It is important to note that the original publications do not specify whether the free acid or a salt form was used; however, the data reflects the activity of the phosphonate anion in the assay buffer.

Target EnzymeAssay TypeIC50 (nM)Reference
Human Recombinant ENO1Indirect, PK/LDH linked37.9[2]
Human Recombinant ENO2Indirect, PK/LDH linked42.5[2]
ENO2 (in E. coli lysates)Direct, PEP formation (240nm)~10[5]
ENO2 (in human cancer cells)Indirect, NADH oxidation~10[5]

PK/LDH: Pyruvate Kinase/Lactate (B86563) Dehydrogenase

Recommended Experimental Protocols

The choice between the ammonium salt and free acid primarily impacts the initial preparation of the stock solution. The subsequent assay steps are identical.

Preparation of Stock Solutions
  • Compound Form Selection : For ease of handling and to ensure complete dissolution, the SF2312 ammonium salt is recommended for preparing aqueous stock solutions.[4] If only the free acid is available, dissolving it in a small amount of aqueous base (e.g., dilute NH4OH) before dilution with buffer or water can aid solubility.

  • Solvent : Use high-purity water (e.g., Milli-Q) or a suitable buffer like DMSO for the initial high-concentration stock. MedChemExpress reports a solubility of ≥ 30 mg/mL for the ammonium salt in H₂O.[4]

  • Procedure :

    • Accurately weigh the SF2312 compound.

    • Add the desired volume of solvent to achieve a high-concentration stock (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle warming if necessary.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Enolase Inhibition Assay (Indirect)

This is a common method that couples the production of PEP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prepare_Reagents Prepare Assay Buffer, Substrate (2-PGA), Coupling Enzymes (PK/LDH), NADH, ADP Add_Inhibitor Add SF2312 Dilutions to Microplate Wells Prepare_Reagents->Add_Inhibitor Prepare_Inhibitor Prepare Serial Dilutions of SF2312 Stock Solution Prepare_Inhibitor->Add_Inhibitor Pre_Incubate Add Enolase Enzyme and Pre-incubate with Inhibitor Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction by Adding Substrate/Coupling Mix Pre_Incubate->Start_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm (NADH Oxidation) Start_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rate Plot_IC50 Plot % Inhibition vs. [SF2312] and Determine IC50 Calculate_Rate->Plot_IC50

Figure 2: General workflow for an indirect coupled enolase inhibition assay.

Methodology:

  • Reagents : Assay buffer (e.g., Tris-HCl with MgSO₄), 2-PGA (substrate), pyruvate kinase (PK), lactate dehydrogenase (LDH), NADH, and ADP.

  • Procedure :

    • In a 96-well plate, add serially diluted SF2312 to the appropriate wells.

    • Add the enolase enzyme solution and pre-incubate with the inhibitor. SF2312 acts as a slow-on/slow-off inhibitor, so pre-incubation is critical.[1]

    • Initiate the reaction by adding a cocktail of 2-PGA, ADP, NADH, PK, and LDH.

    • Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition at each SF2312 concentration to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of SF2312 to enolase in intact cells.[1]

CETSA_Logic Treat_Cells Treat Intact Cells with Vehicle or SF2312 Heat_Cells Heat Cell Suspensions Across a Temperature Gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells and Separate Soluble vs. Aggregated Proteins Heat_Cells->Lyse_Cells Detect_Enolase Detect Soluble Enolase (e.g., by Western Blot) Lyse_Cells->Detect_Enolase Analyze_Shift Analyze Thermal Shift: Ligand-bound protein is more stable at higher temperatures Detect_Enolase->Analyze_Shift

Figure 3: Logical flow of a Cellular Thermal Shift Assay (CETSA) for SF2312.

Methodology:

  • Treat intact cells (e.g., ENO1-deleted glioma cells) with a high concentration of SF2312 (e.g., 100 µM) or a vehicle control.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Analyze the amount of soluble enolase at each temperature using Western blotting.

  • A positive result is indicated by a shift in the melting curve to a higher temperature for the SF2312-treated cells, demonstrating that ligand binding stabilized the protein.[1]

Conclusion and Recommendations

While the free acid and ammonium salt of SF2312 are expected to exhibit identical inhibitory activity in a buffered biochemical assay, their handling properties differ.

  • Recommendation : The This compound salt is the preferred form for biochemical assays due to its superior aqueous solubility, which simplifies the preparation of accurate, high-concentration stock solutions.

  • Equivalence in Assay : Once diluted in a standard, pH-controlled assay buffer, both forms will yield the same active phosphonate anion. Therefore, historical data generated with either form should be comparable, assuming proper dissolution was achieved.

  • Key Consideration : Regardless of the form used, researchers must ensure complete dissolution of the compound in the stock solvent to guarantee accurate concentration determination and reliable assay results. For the free acid, this may require the use of a small amount of base or an organic solvent like DMSO for the initial stock.

By understanding these principles, researchers can confidently select and prepare the appropriate form of SF2312 for their biochemical and cellular assays, ensuring robust and reproducible data in the development of this promising anti-cancer agent.

References

Early Research on the Antibacterial Activity of SF2312 Under Anaerobic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1] First reported in 1986, early research identified SF2312 as having potent antibacterial activity, particularly under anaerobic conditions.[2] While the full text of the original discovery publication by Watanabe et al. is not widely accessible, subsequent research has not only corroborated these initial findings but also elucidated the specific mechanism of action, providing a clear rationale for its enhanced efficacy in anoxic environments. This technical guide synthesizes the available information on the early research and current understanding of SF2312's anaerobic antibacterial properties, its mechanism of action, and the experimental protocols relevant to its study.

Mechanism of Action: Inhibition of Glycolysis

The heightened antibacterial effect of SF2312 in anaerobic environments is directly linked to its mode of action as a potent inhibitor of the glycolytic enzyme enolase.[1][3][4] Glycolysis is a fundamental metabolic pathway for ATP production, and its importance is magnified for many bacteria under anaerobic conditions when oxidative phosphorylation is not possible.[1]

Enolase catalyzes the penultimate step in glycolysis, the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][5] SF2312 acts as a transition state analog inhibitor, binding to the active site of enolase with high affinity.[5][6] This inhibition blocks the glycolytic flux, leading to a depletion of ATP and ultimately bacterial cell death. Under anaerobic conditions, where bacteria are heavily reliant on glycolysis for energy, the inhibitory effect of SF2312 is significantly potentiated.[1][2]

cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by SF2312 Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-phosphate & Dihydroxyacetone phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Enolase Pyruvate Pyruvate PEP->Pyruvate ATP ATP Pyruvate->ATP SF2312 SF2312 SF2312->Enolase inhibits

Figure 1: SF2312 Inhibition of the Glycolysis Pathway.

Antibacterial Spectrum Under Anaerobic Conditions

While the specific Minimum Inhibitory Concentration (MIC) data from the seminal 1986 study is not available in recent literature, later studies confirm the broad-spectrum antibacterial properties of SF2312, with pronounced activity under anaerobic conditions. The general antibacterial spectrum is summarized below.

Table 1: Summary of SF2312 Antibacterial Activity

Bacterial GroupReported Activity LevelSpecific ExamplesCitation
Gram-negative bacteriaStrongSalmonella[1]
Gram-negative bacteriaWeakEscherichia coli[1]
Gram-positive bacteriaStrongStaphylococcus[1]

It is important to note that the sensitivity of some bacteria, like E. coli, to phosphonate antibiotics such as SF2312 can be dependent on the presence of the glucose-6-phosphate transporter system, which facilitates the uptake of the antibiotic into the bacterial cell.[1][2]

Reconstructed Putative Experimental Protocols for Anaerobic Susceptibility Testing

The following protocols are reconstructed based on standard methodologies for anaerobic antibacterial susceptibility testing that were likely employed in the early research on SF2312.

Bacterial Strains and Culture Conditions

A panel of clinically relevant aerobic, facultative anaerobic, and obligate anaerobic bacteria would be selected. Strains would be cultured on appropriate media, such as Brain Heart Infusion (BHI) agar (B569324) or broth, supplemented with hemin (B1673052) and vitamin K for fastidious anaerobes.

Preparation of SF2312 Inoculum

A stock solution of SF2312 would be prepared in a suitable solvent and sterilized by filtration. Serial dilutions of the antibiotic would be prepared in an appropriate broth medium.

Anaerobic Susceptibility Testing: Agar Dilution Method

The agar dilution method is a reference method for anaerobic susceptibility testing.

  • Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K) containing twofold serial dilutions of SF2312 would be prepared.

  • Inoculum Preparation: Bacterial cultures would be grown to a specific turbidity, corresponding to a standardized cell density (e.g., 1 x 10^8 CFU/mL).

  • Inoculation: A standardized volume of each bacterial suspension would be inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates would be incubated under strict anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for 48 hours.

  • MIC Determination: The MIC would be recorded as the lowest concentration of SF2312 that completely inhibits visible growth on the agar surface.

Anaerobic Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is also a common technique for determining MICs.

  • Plate Preparation: 96-well microtiter plates would be prepared with serial dilutions of SF2312 in a suitable anaerobic broth medium.

  • Inoculation: Each well would be inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plates would be incubated in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The MIC would be determined as the lowest concentration of SF2312 that prevents visible turbidity in the wells.

cluster_prep Preparation cluster_testing Anaerobic Susceptibility Testing cluster_analysis Data Analysis A Prepare SF2312 Stock Solution C Prepare Serial Dilutions of SF2312 A->C B Culture Bacterial Strains D Standardize Bacterial Inoculum B->D E Inoculate Agar Plates or Broth Microdilution Plates C->E D->E F Incubate under Anaerobic Conditions (37°C, 48 hours) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2: Experimental Workflow for Anaerobic Susceptibility Testing.

Conclusion

Early research rightfully identified SF2312 as a promising antibiotic with enhanced activity under anaerobic conditions. Modern investigations have provided a solid molecular basis for this observation, pinpointing its action as a potent inhibitor of the essential glycolytic enzyme, enolase. This mechanism makes SF2312 and its analogs compelling candidates for further research and development, particularly for treating infections caused by anaerobic or facultative anaerobic bacteria in oxygen-deprived environments within the host. While the original quantitative data from its discovery remains elusive in publicly accessible formats, the collective body of research strongly supports the continued exploration of this unique phosphonate antibiotic.

References

A Technical Guide to the Structural Elucidation of SF2312 and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF2312, a natural phosphonate (B1237965) antibiotic produced by Micromonospora, has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] Its therapeutic potential, particularly in oncology and infectious diseases, has driven significant interest in its mechanism of action and structural properties. However, the structural elucidation of SF2312 has been notably complex due to the presence of two stereocenters at the C3 and C5 positions, both of which are prone to epimerization. This guide provides a comprehensive overview of the methodologies employed to unravel the absolute stereochemistry of the biologically active isomer, a critical step for future drug development. Through a combination of X-ray crystallography, strategic chemical synthesis of a non-epimerizable analog, chiral chromatography, and spectroscopic analysis, the (3S,5S)-enantiomer has been unequivocally identified as the sole active species.[3][4]

The Challenge: Stereochemical Instability

SF2312, with the chemical name (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, possesses two chiral centers, giving rise to four potential stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The primary obstacle in isolating and characterizing these isomers is their inherent instability in solution.[1]

  • C3 Epimerization: The proton at the C3 position is highly acidic (predicted pKa ≈ 7.7) and readily deprotonates, even under mildly alkaline conditions, leading to racemization at this center.[3][5]

  • C5 Epimerization: The C5 position is an anomeric center, which undergoes spontaneous epimerization in aqueous solutions.[1]

This dual instability means that even if a single, pure enantiomer could be isolated, it would rapidly equilibrate into a racemic mixture of diastereomers, making it exceptionally difficult to determine which stereoisomer is responsible for the observed biological activity.[1][4]

cluster_epimerization Epimerization Pathways SS (3S,5S) SR (3S,5R) SS->SR C5 RS (3R,5S) SS->RS C3 RR (3R,5R) RR->SR C3 RR->RS C5 SR->SS C5 SR->RR C3 RS->SS C3 RS->RR C5 C3 C3 Epimerization (Acidic Proton) C5 C5 Epimerization (Anomeric Center)

Fig. 1: Epimerization pathways of SF2312 stereoisomers.

Structural Elucidation Strategy

A multi-pronged approach was necessary to overcome the challenges of stereochemical instability. The logical workflow involved direct structural determination via co-crystallization and an indirect method involving the synthesis and analysis of a stabilized analog, MethylSF2312.

Start Problem: Determine Active Stereoisomer of SF2312 Challenge Challenge: Epimerization at C3 and C5 prevents isolation of pure isomers Start->Challenge Strategy1 Direct Approach: X-ray Co-crystallography Challenge->Strategy1 Strategy2 Indirect Approach: Synthesize C3-Stabilized Analog (MethylSF2312) Challenge->Strategy2 Result1 Result: Only (3S,5S)-SF2312 observed in ENO2 active site Strategy1->Result1 Step2_1 Separate MethylSF2312 precursor enantiomers via Chiral HPLC Strategy2->Step2_1 Conclusion Conclusion: (3S,5S)-SF2312 is the single active enantiomer Result1->Conclusion Step2_2 Deprotect to yield (3S)-MethylSF2312 and (3R)-MethylSF2312 Step2_1->Step2_2 Step2_3 Biological Assay: Compare enolase inhibitory activity Step2_2->Step2_3 Result2 Result: (3S)-MethylSF2312 is ~2000x more potent Step2_3->Result2 Result2->Conclusion cluster_workflow MethylSF2312 Experimental Workflow Synthesis Synthesize Racemic Protected MethylSF2312 HPLC Chiral HPLC Separation Synthesis->HPLC Fractions Isolate 4 Precursor Enantiomers (P1-P4) HPLC->Fractions Deprotection Deprotection Fractions->Deprotection Products Yields (3R)-MethylSF2312 (from P1) and (3S)-MethylSF2312 (from P2) (C5 epimerizes) Deprotection->Products Assay Enolase Inhibition Assay Products->Assay Result Result: (3S) is potent, (3R) is not Assay->Result

References

SF2312 as a natural product inhibitor of glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] This technical guide provides a comprehensive overview of SF2312, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its potential as a therapeutic agent, particularly in the context of oncology.

Introduction to SF2312 and Glycolysis Inhibition

Glycolysis is a fundamental metabolic pathway for energy production in nearly all living organisms.[1] The inhibition of glycolysis has emerged as a promising strategy in oncology due to the propensity of cancer cells to exhibit increased glucose uptake and reliance on glycolysis for energy, a phenomenon known as the Warburg effect.[1] Enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis, is a key target for therapeutic intervention.[1][4]

SF2312 was discovered during a screen for natural products with antibiotic activity under anaerobic conditions.[1] Subsequent research revealed that its potent antibiotic and anticancer activities stem from its specific inhibition of enolase.[1][2] This makes SF2312 one of the most potent natural product inhibitors of glycolysis reported to date.[3][4]

Mechanism of Action

SF2312 acts as a transition state analogue of the enolase substrate, binding to the active site and inhibiting its catalytic activity.[4] X-ray crystallography studies have shown that the (3S,5S)-enantiomer of SF2312 preferentially binds to the active site of human ENO2.[4][5] The phosphonate group of SF2312 coordinates with the catalytic magnesium ion (Mg²⁺) in the active site, mimicking the binding of the natural substrate.[1]

The inhibition kinetics of SF2312 are complex, exhibiting a mixed competitive and non-competitive profile with respect to the substrate 2-PGA.[1] At its IC50, SF2312 behaves as a non-competitive inhibitor, but at higher concentrations, it displays competitive kinetics.[1] This unusual kinetic behavior may be related to the dimeric nature of the enolase enzyme and potential anti-cooperative binding.[1]

Glycolysis and Enolase Inhibition by SF2312 cluster_glycolysis Glycolytic Pathway cluster_inhibition Mechanism of Inhibition Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F1,6BP F1,6BP F6P->F1,6BP Multiple Steps GAP_DHAP GAP_DHAP F1,6BP->GAP_DHAP Multiple Steps 1,3BPG 1,3BPG GAP_DHAP->1,3BPG Multiple Steps 3PG 3PG 1,3BPG->3PG Multiple Steps 2PG 2PG 3PG->2PG Multiple Steps PEP PEP 2PG->PEP Enolase Enolase Enolase 2PG->Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate SF2312 SF2312 SF2312->Enolase Inhibits

Figure 1. Simplified diagram of the glycolytic pathway highlighting the inhibition of Enolase by SF2312.

Quantitative Data

The inhibitory potency of SF2312 has been evaluated against different enolase isoforms and in various cell lines. The following tables summarize the key quantitative data.

Enzyme Source Inhibitor IC50 (nM) Reference
Human Recombinant ENO1SF231237.9[6]
Human Recombinant ENO2SF231242.5[6]
D423 Cell Lysate (overexpressing ENO1/ENO2)SF231210 - 50[1]
E. coli LysateSF2312~10[4][5]
Human Recombinant ENO2deoxy-SF2312~2000[1]
E. coli LysateMethylSF2312~10[4][5]
Table 1: In Vitro Inhibitory Potency of SF2312 and its Analogs against Enolase.
Cell Line Condition Parameter SF2312 Concentration Effect Reference
D423 (ENO1-deleted glioma)2-week treatmentProliferationLow µM rangeInhibition[6][7]
D423 (ENO1-rescued)2-week treatmentProliferation> 200 µMInhibition[6][7]
D423 (ENO1-deleted glioma)72h treatmentCell DeathStarts at 12.5 µMInduction[7]
D423 (ENO1-rescued)72h treatmentCell DeathStarts at 400 µMInduction[7]
D423 ENO2 (overexpressing)Thermal Shift AssayΔTm100 µM~15 °C[1]
Table 2: Cellular Activity of SF2312.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SF2312's activity. The following sections describe the key experimental protocols.

In Vitro Enolase Inhibition Assay (Indirect, Coupled Assay)

This assay measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to the conversion of NADH to NAD⁺, which can be monitored by a decrease in NADH fluorescence.

Materials:

  • Enolase source (e.g., purified recombinant enzyme or cell lysates)

  • 2-Phosphoglycerate (2-PGA) substrate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ADP

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)

  • SF2312 and other inhibitors

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a reaction mixture containing PK, LDH, NADH, and ADP in the assay buffer.

  • Add the enolase source to the wells of the microplate.

  • Add varying concentrations of SF2312 or control inhibitors to the wells and incubate for a specified time to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, 2-PGA.

  • Immediately begin monitoring the decrease in NADH fluorescence (e.g., excitation at 340 nm, emission at 460 nm) over time.

  • Calculate the rate of the reaction from the linear portion of the fluorescence decay curve.

  • Normalize the enzymatic activity to a no-inhibitor control and plot the activity as a function of inhibitor concentration to determine the IC50 value.[1]

Indirect Enolase Assay Workflow Prepare_Reaction_Mix Prepare PK/LDH/NADH/ADP Mix Add_Enolase Add Enolase to Plate Prepare_Reaction_Mix->Add_Enolase Add_Inhibitor Add SF2312/Controls Add_Enolase->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Substrate Add 2-PGA (Substrate) Incubate->Add_Substrate Measure_Fluorescence Monitor NADH Fluorescence Decrease Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50 Cellular Thermal Shift Assay (CETSA) Logic cluster_control Control (No Ligand) cluster_ligand With SF2312 Protein_Unbound Unbound Enolase Heat_Control Heat Application Protein_Unbound->Heat_Control Denaturation_Control Denaturation & Aggregation Heat_Control->Denaturation_Control Shifted_Melting_Curve Shifted_Melting_Curve Protein_Bound SF2312-Bound Enolase Heat_Ligand Heat Application Protein_Bound->Heat_Ligand Stabilization Thermal Stabilization Heat_Ligand->Stabilization Denaturation_Ligand Reduced Denaturation Stabilization->Denaturation_Ligand Denaturation_Ligand->Shifted_Melting_Curve Shifted Melting Curve

References

The Binding Interaction of SF2312 with the Active Site of Enolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the natural product SF2312 and the glycolytic enzyme enolase. SF2312 has been identified as a highly potent, low nanomolar inhibitor of enolase, making it a significant molecule of interest for therapeutic development, particularly in oncology.[1][2][3][4][5] This document synthesizes key findings on its mechanism of action, binding kinetics, structural interactions, and the experimental methodologies used to elucidate these properties.

Introduction to Enolase and SF2312

Enolase is a crucial metalloenzyme that catalyzes the dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[6][7][8] Its inhibition disrupts cellular energy metabolism, a pathway often upregulated in cancer cells (the Warburg effect).[7][8] SF2312 is a phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][4] Originally of unknown function, it is now recognized as one of the most potent natural product inhibitors of glycolysis.[9][10]

Quantitative Analysis of SF2312-Enolase Interaction

SF2312 demonstrates potent inhibition of enolase activity with IC50 values in the low nanomolar range.[1] The inhibition kinetics are complex, exhibiting a mixed competitive and non-competitive profile.[1] The inhibitory potency is significantly influenced by the order of addition of the substrate and inhibitor, suggesting a slow-on/slow-off binding mechanism.[1]

Enzyme/Cell Line Inhibitor IC50 (nM) Notes
Human Recombinant ENO1SF231237.9In vitro enzyme assay.[11]
Human Recombinant ENO2SF231242.5In vitro enzyme assay.[11]
D423 Cell Lysate (overexpressing ENO1 & ENO2)SF231210 - 50Range observed depending on the source.[1]
Human Recombinant ENO2deoxy-SF2312~2000Deoxy-SF2312 is a less potent, competitive inhibitor.[1]
E. coli LysateSF2312~10In vitro enzyme assay.[9][10]
E. coli LysateMethylSF2312~10Racemic-diastereomeric mixture is equipotent to SF2312.[9][10]
D423 ENO1-deleted Glioma CellsSF2312Low µMCell proliferation inhibition over a 2-week course.[11]

Structural Basis of the Interaction

X-ray crystallography has provided high-resolution insights into the binding of SF2312 to the active site of human enolase 2 (ENO2).[1]

  • Binding Site: SF2312 occupies the active site of enolase, interacting with two magnesium ions (Mg({A}) and Mg({B})) and a network of amino acid residues.[1]

  • Key Interactions: The phosphonate group of SF2312 coordinates with the catalytic magnesium ion (Mg({B})) and forms salt bridge interactions with Arg371. The binding is further stabilized by a complex network of electrostatic interactions and hydrogen bonds with surrounding amino acids and water molecules.[1]

  • Stereospecificity: Co-crystal structures have consistently shown that only the (3S,5S)-enantiomer of SF2312 binds to the active site.[9][10] This stereoisomer is considered the single active enantiomer.[9][10] The acidity of the alpha-proton at the C-3 position can lead to racemization under mildly alkaline conditions.[9][10]

Mechanism of Action

SF2312 acts as a transition state analogue inhibitor of enolase.[9][10] Its structure bears a strong resemblance to a hypothesized ring-stabilized analogue of phosphonoacetohydroxamate (PhAH), a known potent enolase inhibitor.[1][2][3][4] By binding tightly to the active site, SF2312 prevents the conversion of 2-PGA to PEP, thereby blocking the glycolytic pathway. This leads to an accumulation of upstream metabolites (like 3-PGA) and a depletion of downstream metabolites.[12]

cluster_glycolysis Glycolytic Pathway cluster_inhibition Inhibition by SF2312 Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Multiple Steps 13BPG 13BPG DHAP_G3P->13BPG Multiple Steps 3PG 3-Phosphoglycerate 13BPG->3PG Multiple Steps 2PG 2-Phosphoglycerate 3PG->2PG Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate SF2312 SF2312 Enolase_Inactive Enolase (Inactive) SF2312->Enolase_Inactive Binds to Active Site

Caption: Inhibition of the glycolytic pathway by SF2312 at the enolase step.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SF2312-enolase interaction.

This assay measures enolase activity by coupling the production of PEP to the consumption of NADH, which can be monitored by a decrease in fluorescence.

Start Start Prepare_Lysate Prepare cell or tissue lysate (e.g., D423 cells overexpressing ENO1/ENO2) or purified recombinant enolase. Start->Prepare_Lysate Incubate_Inhibitor Incubate lysate/enzyme with varying concentrations of SF2312 or vehicle control. Prepare_Lysate->Incubate_Inhibitor Add_Substrate_Mix Add substrate mix containing: - 2-Phosphoglycerate (2-PGA) - Pyruvate Kinase (PK) - Lactate Dehydrogenase (LDH) - NADH - ADP Incubate_Inhibitor->Add_Substrate_Mix Measure_Fluorescence Monitor NADH fluorescence (Ex: 340nm, Em: 460nm) over time in a plate reader. Add_Substrate_Mix->Measure_Fluorescence Calculate_Activity Calculate the rate of NADH consumption (decrease in fluorescence) to determine enolase activity. Measure_Fluorescence->Calculate_Activity Plot_Data Normalize activity to vehicle control and plot against inhibitor concentration to determine IC50. Calculate_Activity->Plot_Data End End Plot_Data->End

Caption: Workflow for the NADH-linked enolase inhibition assay.

This technique provides a static, high-resolution 3D structure of the enolase-SF2312 complex.

  • Protein Expression and Purification: Recombinant human ENO2 is expressed in E. coli and purified.[1]

  • Crystallization: Crystals of apo-ENO2 are grown using vapor diffusion methods.[1]

  • Co-crystallization/Soaking: The apo-crystals are soaked in a cryoprotectant solution containing a high concentration of SF2312 (e.g., 4 mM) for a period of time (e.g., 16 hours) to allow the inhibitor to diffuse into the active site.[1]

  • Data Collection: The crystals are flash-frozen, and X-ray diffraction data are collected at a synchrotron source.[1]

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and refine the atomic coordinates of the protein-ligand complex. The final structure reveals the precise binding mode of SF2312.[1]

This assay provides evidence of direct binding of SF2312 to enolase in a complex biological sample like cell lysate.

cluster_logic Binding Logic cluster_workflow Experimental Workflow Ligand_Binds Ligand (SF2312) binds to Protein (Enolase) Complex_Formation Stable Protein-Ligand Complex Forms Ligand_Binds->Complex_Formation Increased_Stability Increased Thermal Stability of the Protein Complex_Formation->Increased_Stability Higher_Denaturation_Temp Protein denatures at a higher temperature Increased_Stability->Higher_Denaturation_Temp Incubate Incubate cell lysate with SF2312 or vehicle Heat Heat aliquots to a range of temperatures Incubate->Heat Centrifuge Centrifuge to pellet denatured, aggregated proteins Heat->Centrifuge Analyze_Supernatant Analyze supernatant (soluble fraction) by Western Blot for Enolase Centrifuge->Analyze_Supernatant Result Higher amount of soluble Enolase at elevated temperatures in the presence of SF2312 Analyze_Supernatant->Result

Caption: Logic and workflow of the ligand-induced thermal shift assay.

Conclusion

SF2312 is a potent and specific inhibitor of enolase, binding to the active site as a transition state analogue. Its interaction is characterized by low nanomolar IC50 values and a stereospecific preference for the (3S,5S)-enantiomer. The detailed structural and functional understanding of this interaction, elucidated through a combination of enzymatic assays, X-ray crystallography, and thermal shift assays, provides a solid foundation for the rational design and development of next-generation enolase inhibitors for therapeutic applications. The poor permeability of the phosphonate moiety remains a challenge for clinical development, suggesting that future efforts may focus on creating more cell-permeable prodrugs.[1]

References

Chiral Separation and Biological Activity of SF2312 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF2312 is a potent natural product inhibitor of the glycolytic enzyme enolase, a key target in cancer and infectious disease research. As a chiral molecule with two stereocenters, the biological activity of SF2312 resides primarily in a single enantiomer. However, the inherent chemical instability of these stereocenters presents significant challenges to the chiral separation and individual characterization of the enantiomers. This technical guide provides an in-depth overview of the chiral separation strategies for SF2312 and its analogs, a detailed examination of the differential biological activities of the enantiomers, and comprehensive experimental protocols for their study.

Introduction

Glycolysis is a fundamental metabolic pathway for energy production, and its upregulation is a hallmark of many pathological conditions, including cancer (the Warburg effect).[1] Enolase, the penultimate enzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1] Its inhibition leads to a bottleneck in glycolysis, depleting downstream metabolites and ultimately reducing ATP production.[2]

SF2312, a natural phosphonate (B1237965) antibiotic, has been identified as a highly potent inhibitor of both human enolase isoforms, ENO1 and ENO2.[3][4][5] This has generated significant interest in its potential as a therapeutic agent, particularly for cancers with a deletion of the ENO1 gene, which become solely reliant on ENO2 for glycolysis.[3][6][7]

This guide will detail the successful strategies to overcome these challenges through the chiral separation of protected intermediates and the use of a stabilized analog, MethylSF2312. It will also present the compelling evidence for the superior biological activity of the (3S)-enantiomer and provide detailed experimental protocols for researchers in this field.

Chiral Separation of SF2312 and its Analogs

Direct chiral separation of SF2312 has proven to be impractical.[3] The successful approach has been the chiral separation of a protected synthetic intermediate, followed by deprotection. However, the deprotection step leads to racemization of SF2312.[2][3][8] To circumvent this, a methylated analog, MethylSF2312, was designed and synthesized. The methyl group at the C-3 position prevents epimerization at this center, allowing for the isolation and characterization of the stable (3S) and (3R) enantiomers (after re-equilibration at the anomeric C-5 position).[8][10]

Experimental Protocol: Chiral HPLC Separation of Protected MethylSF2312

This protocol describes the chiral separation of the fully protected MethylSF2312 intermediate.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column: Lux Cell-1 (21.2 × 150 mm), Phenomenex, Torrence, CA, USA[8][11]

Mobile Phase and Conditions:

  • A suitable mobile phase for the separation of the protected intermediate should be empirically determined. For the separation of the protected SF2312 intermediate, a mixture of n-heptane, ethanol, and diethylamine (B46881) has been utilized.[12]

General Procedure:

  • Dissolve the racemic mixture of the protected MethylSF2312 intermediate in a suitable solvent.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers using the optimized mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the fractions corresponding to each separated enantiomer.

  • Analyze the enantiomeric purity of the collected fractions by re-injecting a small aliquot onto the same chiral column.

Data Presentation: Chiral Separation of Protected MethylSF2312 Intermediate

The following table summarizes the retention times for the four enantiomers of the protected MethylSF2312 intermediate, as obtained from chiral HPLC.

PeakRetention Time (min)
1~23.0
2~24.2
3~27.1
4~30.2

Data adapted from a study on the chiral separation of a protected MethylSF2312 precursor.[8]

Biological Activity of SF2312 Enantiomers

The biological activity of the SF2312 enantiomers has been elucidated primarily through the study of the stabilized analog, MethylSF2312. These studies have conclusively demonstrated that the enolase inhibitory activity resides almost exclusively in the (3S)-enantiomer.

Enolase Inhibition

The (3S)-MethylSF2312 enantiomer is a significantly more potent inhibitor of enolase compared to the (3R)-enantiomer.

Table 2: Comparative Enolase Inhibitory Activity of MethylSF2312 Enantiomers

CompoundTargetIC50Fold Difference
(3S)-MethylSF2312Human ENO1 & ENO2~10 nM>2000x more potent
(3R)-MethylSF2312Human ENO1 & ENO2~15-20 µM

Data is derived from studies on MethylSF2312, which serves as a proxy for the activity of SF2312 enantiomers due to the prevention of epimerization at the C-3 position.[8][10]

Cellular Activity

The potent enzymatic inhibition by the (3S)-enantiomer translates to selective toxicity against cancer cells that are dependent on enolase activity, such as ENO1-deleted glioma cells.

Table 3: Cellular Toxicity of MethylSF2312 Enantiomers in ENO1-deleted Glioma Cells

CompoundCellular EffectConcentration
(3S)-MethylSF2312Toxic to ENO1-deleted glioma cells~2 µM
(3R)-MethylSF2312Minimal toxicity to ENO1-deleted glioma cellsUp to 400 µM

This data highlights the stereospecificity of the cellular activity of SF2312's active enantiomer.[8]

Mechanism of Action and Signaling Pathway

SF2312 exerts its biological effect by inhibiting enolase, a critical enzyme in the glycolysis pathway. This inhibition leads to the accumulation of the substrate 2-PGA and its precursor 3-phosphoglycerate (B1209933) (3-PGA), and a depletion of the product PEP and subsequent downstream metabolites, including pyruvate (B1213749) and lactate. The net result is a reduction in ATP synthesis.

Experimental Protocol: Enolase Activity Assay

This protocol describes a common method for measuring enolase activity, which can be used to determine the inhibitory potential of compounds like SF2312. This is an indirect, coupled-enzyme assay that measures the oxidation of NADH.[6]

Reagents and Buffers:

  • Assay Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4

  • NADH: 400 µM

  • ADP: 2 mM

  • 2-Phosphoglycerate (2-PGA)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme source (e.g., purified enolase, cell lysate)

  • Inhibitor (e.g., SF2312)

Procedure:

  • In a 96-well plate, add the assay buffer, NADH, ADP, PK, and LDH.

  • Add the enolase enzyme source to each well.

  • Add the inhibitor at various concentrations to the test wells.

  • Incubate the plate for a specified time to allow for inhibitor binding.

  • Initiate the reaction by adding an excess of the substrate, 2-PGA.

  • Immediately measure the decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader. The rate of NADH oxidation is proportional to the enolase activity.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

Visualizations

Chiral Separation Workflow

Chiral_Separation_Workflow cluster_synthesis Synthesis cluster_separation Chiral HPLC Separation cluster_deprotection Deprotection cluster_final_products Final Products racemic_protected Racemic Protected MethylSF2312 Intermediate hplc Chiral HPLC Column (Lux Cell-1) racemic_protected->hplc Injection enantiomers Separated Protected Enantiomers hplc->enantiomers Elution deprotection Deprotection Steps enantiomers->deprotection active_enantiomer (3S)-MethylSF2312 (Active) deprotection->active_enantiomer inactive_enantiomer (3R)-MethylSF2312 (Inactive) deprotection->inactive_enantiomer

Caption: Workflow for the chiral separation of MethylSF2312 enantiomers.

Mechanism of Action of SF2312

Mechanism_of_Action cluster_glycolysis Glycolysis Pathway cluster_consequences Metabolic Consequences Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK GAP_DHAP GAP_DHAP F16BP->GAP_DHAP Aldolase PGA3 PGA3 GAP_DHAP->PGA3 Multiple Steps PGA2 PGA2 PGA3->PGA2 PGAM PEP PEP PGA2->PEP Enolase Accumulation Accumulation of 2-PGA & 3-PGA Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Depletion Depletion of PEP, Pyruvate, Lactate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Aerobic ATP_low ATP_low Lactate->ATP_low Low ATP Production ATP_high ATP_high TCA_Cycle->ATP_high High ATP Production SF2312 (3S,5S)-SF2312 SF2312->PEP Inhibition ATP_depletion Decreased ATP Production Depletion->ATP_depletion Cell_death Selective Cell Death in ENO1-deleted Tumors ATP_depletion->Cell_death

Caption: Signaling pathway showing enolase inhibition by SF2312.

Conclusion

The potent enolase inhibitor SF2312 holds significant promise as a targeted therapeutic, particularly in oncology. While the inherent chemical properties of SF2312 make direct chiral separation and characterization of its enantiomers challenging, the use of a stabilized analog, MethylSF2312, has been instrumental in demonstrating that the biological activity is overwhelmingly attributed to the (3S)-enantiomer. This knowledge is critical for the future development of SF2312-based drugs, as it allows for the design of synthetic routes that favor the production of the active (3S,5S)-enantiomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects from other stereoisomers. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to further unravel the therapeutic potential of this promising natural product.

References

SF2312: A Technical Guide to its Penetration of Bacterial Membranes via the Glucose-6-Phosphate Transporter and Subsequent Inhibition of Enolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural phosphonate (B1237965) antibiotic, SF2312, presents a promising avenue for novel antibacterial therapies, particularly under anaerobic conditions where bacteria are heavily reliant on glycolysis. This technical guide delineates the current understanding of SF2312's mechanism of action, focusing on its entry into bacterial cells through the glucose-6-phosphate (G6P) transporter, UhpT, and its subsequent potent inhibition of the glycolytic enzyme enolase. This document provides a compilation of available quantitative data, detailed experimental protocols for studying SF2312's activity, and visual representations of the key pathways and experimental workflows.

Introduction

SF2312 is a natural product of the actinomycete Micromonospora with demonstrated activity against a range of bacteria, including Salmonella and Staphylococcus.[1] Its efficacy is notably enhanced under anaerobic conditions, a characteristic that stems from its targeted inhibition of glycolysis. The structural similarity of SF2312 to fosfomycin (B1673569) suggests a common mechanism of cellular entry, a hypothesis supported by experimental evidence. This guide will explore the intricacies of this mechanism, providing researchers with the foundational knowledge required for further investigation and drug development efforts.

Mechanism of Action: A Two-Step Process

The antibacterial activity of SF2312 is contingent on a two-step process: cellular uptake and enzymatic inhibition.

Penetration of the Bacterial Membrane via the Glucose-6-Phosphate (UhpT) Transporter

SF2312 gains entry into the bacterial cytoplasm by hijacking the UhpT transporter, a permease responsible for the uptake of glucose-6-phosphate.[1] This mode of entry is inferred from the observation that the antibacterial activity of SF2312 against E. coli is dependent on the presence of G6P in the growth medium, which induces the expression of the UhpT transporter.[2] This reliance on a specific transporter explains the insensitivity of fungi to SF2312, as they lack this transport system.[1]

The regulation of the UhpT transporter is a critical factor in SF2312's efficacy. In E. coli, the expression of uhpT is controlled by the UhpABC two-component regulatory system. Extracellular G6P is sensed by the integral membrane protein UhpC, which in turn activates the sensor kinase UhpB. Activated UhpB then phosphorylates the response regulator UhpA, which subsequently binds to the uhpT promoter and activates its transcription.

UhpT_Regulation cluster_membrane Bacterial Inner Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm UhpC UhpC UhpB UhpB UhpC->UhpB activates UhpA UhpA UhpB->UhpA phosphorylates UhpT UhpT G6P_ext Glucose-6-Phosphate G6P_ext->UhpC senses G6P_in G6P G6P_ext->G6P_in transport UhpA_P UhpA-P uhpT_gene uhpT gene UhpA_P->uhpT_gene activates transcription uhpT_gene->UhpT expresses SF2312_in SF2312 SF2312_ext SF2312 SF2312_ext->SF2312_in transport Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->G3P_DHAP 13BPG 1,3-Bisphosphoglycerate G3P_DHAP->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG Enolase Enolase 2PG->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production Enolase->PEP SF2312 SF2312 SF2312->Enolase Inhibits Disc_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Streak onto MHA and MHA + G6P plates A->B C Apply sterile disc B->C D Apply SF2312 to disc C->D E Incubate at 37°C (18-24h) D->E F Measure Zone of Inhibition E->F

References

An In-depth Technical Guide to the Non-competitive and Competitive Kinetics of SF2312 with 2-PGA

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: SF2312 is a naturally occurring phosphonate (B1237965) antibiotic identified as a highly potent, low-nanomolar inhibitor of the glycolytic enzyme enolase.[1][2] Enolase is a critical enzyme in energy metabolism, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][3] This guide provides a detailed examination of the unique, concentration-dependent kinetic profile of SF2312 in its interaction with enolase and its substrate, 2-PGA. SF2312 exhibits an unusual mixed-mode inhibition, behaving as a non-competitive inhibitor at its IC50 but shifting to competitive kinetics at higher concentrations.[1][4] This document summarizes the quantitative kinetic data, details the experimental protocols used for its characterization, and visualizes the underlying mechanisms and workflows, offering a comprehensive resource for researchers in oncology and infectious disease.

Kinetic Profile: A Dual-Mode Inhibition

The interaction of SF2312 with the enolase enzyme is distinguished by a complex kinetic profile that is dependent on inhibitor concentration. Unlike classical inhibitors, SF2312 transitions between non-competitive and competitive modes of inhibition with respect to the substrate 2-PGA.[1]

  • Non-Competitive Kinetics at IC50: At concentrations around its 50% inhibitory concentration (IC50), SF2312 acts as a non-competitive inhibitor.[1][5] In this mode, the inhibitor's effectiveness is largely independent of the substrate (2-PGA) concentration, suggesting that SF2312 can bind to both the free enzyme and the enzyme-substrate complex.

  • Competitive Kinetics at Higher Concentrations: As the concentration of SF2312 increases significantly above the IC50, its behavior shifts to that of a competitive inhibitor.[1][4] This indicates that at higher concentrations, SF2312 directly competes with the substrate 2-PGA for binding to the enzyme's active site.

This unusual mixed-kinetic behavior is speculated to be related to the anti-cooperative binding properties of the enolase dimer, where the binding of an inhibitor to one active site influences the binding affinity at the second site.[1] The structural features of SF2312, particularly its 5'-hydroxyl group, are critical for this dual-mode action. The analog deoxy-SF2312, which lacks this group, exhibits clear and classical competitive kinetics with 2-PGA.[1]

G cluster_0 SF2312 Inhibition Mechanism cluster_1 Low [SF2312] (at IC50) cluster_2 High [SF2312] Enzyme Enolase (Dimer) Product Product (PEP) Enzyme->Product Catalysis Substrate Substrate (2-PGA) Substrate->Enzyme NonComp Non-Competitive Inhibition NonComp->Enzyme Binds to Enzyme or E-S Complex Comp Competitive Inhibition Comp->Enzyme Competes with Substrate at Active Site

Caption: Logical model of SF2312's concentration-dependent inhibition kinetics.

Quantitative Data Presentation

The potency of SF2312 has been quantified across various studies and enolase isoforms. The data highlights its low-nanomolar efficacy and provides a comparative baseline against its analog, deoxy-SF2312.

CompoundTarget EnzymeIC50 Value (nM)Kinetic Profile vs. 2-PGASource
SF2312 Human Recombinant ENO137.9Mixed[4][6]
SF2312 Human Recombinant ENO242.5Mixed[4][6]
SF2312 Enolase (General)10 - 50Mixed[1]
SF2312 ENO2 (in E. coli lysates)~10Mixed[3]
deoxy-SF2312 Enolase (General)~2000Competitive[1]
deoxy-SF2312 Trypanosoma brucei ENO (TbENO)600 ± 230Competitive[7]

Experimental Protocols

The characterization of SF2312 kinetics relies on robust biochemical and cellular assays.

Enolase Enzymatic Activity Assays

Two primary methods are employed to measure enolase activity and its inhibition.

A. Indirect Coupled Assay (Fluorescence-Based) This is the most common method, linking enolase activity to NADH oxidation via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[1][3]

  • Principle: Enolase converts 2-PGA to PEP. PEP is then used by PK to convert ADP to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is measured by a loss of fluorescence.

  • Reagents: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine (B1662121) (pH 7.4), 400 μM NADH, 2 mM ADP, excess pyruvate kinase, and excess lactate dehydrogenase.[1]

  • Procedure:

    • Enzyme (from cell lysates or purified) is pre-incubated with various concentrations of SF2312 in the assay buffer.

    • The reaction is initiated by adding the substrate, 2-PGA (typically at 5 mM).[1][3]

    • NADH fluorescence is monitored over time with excitation at 340 nm and emission at 460 nm.[1]

    • The rate of NADH oxidation is proportional to enolase activity.

G cluster_0 Workflow: Indirect Coupled Enolase Assay PGA 2-PGA PEP PEP PGA->PEP Enolase (Rate-Limiting) PYR Pyruvate PEP->PYR Pyruvate Kinase LAC Lactate PYR->LAC Lactate Dehydrogenase NADH NADH (Fluorescent) Measure Measure Fluorescence (Ex: 340nm, Em: 460nm) LAC->Measure Rate ∝ ΔFluorescence NAD NAD+ (Non-Fluorescent) NADH->NAD

Caption: Experimental workflow for the PK/LDH coupled enolase activity assay.

B. Direct Assay (UV Absorbance-Based) This method directly measures the formation of the product, PEP.

  • Principle: PEP has a characteristic absorbance at 240 nm, while 2-PGA does not. The increase in absorbance at 240 nm is directly proportional to enolase activity.

  • Reagents: Same buffer as the indirect assay (10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4), but without the coupling enzymes, NADH, or ADP.[1]

  • Procedure: The reaction is initiated with 2-PGA, and the change in absorbance at 240 nm is measured using a UV-transmissible plate. This method is particularly useful for bacterial lysates, which may have high endogenous NADH oxidase activity that can interfere with the fluorescent assay.[3]

Cellular Thermal Shift Assay (CETSA)

To confirm that SF2312 directly binds to enolase within intact cells, a cellular thermal shift assay is utilized.[1]

  • Principle: The binding of a ligand (like SF2312) to its target protein (enolase) typically increases the protein's thermal stability. This increased stability can be detected by heating the cells to various temperatures and then measuring the amount of soluble protein remaining.

  • Procedure:

    • Intact glioma cells are treated with SF2312 (e.g., 100 μM) or a vehicle control.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the denatured, aggregated protein by centrifugation.

    • The amount of soluble enolase remaining at each temperature is quantified (e.g., by Western blot).

  • Result: Treatment with SF2312 resulted in a significant thermal stabilization of ENO2, with its melting curve shifting by approximately 15°C, confirming direct target engagement in a cellular context.[1]

G cluster_0 Workflow: Cellular Thermal Shift Assay (CETSA) Treat 1. Treat Intact Cells (SF2312 vs. Vehicle) Heat 2. Heat Cells (Temperature Gradient) Treat->Heat Lyse 3. Cell Lysis & Centrifugation Heat->Lyse Quantify 4. Quantify Soluble Enolase Protein Lyse->Quantify Result Result: Thermal Shift (Increased Stability) Quantify->Result

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

In-Depth Technical Guide: Demonstrating SF2312 Binding to Enolase in Cells via Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing the Cellular Thermal Shift Assay (CETSA) to validate the intracellular binding of the natural phosphonate (B1237965) inhibitor, SF2312, to its target protein, enolase.

Introduction: The Principle of Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug with its target protein within the complex environment of an intact cell.[1][2][3][4] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1][5] When a small molecule ligand, such as SF2312, binds to its protein target, like enolase, it generally increases the protein's resistance to thermal denaturation.

The experimental workflow involves treating cells with the compound of interest, followed by heating the cells to a specific temperature. Unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble.[3][4] After cell lysis and removal of precipitated proteins by centrifugation, the amount of soluble target protein remaining can be quantified using various detection methods, such as Western blotting or mass spectrometry. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

SF2312 is a natural phosphonate antibiotic that has been identified as a potent inhibitor of the glycolytic enzyme enolase.[6][7][8][9] Specifically, it has shown promise in the context of cancers with certain genetic deletions, such as ENO1-deleted gliomas.[7][8] Validating that SF2312 directly binds to and stabilizes enolase within cancer cells is a critical step in its development as a therapeutic agent. CETSA provides a direct method to demonstrate this target engagement in a physiologically relevant setting.[7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the enolase signaling context and the experimental workflow for the Cellular Thermal Shift Assay.

Enolase_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/ENO2) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate (Anaerobic) Pyruvate->Lactate TCA TCA Cycle (Aerobic) Pyruvate->TCA Enolase->PEP PI3K_AKT PI3K/Akt Pathway (Cell Survival) Enolase->PI3K_AKT MAPK_ERK MAPK/ERK Pathway (Proliferation) Enolase->MAPK_ERK SF2312 SF2312 SF2312->Enolase Inhibition

Caption: Enolase in the context of glycolysis and related signaling pathways.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_treatment 2. Heat Treatment cluster_lysis_separation 3. Lysis & Separation cluster_detection 4. Detection & Analysis A1 Culture Glioma Cells (e.g., D423 ENO2 overexpressing) A2 Treat cells with SF2312 or Vehicle (DMSO) A1->A2 B1 Aliquot cell suspensions into PCR tubes A2->B1 B2 Heat samples at a range of temperatures (e.g., 40-75°C) for a fixed time (e.g., 3 min) B1->B2 C1 Cell Lysis (e.g., Freeze-thaw cycles) B2->C1 C2 Centrifugation to pellet aggregated proteins C1->C2 C3 Collect supernatant (soluble protein fraction) C2->C3 D1 Quantify soluble Enolase (e.g., Western Blot) C3->D1 D2 Normalize to loading control (e.g., Actin) D1->D2 D3 Plot % Soluble Enolase vs. Temperature D2->D3

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

This section provides detailed methodologies for performing a thermal shift assay to demonstrate SF2312 binding to enolase in cells.

Materials and Reagents
  • Cell Line: Human glioma cell line overexpressing ENO2 (e.g., D423 ENO2).[7]

  • Compound: SF2312 (and a vehicle control, e.g., DMSO).

  • Cell Culture Media: Appropriate media for the chosen cell line (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Buffers: Phosphate-buffered saline (PBS), RIPA lysis buffer, or a buffer containing 20 mM Tris-HCl, 1 mM EDTA, and 1 mM β-mercaptoethanol at pH 7.4.[7] Protease and phosphatase inhibitor cocktails.

  • Antibodies: Primary antibodies against Enolase 2 (ENO2) and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk in TBST), wash buffer (TBST), and chemiluminescent substrate.

Step-by-Step Protocol: CETSA Melt Curve
  • Cell Culture and Treatment:

    • Culture D423 ENO2 cells to approximately 80% confluency.

    • Treat the cells with the desired concentration of SF2312 (e.g., 100 µM) or vehicle control (DMSO) for a specified incubation period (e.g., 1-3 hours) at 37°C.[7][10]

  • Cell Harvesting and Heat Shock:

    • After incubation, wash the cells twice with ice-cold PBS and harvest them by scraping.[10]

    • Resuspend the cells in PBS containing protease inhibitors to create a cell suspension.

    • Aliquot the cell suspension for each condition (SF2312-treated and vehicle-treated) into separate PCR tubes.[10]

    • Heat the aliquots for 3 minutes over a temperature gradient (e.g., 40°C to 75°C in 2-3°C increments) using a thermal cycler. Include a non-heated control for each condition.[10]

  • Cell Lysis and Protein Extraction:

    • Immediately after the heat shock, place the tubes on ice.

    • Lyse the cells by performing three freeze-thaw cycles (e.g., alternating between liquid nitrogen and a 37°C water bath).[10]

    • Alternatively, add a suitable lysis buffer and incubate on ice.[7][10]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the denatured, aggregated proteins.[7]

    • Carefully collect the supernatant, which contains the soluble protein fraction.[10]

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[10]

    • Block the membrane and incubate with a primary antibody specific for ENO2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for ENO2 and the loading control for each sample.

    • Normalize the ENO2 band intensity to the corresponding loading control intensity.

    • For each treatment condition, plot the normalized soluble ENO2 levels as a percentage of the non-heated control against the corresponding temperature.

    • The resulting curves represent the melting curves for enolase in the presence and absence of SF2312. A shift in the curve to higher temperatures for the SF2312-treated samples indicates thermal stabilization and target engagement.

Data Presentation

The quantitative data from CETSA experiments can be summarized to clearly demonstrate the effect of SF2312 on the thermal stability of enolase.

Table 1: CETSA Melt Curve Data for Enolase 2 (ENO2) in Glioma Cells
Temperature (°C)% Soluble ENO2 (Vehicle)% Soluble ENO2 (100 µM SF2312)
40100100
5098100
559599
608098
655095
702085
75560
Apparent Tm (°C) ~65 >75
Thermal Shift (ΔTm) -~15°C

Note: The data presented in this table is representative and based on findings reported in the literature.[7] The apparent melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

Table 2: Isothermal Dose-Response (ITDR) CETSA Data

This experiment is performed at a fixed temperature (e.g., 65°C) with varying concentrations of SF2312 to determine the cellular EC50 for target engagement.

SF2312 Concentration (µM)% Soluble ENO2 at 65°C (Normalized)
0 (Vehicle)50
0.155
170
1085
5092
10095
Cellular EC50 (µM) ~1-5

Note: This data is illustrative. The cellular EC50 represents the concentration of SF2312 required to achieve 50% of the maximal thermal stabilization effect.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct binding of SF2312 to enolase within intact cells. The observed thermal stabilization of enolase in the presence of SF2312 provides strong evidence of target engagement.[7] This validation is a crucial component in the preclinical development of SF2312, linking its biochemical activity to a direct cellular mechanism of action and supporting its potential as a targeted therapeutic agent for ENO1-deleted cancers. The detailed protocols and data presentation formats provided in this guide offer a robust framework for researchers to successfully implement and interpret CETSA experiments for their own drug discovery and development projects.

References

SF2312: A Potent Inhibitor of Enolase in In Vitro and Cell-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SF2312, a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora, has emerged as a highly potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a crucial step in cellular energy production.[1][4] The potent inhibitory activity of SF2312 against this key metabolic enzyme has garnered significant interest, particularly in the field of oncology, due to the reliance of many cancer cells on glycolysis for energy, a phenomenon known as the Warburg effect.[1][5] This technical guide provides an in-depth overview of the inhibition of enolase by SF2312, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action

SF2312 acts as a transition-state analogue inhibitor of enolase, demonstrating potent, low-nanomolar inhibition.[6][7] Its mechanism of action involves binding to the active site of the enolase enzyme, thereby blocking the conversion of 2-PGA to PEP.[1][8] This inhibition disrupts the glycolytic flux, leading to a depletion of downstream metabolites and a subsequent decrease in ATP production.[1] The inhibitory kinetics of SF2312 have been described as a mix of competitive and non-competitive.[1] Structural studies have revealed that the (3S,5S)-enantiomer of SF2312 is the active species that preferentially binds to the enzyme's active site.[6][7]

Quantitative Data: In Vitro Inhibition of Enolase

The inhibitory potency of SF2312 has been quantified across various in vitro systems, demonstrating its efficacy against different enolase isoforms and sources. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Enolase Source/IsoformIC50 (nM)Reference(s)
Human Recombinant ENO137.9[9]
Human Recombinant ENO242.5[9]
Human ENO1 (in D423 cell lysates)~10-50[1]
Human ENO2 (in D423 cell lysates)~10-50[1]
E. coli Enolase~10[6][7]
Trypanosoma brucei Enolase (TbENO)600 ± 230[10]
Naegleria fowleri Enolase (NfENO)310 ± 70[11]

Cell-Based Systems: Selective Toxicity and Cellular Effects

In cellular contexts, SF2312 exhibits potent and selective activity, particularly against cancer cells with specific genetic vulnerabilities. A key finding is the selective toxicity of SF2312 towards glioma cells with a homozygous deletion of the ENO1 gene.[1][4] These cells are highly dependent on the remaining enolase isoform, ENO2, for their survival, making them exquisitely sensitive to enolase inhibition.[4][6]

Key Cellular Effects:
  • Selective Proliferation Inhibition: SF2312 inhibits the proliferation of ENO1-deleted glioma cells at low micromolar concentrations, while isogenic cells with restored ENO1 expression are significantly less affected, showing inhibition only at concentrations above 200 µM.[1][9]

  • Induction of Apoptosis: Treatment with SF2312 leads to the induction of apoptosis in ENO1-deleted glioma cells.[1][11]

  • Disruption of Glycolysis: SF2312 treatment leads to a profound inhibition of glucose consumption and lactate (B86563) production in ENO1-deleted cells.[1][4] This is accompanied by an accumulation of metabolites upstream of enolase, such as 3-phosphoglycerate (B1209933) (3-PGA), and a depletion of downstream metabolites like PEP.[1]

  • Bioenergetic Crisis: The inhibition of glycolysis by SF2312 results in a rapid decline in cellular ATP levels, leading to a broader bioenergetic crisis within the cancer cells.[1]

  • Enhanced Potency under Hypoxia: The cytotoxic effects of SF2312 are more pronounced under hypoxic conditions, where cells are more reliant on glycolysis for ATP production.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enolase inhibition. Below are protocols for key experiments used to characterize the activity of SF2312.

In Vitro Enolase Activity Assay (NADH-Linked Coupled Assay)

This indirect assay measures enolase activity by coupling the production of PEP to the oxidation of NADH, which can be monitored spectrophotometrically.[1]

Materials:

  • Assay Buffer: 100 mM triethanolamine (B1662121) (pH 7.4), 10 mM KCl, 5 mM MgSO4

  • NADH: 400 µM

  • ADP: 2 mM

  • 2-Phosphoglycerate (2-PGA)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Enolase source (purified enzyme or cell lysate)

  • SF2312 inhibitor

  • 96-well plate (black walls, clear bottom)

  • Plate reader capable of measuring fluorescence (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a master mix containing Assay Buffer, NADH, ADP, PK, and LDH.

  • Add the enolase source (e.g., cell lysate equalized for protein concentration) to the wells of the 96-well plate.[12]

  • Add varying concentrations of SF2312 to the appropriate wells. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of 2-PGA to all wells.[12]

  • Immediately begin monitoring the decrease in NADH fluorescence over time using a plate reader.[12]

  • Calculate the rate of reaction (slope of the fluorescence curve) for each condition.

  • Normalize the activity in the inhibitor-treated wells to the vehicle control to determine the percent inhibition.

Cell Proliferation Assay (Hoechst Staining)

This assay quantifies cell number to assess the effect of SF2312 on cell growth.[1]

Materials:

  • Cancer cell lines (e.g., D423 ENO1-deleted and D423 ENO1-rescued)

  • Cell culture medium and supplements

  • SF2312

  • Hoechst 33342 stain

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) or methanol (B129727) for cell fixation

  • 96-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of SF2312 concentrations for the desired duration (e.g., 2 weeks).[1] Include a vehicle control.

  • After the treatment period, wash the cells with PBS.

  • Fix the cells with formaldehyde or methanol.

  • Stain the cells with Hoechst 33342 solution.

  • Wash the cells again with PBS.

  • Quantify the cell number by imaging the plates with a fluorescence microscope and counting the stained nuclei or by using a fluorescence plate reader.

  • Normalize the cell counts in the treated wells to the vehicle control to determine the effect on proliferation.

Visualizations

Glycolytic Pathway Inhibition by SF2312

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP BPG13 1,3-BPG G3P_DHAP->BPG13 PG3 3-PG BPG13->PG3 PG2 2-PG PG3->PG2 Enolase Enolase PG2->Enolase PEP PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP SF2312 SF2312 SF2312->Enolase

Caption: Inhibition of the glycolytic pathway by SF2312 at the enolase step.

Experimental Workflow for In Vitro Enolase Inhibition Assay

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, NADH, ADP, PK, LDH) Plate Aliquot Master Mix, Enolase, and SF2312 into 96-well plate MasterMix->Plate Enzyme Prepare Enolase Source (Lysate or Purified) Enzyme->Plate Inhibitor Prepare SF2312 Dilutions Inhibitor->Plate Incubate Pre-incubate Plate->Incubate Start Initiate reaction with 2-PGA Incubate->Start Read Measure NADH fluorescence decrease Start->Read Calculate Calculate reaction rates Read->Calculate Normalize Normalize to vehicle control Calculate->Normalize IC50 Determine IC50 value Normalize->IC50

Caption: Workflow for determining enolase inhibition using a coupled enzyme assay.

Selective Toxicity of SF2312 in ENO1-Deleted Cancer Cells

Selective_Toxicity cluster_eno1_wt ENO1-Intact Cell cluster_eno1_del ENO1-Deleted Cell ENO1_WT ENO1 & ENO2 Present Glycolysis_WT Glycolysis Partially Inhibited ENO1_WT->Glycolysis_WT Survival_WT Cell Survival Glycolysis_WT->Survival_WT ENO1_DEL Only ENO2 Present Glycolysis_DEL Glycolysis Severely Inhibited ENO1_DEL->Glycolysis_DEL Death_DEL Cell Death Glycolysis_DEL->Death_DEL SF2312 SF2312 Treatment SF2312->ENO1_WT SF2312->ENO1_DEL

Caption: SF2312 induces selective cell death in ENO1-deleted cancer cells.

Conclusion

SF2312 is a potent and specific inhibitor of enolase with significant potential for therapeutic development, particularly in the context of cancers with ENO1 deletions. Its well-characterized in vitro and cell-based activities, coupled with a clear mechanism of action, make it a valuable tool for researchers studying glycolysis and a promising lead compound for drug development professionals. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for further investigation and application of SF2312 in preclinical research.

References

Methodological & Application

Application Notes and Protocols for SF2312 Ammonium in Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic isolated from Micromonospora. It is a potent inhibitor of enolase, a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][2][3][4] This inhibition disrupts glycolysis, a metabolic pathway crucial for energy production, particularly in cancer cells that exhibit high glycolytic rates (the Warburg effect).[1] Notably, SF2312 demonstrates selective toxicity towards cancer cells harboring a homozygous deletion of the ENO1 gene, which encodes the enolase isoform ENO1.[1][5][6][7] These cells become solely dependent on the ENO2 isoform for glycolytic activity, rendering them highly susceptible to enolase inhibitors like SF2312.[1][5][8] The ammonium (B1175870) salt of SF2312 is a formulation used for in vitro studies.[9]

These application notes provide a comprehensive protocol for utilizing SF2312 ammonium in cell-based proliferation assays to assess its anti-proliferative effects, particularly in cancer cell lines with differential ENO1 status.

Mechanism of Action

SF2312 acts as a competitive inhibitor of enolase.[1] By binding to the active site of both ENO1 and ENO2, it blocks the dehydration of 2-PGA to PEP, leading to an accumulation of upstream glycolytic metabolites and a depletion of downstream products, including pyruvate (B1213749) and ATP.[1][7] This disruption of glycolysis ultimately results in decreased energy production, cell cycle arrest, and apoptosis, thereby inhibiting cell proliferation.[1][7]

cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by SF2312 cluster_outcome Cellular Outcome Glucose Glucose 2-PGA 2-Phosphoglycerate Glucose->2-PGA Multiple Steps PEP Phosphoenolpyruvate 2-PGA->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production SF2312 SF2312 Enolase Enolase (ENO1/ENO2) SF2312->Enolase Inhibits Glycolysis_Inhibition Glycolysis Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Proliferation_Inhibition Inhibition of Cell Proliferation ATP_Depletion->Proliferation_Inhibition

Figure 1: Simplified signaling pathway of SF2312's mechanism of action.

Data Presentation

The anti-proliferative activity of SF2312 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.[10] The IC50 values are highly dependent on the cell line, particularly its ENO1 gene status, and the duration of treatment.

Cell LineENO1 StatusIC50 for Proliferation Inhibition (SF2312)Treatment DurationReference
D423 (glioma)DeletedLow µM range2 weeks[1][6][7]
D423 (glioma)Rescued with ENO1> 200 µM2 weeks[1][6][7]
D423 (glioma)Overexpressing ENO2More sensitive than ENO1-rescued, but more resistant than parental2 weeks[1][7]
Gli56 (glioma)DeletedSelective toxicity observedNot specified[7]
CompoundEnzymeIC50 for Enzymatic ActivityReference
SF2312Human recombinant ENO137.9 nM[6]
SF2312Human recombinant ENO242.5 nM[6]

Experimental Protocols

Materials
  • This compound salt (store as per manufacturer's instructions, typically at -20°C or -80°C for stock solutions).[9]

  • Appropriate cancer cell lines (e.g., ENO1-deleted and isogenic ENO1-rescued control cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[8]

  • 96-well cell culture plates.

  • Phosphate-buffered saline (PBS).

  • Cell proliferation assay reagent (e.g., Crystal Violet, MTT, WST-1, or a fluorescence-based dye like Hoechst 33342).[7][11][12][13]

  • Plate reader (spectrophotometer or fluorometer).

Protocol: Cell Proliferation Assay using Crystal Violet

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1,500 cells/well in 100 µL of complete medium.[8] The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).[9] Note: SF2312 is poorly cell-permeable.[14]

    • Prepare a serial dilution of SF2312 in complete culture medium to achieve the desired final concentrations. A common concentration range to test is from low nanomolar to high micromolar to determine the full dose-response curve.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SF2312. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours, or up to 2 weeks for long-term proliferation assays, changing the medium with fresh compound every few days for longer incubations).[1][7]

  • Crystal Violet Staining:

    • After the incubation period, gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add 100 µL of 0.1% Crystal Violet solution (in water) to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water to remove excess stain.

    • Allow the plate to air dry completely.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid or methanol (B129727) to each well.

    • Shake the plate on a plate shaker for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (wells with no cells) from the absorbance of the experimental wells.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

    • Plot the percentage of proliferation against the log of the SF2312 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_setup Assay Setup cluster_treatment SF2312 Treatment cluster_staining Crystal Violet Staining cluster_quantification Quantification & Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Add_SF2312 Add SF2312 to wells Prepare_SF2312 Prepare SF2312 serial dilutions Prepare_SF2312->Add_SF2312 Incubate_Treatment Incubate for desired duration (e.g., 72h) Add_SF2312->Incubate_Treatment Wash_PBS_1 Wash with PBS Incubate_Treatment->Wash_PBS_1 Fix_Cells Fix cells Wash_PBS_1->Fix_Cells Stain_CV Stain with Crystal Violet Fix_Cells->Stain_CV Wash_Water Wash with water Stain_CV->Wash_Water Solubilize Solubilize stain Wash_Water->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data

Figure 2: Experimental workflow for a cell proliferation assay using SF2312.

Considerations and Troubleshooting

  • Cell Permeability: SF2312 is known to be poorly cell-permeable.[14] For enhanced potency in cell-based assays, consider using its pivaloyloxymethyl (POM) ester prodrug derivative, POMHEX, if available.[14]

  • Hypoxia: The toxicity of enolase inhibitors can be enhanced under hypoxic conditions.[7] If relevant to the cancer model, consider performing assays in a hypoxic chamber.

  • Assay Choice: The choice of proliferation assay can influence the results. Assays that measure metabolic activity (e.g., MTT, WST-1) may be directly affected by the glycolytic inhibition of SF2312. Assays that measure cell number (e.g., Hoechst staining, CyQUANT) or DNA synthesis (e.g., BrdU) can provide complementary information.[11][12]

  • Long-Term Assays: For long-term proliferation assays (e.g., 2 weeks), it is crucial to replenish the medium with fresh SF2312 every 2-3 days to maintain the desired concentration.[1][7]

  • Apoptosis: SF2312 can induce apoptosis.[7] Consider running parallel assays to specifically measure apoptosis (e.g., using YO-PRO-1 staining, Annexin V/PI staining, or caspase activity assays) to gain a more complete understanding of the cellular response.[7]

By following these protocols and considering the specific characteristics of SF2312, researchers can effectively evaluate its anti-proliferative potential in various cancer cell models.

References

Application Notes and Protocols: Enolase Activity Assay Using SF2312 with Purified Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase is a key metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway.[1][2][3][4] Its pivotal role in cellular metabolism has made it an attractive target for drug discovery, particularly in oncology and infectious diseases.[1][5][6][7] SF2312 is a potent, natural phosphonate (B1237965) antibiotic that acts as a low-nanomolar inhibitor of enolase.[5][6][8] This document provides detailed protocols for assessing the enzymatic activity of purified enolase and for determining the inhibitory potential of SF2312.

SF2312 is a transition state analogue that demonstrates potent inhibition of enolase activity.[2][3] It has been shown to be a highly potent inhibitor of both human enolase 1 (ENO1) and enolase 2 (ENO2), with IC50 values in the low nanomolar range.[8] Specifically, the (3S,5S)-enantiomer of SF2312 is the active form that binds to the enzyme's active site.[2][3]

Principle of the Assay

The enolase activity is determined by monitoring the conversion of 2-PGA to PEP. This can be measured directly by observing the increase in absorbance at 240 nm due to the formation of the enol-keto group of PEP. Alternatively, a coupled enzyme assay can be used. In this system, the PEP produced is used by pyruvate (B1213749) kinase (PK) to convert ADP to ATP, forming pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored by measuring the decrease in absorbance at 340 nm.[9][10][11]

Materials and Reagents

  • Purified Enolase (e.g., human recombinant ENO1 or ENO2)

  • SF2312 ammonium (B1175870) salt

  • 2-Phosphoglycerate (2-PGA)

  • Triethanolamine buffer

  • Magnesium Sulfate (MgSO4)

  • Potassium Chloride (KCl)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • ADP (Adenosine 5'-diphosphate)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 240 nm or 340 nm

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay of Enolase Activity

This protocol directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM MgSO4.
  • Substrate Stock Solution: 10 mM 2-PGA in deionized water.
  • Enzyme Solution: Prepare a stock solution of purified enolase in Assay Buffer. The final concentration in the assay will need to be optimized.
  • Inhibitor Stock Solution: Prepare a stock solution of SF2312 in deionized water.

2. Assay Procedure:

  • To a 96-well UV-transparent plate, add the following components in order:
  • Assay Buffer
  • Enzyme Solution (to a final concentration of e.g., 40 nM)[12]
  • SF2312 or vehicle control (for inhibition studies, pre-incubate the enzyme with the inhibitor for 5 minutes at 25°C)[12]
  • Initiate the reaction by adding the 2-PGA substrate solution to a final concentration of 0.5 mM.[12]
  • Immediately measure the increase in absorbance at 240 nm every 30 seconds for 5-10 minutes using a microplate reader.
  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

Protocol 2: Coupled Enzyme Assay for Enolase Activity

This protocol measures enolase activity by coupling the production of PEP to the oxidation of NADH.

1. Reagent Preparation:

  • Reaction Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 2 M KCl and 500 mM MgSO4.[10]
  • Substrate/Cofactor Mix: Prepare a solution containing 56 mM 2-PGA, 20 mM ADP, and 7 mM NADH in deionized water.[9][10]
  • Coupling Enzymes: A solution containing Pyruvate Kinase (e.g., 7 units/mL) and Lactate Dehydrogenase (e.g., 10 units/mL).[9]
  • Enzyme Solution: Prepare a stock solution of purified enolase in an appropriate buffer (e.g., 15 mM Tris-HCl with 0.02% BSA).[9]
  • Inhibitor Stock Solution: Prepare a stock solution of SF2312 in deionized water.

2. Assay Procedure:

  • To a 96-well microplate, add the following components:
  • Reaction Buffer
  • Substrate/Cofactor Mix
  • Coupling Enzymes
  • Enzyme Solution
  • SF2312 or vehicle control (for inhibition studies, pre-incubate the enzyme with the inhibitor)
  • Initiate the reaction by adding the enolase enzyme solution.
  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
  • The rate of the reaction is determined from the linear portion of the curve.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Kinetic Parameters of Purified Enolase

ParameterValueUnits
VmaxUser-determinedµmol/min/mg
Km for 2-PGAUser-determinedµM

Table 2: Inhibition of Enolase Activity by SF2312

Enolase IsoformSF2312 Concentration (nM)% InhibitionIC50 (nM)
ENO1Concentration 1Value37.9[8]
Concentration 2Value
Concentration 3Value
ENO2Concentration 1Value42.5[8]
Concentration 2Value
Concentration 3Value

Visualizations

Enolase_Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase SF2312 SF2312 Enolase_Inactive Inactive Enolase SF2312->Enolase_Inactive Inhibits Enolase_node Enolase

Caption: Glycolytic pathway showing enolase catalysis and inhibition by SF2312.

Experimental_Workflow_Coupled_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Assay Components (Buffer, Substrates, Enzymes, SF2312) Plate Aliquot Reagents into 96-well Plate Reagents->Plate Preincubation Pre-incubate Enzyme with SF2312 Plate->Preincubation Initiation Initiate Reaction with 2-PGA Preincubation->Initiation Measurement Measure Absorbance at 340 nm (kinetic) Initiation->Measurement Rate Calculate Reaction Rate Measurement->Rate IC50 Determine IC50 values Rate->IC50

Caption: Workflow for the coupled enolase activity assay with SF2312.

References

Application Notes and Protocols for In Vivo Administration of Enolase Inhibitors in Glioma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo administration of enolase inhibitors in glioma xenograft models, with a specific focus on the therapeutic strategy of "collateral lethality." This approach targets gliomas harboring a homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1. These cancer cells become critically dependent on the redundant paralogue, enolase 2 (ENO2), for their survival.

SF2312 is a potent natural product inhibitor of enolase that has demonstrated strong selective toxicity towards ENO1-deleted glioma cells in in vitro studies.[1][2] However, its clinical translation for in vivo applications is hampered by poor cell and tissue permeability due to its phosphonate (B1237965) moiety, which is anionic at physiological pH.[3]

To overcome this limitation, pro-drug strategies have been developed. While a pro-drug of SF2312 (POMSF) showed enhanced potency, it induced hemolytic anemia in vivo.[3] A subsequent derivative, POMHEX, a pro-drug of the enolase inhibitor HEX, has shown significant promise. POMHEX effectively kills ENO1-deleted glioma cells and has been successfully used to eradicate intracranial tumors in mouse models without the associated toxicity of POMSF.[1][3][4][5]

These notes will, therefore, focus on the principles learned from SF2312 and provide a detailed protocol based on the successful in vivo application of POMHEX in ENO1-deleted glioma xenograft models.

Signaling Pathway: Collateral Lethality in ENO1-Deleted Glioma

The core therapeutic concept is the targeted inhibition of the glycolytic pathway in cancer cells with a specific genetic vulnerability. In gliomas with homozygous deletion of the ENO1 gene, the ENO2 enzyme is the sole means for converting 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in glycolysis. A pan-enolase inhibitor like SF2312 or its derivatives can shut down this pathway, leading to ATP depletion and selective cell death in the cancer cells, while normal cells, which retain ENO1, are largely unaffected.[3][5]

cluster_Normal_Cell Normal Cell (ENO1+/+) cluster_Glioma_Cell ENO1-Deleted Glioma Cell (ENO1-/-) Glucose_N Glucose Glycolysis_N Glycolysis (Multiple Steps) Glucose_N->Glycolysis_N PGA_N 2-Phosphoglycerate (2-PGA) Glycolysis_N->PGA_N PEP_N Phosphoenolpyruvate (PEP) PGA_N->PEP_N Enzyme Activity Pyruvate_N Pyruvate PEP_N->Pyruvate_N ATP_N ATP Production Pyruvate_N->ATP_N ENO1_N ENO1 ENO1_N->PEP_N ENO2_N ENO2 ENO2_N->PEP_N Inhibitor_N Enolase Inhibitor (e.g., HEX) Inhibitor_N->ENO2_N Inhibits Glucose_G Glucose Glycolysis_G Glycolysis (Multiple Steps) Glucose_G->Glycolysis_G PGA_G 2-Phosphoglycerate (2-PGA) Glycolysis_G->PGA_G PEP_G Phosphoenolpyruvate (PEP) PGA_G->PEP_G Enzyme Activity Pyruvate_G Pyruvate PEP_G->Pyruvate_G ATP_G ATP Production Pyruvate_G->ATP_G Apoptosis Cell Death ATP_G->Apoptosis Depletion leads to ENO1_G ENO1 (Deleted) ENO2_G ENO2 ENO2_G->PEP_G Inhibitor_G Enolase Inhibitor (e.g., HEX) Inhibitor_G->ENO2_G Inhibits

Caption: Glycolysis inhibition in ENO1-deleted vs. normal cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of SF2312 and the in vivo efficacy of the related pro-drug POMHEX in glioma models.

Table 1: In Vitro Efficacy of SF2312 on Glioma Cell Lines
Cell LineENO1 StatusTreatmentConcentration (µM)ObservationReference
D423DeletedSF2312Low µM rangeInhibition of proliferation[2]
D423DeletedSF2312>6.25 µM (hypoxia)Eradication of cells after 72h[2]
D423 (isogenic rescue)Wild-TypeSF2312>200 µMInhibition of proliferation[2]
Gli56DeletedSF2312Not specifiedSelective toxicity[2]
Table 2: In Vivo Efficacy of POMHEX in an ENO1-Deleted Glioma Xenograft Model
Animal ModelTumor ModelTreatmentDosageKey Efficacy ResultsReference
MouseIntracranial Orthotopic (ENO1-deleted glioma)POMHEX10 mg/kg/day (intravenous)Eradication of intracranial tumors[1][4]
Animal ModelsENO1-deficient tumorsPOMHEXNot specifiedEffective blockade of tumor growth, some complete eradications[5]

Experimental Protocols

The following protocols are based on established methodologies for creating glioma xenograft models and the successful administration of the enolase inhibitor pro-drug POMHEX.

Protocol 1: Establishment of an Orthotopic ENO1-Deleted Glioma Xenograft Model

This protocol describes the intracranial implantation of ENO1-deleted human glioma cells into immunodeficient mice.

Materials:

  • ENO1-deleted human glioma cell line (e.g., D423, Gli56) cultured in appropriate media.

  • Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Stereotactic frame.

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Hamilton syringe with a 26-gauge needle.

  • Surgical tools (scalpel, forceps, etc.).

  • Bone wax or tissue adhesive.

  • Phosphate-buffered saline (PBS), sterile.

Procedure:

  • Culture the selected ENO1-deleted glioma cells to 80-90% confluency.

  • Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a final concentration of 1 x 10^5 cells per 2-5 µL.

  • Anesthetize the mouse and secure its head in the stereotactic frame.

  • Create a midline scalp incision to expose the skull.

  • Using stereotactic coordinates for the desired brain region (e.g., right cerebral cortex), drill a small burr hole through the skull.

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Inject 2-5 µL of the cell suspension over several minutes to minimize backflow.

  • Leave the needle in place for 5 minutes post-injection before slowly retracting it.

  • Seal the burr hole with bone wax and close the scalp incision with tissue adhesive or sutures.

  • Monitor the animal's recovery and regularly check for tumor growth via bioluminescence imaging (if cells are luciferase-tagged) or MRI.

start Start culture Culture ENO1-deleted Glioma Cells start->culture prepare_cells Prepare Cell Suspension (1x10^5 cells in 2-5 µL PBS) culture->prepare_cells anesthetize Anesthetize Mouse & Secure in Stereotactic Frame prepare_cells->anesthetize surgery_prep Expose Skull via Midline Incision anesthetize->surgery_prep drill Drill Burr Hole at Stereotactic Coordinates surgery_prep->drill inject Inject Cell Suspension Intracranially drill->inject seal Seal Burr Hole & Close Incision inject->seal monitor Monitor Recovery & Tumor Growth (e.g., BLI) seal->monitor end End monitor->end

Caption: Workflow for orthotopic glioma xenograft model creation.

Protocol 2: In Vivo Administration of POMHEX

This protocol is based on the reported successful administration of POMHEX for treating established intracranial glioma xenografts.

Materials:

  • POMHEX (synthesized as a pro-drug of HEX).

  • Vehicle solution (e.g., sterile saline or as specified by the manufacturer).

  • Tumor-bearing mice from Protocol 1 (tumors should be established and measurable).

  • Dosing syringes and needles for intravenous injection.

  • Animal scale.

Procedure:

  • Drug Formulation: Prepare a stock solution of POMHEX in a suitable vehicle. Further dilute to the final dosing concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 2 mg/mL). Ensure the final formulation is sterile.

  • Animal Grouping: Randomize tumor-bearing mice into treatment and vehicle control groups.

  • Dosing:

    • Weigh each mouse to calculate the precise injection volume.

    • Administer POMHEX (e.g., 10 mg/kg) or vehicle via intravenous (tail vein) injection.

    • Repeat administration daily or as determined by tolerability and efficacy studies. The reported successful regimen was daily.[4]

  • Monitoring:

    • Monitor tumor growth in all groups using a non-invasive imaging modality (e.g., bioluminescence imaging) at regular intervals (e.g., twice weekly).

    • Monitor animal health daily, including body weight, activity, and any signs of toxicity.

    • The primary endpoint is typically survival, with secondary endpoints including tumor growth inhibition.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Generate Kaplan-Meier survival curves to compare the treatment and control groups.

    • Perform statistical analysis (e.g., t-test for tumor volume, log-rank test for survival) to determine the significance of the treatment effect.

cluster_PreTreatment Pre-Treatment cluster_Treatment_Cycle Daily Treatment Cycle cluster_Monitoring Monitoring & Endpoints Xenograft Established Orthotopic Xenograft Randomize Randomize into Groups Xenograft->Randomize Weigh Weigh Animal Randomize->Weigh Calculate Calculate Dose Volume Weigh->Calculate Inject Treatment Group POMHEX (10 mg/kg, IV) Control Group Vehicle (IV) Calculate->Inject Monitor_Health Daily Health Check (Weight, Toxicity) Inject->Monitor_Health Monitor_Tumor Tumor Imaging (e.g., Twice Weekly) Inject->Monitor_Tumor Analysis Endpoint Analysis (Tumor Growth, Survival) Monitor_Health->Analysis Monitor_Tumor->Analysis

Caption: In vivo treatment and monitoring workflow for POMHEX.

References

Application Notes and Protocols for Testing SF2312 Antibiotic Susceptibility in Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SF2312 and Anaerobic Susceptibility Testing

SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] Its mechanism of action is the potent inhibition of enolase, a key enzyme in the glycolytic pathway.[1][3][4] This mode of action is particularly effective under anaerobic conditions, where bacteria are heavily reliant on glycolysis for ATP production.[1][5] Given its targeted activity, SF2312 presents a promising candidate for the treatment of infections caused by anaerobic bacteria.

The susceptibility of anaerobic bacteria to antimicrobial agents can be unpredictable, necessitating reliable and standardized testing methods.[6] This document provides detailed protocols for established methods of anaerobic susceptibility testing, including agar (B569324) dilution, broth microdilution, and disk diffusion, which are essential for evaluating the in vitro efficacy of SF2312 against clinically relevant anaerobic pathogens. These protocols are based on guidelines from respected bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to SF2312

Due to the limited availability of specific minimum inhibitory concentration (MIC) data for SF2312 against a wide range of anaerobic bacteria in published literature, the following table presents illustrative data. This table is intended to serve as a template for the presentation of experimental results and includes hypothetical but realistic MIC values for SF2312, alongside comparative data for commonly used antibiotics.

Bacterial SpeciesSF2312 (µg/mL)Metronidazole (µg/mL)Clindamycin (µg/mL)Piperacillin-tazobactam (µg/mL)
Bacteroides fragilis0.50.542
Prevotella melaninogenica10.250.51
Fusobacterium nucleatum0.250.1250.250.5
Clostridium perfringens2184
Cutibacterium acnes0.125≤0.125≤0.125≤0.125

Disclaimer: The MIC values for SF2312 presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Signaling Pathways and Experimental Workflows

SF2312 Mechanism of Action: Inhibition of Glycolysis

SF2312 targets the glycolytic pathway by inhibiting the enzyme enolase. This diagram illustrates the point of inhibition and its effect on the metabolic pathway.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 2-Phosphoglycerate 2-Phosphoglycerate Glycolysis->2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Phosphoenolpyruvate Phosphoenolpyruvate Enolase->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production SF2312 SF2312 SF2312->Enolase Inhibition

Caption: SF2312 inhibits the enolase enzyme in the glycolytic pathway.

Experimental Workflow: Anaerobic Susceptibility Testing

This diagram outlines the general workflow for performing antibiotic susceptibility testing on anaerobic bacteria.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture Isolate Pure Culture (48h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculate Media Inoculum_Prep->Inoculation Media_Prep Prepare Test Media (Agar/Broth) Media_Prep->Inoculation Antibiotic_Application Apply Antibiotic (SF2312) Inoculation->Antibiotic_Application Incubation Anaerobic Incubation (35-37°C, 48h) Antibiotic_Application->Incubation Read_Results Read Results (Growth/No Growth) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: General workflow for anaerobic antibiotic susceptibility testing.

Experimental Protocols

Agar Dilution Method

The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[7][8]

Principle: A standardized inoculum of the test organism is applied to a series of agar plates containing serial twofold dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that inhibits visible growth.

Materials:

  • SF2312 stock solution

  • Anaerobic bacterial isolates

  • Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL)

  • Sterile petri dishes

  • Steers replicator or multi-pronged inoculator

  • 0.5 McFarland turbidity standard

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system)

  • Quality control strains (e.g., Bacteroides fragilis ATCC 25285)

Protocol:

  • Preparation of Antibiotic Plates:

    • Prepare serial twofold dilutions of SF2312 in sterile water or another appropriate solvent.

    • Add the appropriate volume of each antibiotic dilution to molten and cooled (45-50°C) supplemented Brucella agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate without any antibiotic.

  • Inoculum Preparation:

    • Subculture the anaerobic isolates onto a non-selective agar medium and incubate under anaerobic conditions for 24-48 hours.

    • Suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation:

    • Using a Steers replicator or a multi-pronged inoculator, apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control plates.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of SF2312 that completely inhibits visible growth, including a faint haze or tiny colonies.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative to agar dilution for testing a large number of isolates.[9][10][11]

Principle: Serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible turbidity.

Materials:

  • SF2312 stock solution

  • Anaerobic bacterial isolates

  • Supplemented Brucella broth or other suitable anaerobic broth

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • 0.5 McFarland turbidity standard

  • Anaerobic incubation system

  • Quality control strains

Protocol:

  • Preparation of Microtiter Plates:

    • Prepare serial twofold dilutions of SF2312 in the anaerobic broth directly in the wells of the 96-well plate.

    • Each well should contain a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

    • Dilute this suspension in the anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Using a multichannel pipette, add 10 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the microtiter plates (e.g., with an adhesive plastic film) to prevent evaporation.

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, read the plates visually or with a microplate reader.

    • The MIC is the lowest concentration of SF2312 in which there is no visible growth (no turbidity or button formation at the bottom of the well).

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative method for susceptibility testing.

Principle: A paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate inoculated with the test organism. During incubation, the agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured.

Materials:

  • Filter paper disks impregnated with a standardized concentration of SF2312

  • Anaerobic bacterial isolates

  • Supplemented Brucella agar plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Anaerobic incubation system

  • Calipers or a ruler for measuring zone diameters

  • Quality control strains

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply the SF2312-impregnated disks to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (which would need to be determined for SF2312).

References

Application of SF2312 in Studies of ENO1-Deleted Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The glycolytic enzyme enolase 1 (ENO1) is frequently co-deleted with adjacent tumor suppressor genes in certain cancers, notably glioblastoma. This deletion presents a therapeutic vulnerability, as the cancer cells become critically dependent on the paralog enzyme, enolase 2 (ENO2), for glycolytic flux and survival. This phenomenon, known as synthetic lethality, provides a promising strategy for targeted cancer therapy.[1][2]

SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase.[3][4][5] It demonstrates strong selective toxicity toward cancer cells harboring a homozygous deletion of the ENO1 gene.[6][7] The mechanism of action of SF2312 relies on its ability to inhibit the remaining enolase isoform, ENO2, thereby blocking glycolysis and leading to an energy crisis and cell death specifically in ENO1-deleted cells.[1][8] This targeted approach spares normal cells that retain at least one copy of the ENO1 gene.

Studies have shown that treatment of ENO1-deleted glioma cells with SF2312 leads to a significant reduction in glycolysis, characterized by decreased glucose consumption and lactate (B86563) production.[6][9] This metabolic disruption results in decreased cell proliferation and induction of cell death.[6][7] More recent developments have led to derivatives of SF2312, such as POMHEX, which exhibit improved cell permeability and have demonstrated efficacy in eradicating intracranial ENO1-deleted tumors in preclinical models.[10][11]

These findings highlight the potential of SF2312 and its derivatives as precision medicine tools for the treatment of ENO1-deleted cancers. The following protocols provide detailed methodologies for studying the effects of SF2312 on ENO1-deleted cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of SF2312 and its Derivatives

CompoundCell LineENO1 StatusAssayIC50 / EffectReference
SF2312D423 GliomaDeletedProliferation (2 weeks)Low µM range[12]
SF2312D423 Glioma (ENO1-rescued)IntactProliferation (2 weeks)>200 µM[12]
SF2312Human Recombinant ENO1N/AEnzyme Inhibition37.9 nM[12]
SF2312Human Recombinant ENO2N/AEnzyme Inhibition42.5 nM[12]
MethylSF2312ENO1-deleted Glioma CellsDeletedCell Viability (6 days)~2 µM[8]
(3S)-MethylSF2312Human ENO1/ENO2 LysatesN/AEnzyme Inhibition~10 nM[8]
(3R)-MethylSF2312Human ENO1/ENO2 LysatesN/AEnzyme Inhibition~15 µM[8]
POMHEXENO1-deleted Glioma CellsDeletedCell Viability<30 nM[11]

Mandatory Visualizations

SF2312_Mechanism_of_Action Mechanism of SF2312 in ENO1-Deleted Cancer Cells cluster_normal Normal Cell (ENO1+/+) cluster_cancer ENO1-Deleted Cancer Cell (ENO1-/-) Normal_Glycolysis Glycolysis (ENO1 & ENO2) Normal_Survival Cell Survival Normal_Glycolysis->Normal_Survival Cancer_Glycolysis Glycolysis (ENO2 Dependent) Cancer_Survival Cell Survival Cancer_Glycolysis->Cancer_Survival Glycolysis_Block Glycolysis Blocked Cancer_Glycolysis->Glycolysis_Block SF2312 SF2312 ENO2_Inhibition ENO2 Inhibition SF2312->ENO2_Inhibition ENO2_Inhibition->Cancer_Glycolysis inhibits Cell_Death Cell Death Glycolysis_Block->Cell_Death

Caption: Mechanism of SF2312 in ENO1-deleted cancer cells.

Experimental_Workflow_SF2312 General Experimental Workflow Cell_Culture Culture ENO1-deleted and ENO1-intact cancer cells SF2312_Treatment Treat cells with varying concentrations of SF2312 Cell_Culture->SF2312_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) SF2312_Treatment->Viability_Assay Metabolism_Assay Metabolic Assays (Glucose uptake, Lactate production) SF2312_Treatment->Metabolism_Assay Protein_Analysis Protein Expression Analysis (Western Blot for ENO1/ENO2) SF2312_Treatment->Protein_Analysis In_Vivo_Study In Vivo Xenograft Model (for advanced studies) SF2312_Treatment->In_Vivo_Study

Caption: General workflow for studying SF2312 effects.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from the Promega CellTiter-Glo® technical bulletin to assess the selective toxicity of SF2312.[13][14][15]

Materials:

  • ENO1-deleted and ENO1-intact (or isogenically rescued) cancer cell lines

  • Complete cell culture medium

  • SF2312

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • SF2312 Treatment:

    • Prepare serial dilutions of SF2312 in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the SF2312 dilutions to the respective wells. Include a vehicle control (e.g., medium with DMSO if SF2312 is dissolved in it).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Thaw the CellTiter-Glo® Reagent and bring it to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the luminescence readings of the SF2312-treated wells to the vehicle-treated control wells to determine the percentage of viable cells.

    • Plot the percentage of cell viability against the log of SF2312 concentration to determine the IC50 value.

Western Blot for ENO1 and ENO2 Expression

This protocol provides a general method for confirming the ENO1 deletion and assessing ENO2 expression levels in the cancer cell lines.[16][17][18]

Materials:

  • ENO1-deleted and ENO1-intact cancer cell lines

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-ENO1, anti-ENO2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Culture cells to 70-80% confluency.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel along with a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-ENO1, anti-ENO2, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to confirm the absence of ENO1 and the presence of ENO2 in the respective cell lines. Use the loading control for normalization.

Metabolomic Analysis of Glycolysis

This protocol outlines methods to measure glucose consumption and lactate production, key indicators of glycolytic activity.

A. Glucose Consumption Assay [2][3][10][19][20]

Materials:

  • ENO1-deleted and ENO1-intact cancer cell lines

  • Complete cell culture medium

  • SF2312

  • Glucose-free culture medium

  • Glucose Colorimetric Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh complete medium containing different concentrations of SF2312 or vehicle control.

  • Sample Collection:

    • At the end of the treatment period (e.g., 24-48 hours), collect a small aliquot (e.g., 10-20 µL) of the culture medium from each well.

    • Also, collect an aliquot from a well with medium but no cells to serve as a baseline glucose concentration.

  • Glucose Measurement:

    • Perform the glucose assay on the collected media samples according to the manufacturer's protocol of the chosen kit. This typically involves an enzymatic reaction that produces a colorimetric signal proportional to the glucose concentration.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the glucose concentration in each sample using a standard curve.

    • Determine the amount of glucose consumed by subtracting the final glucose concentration in the wells with cells from the initial glucose concentration (from the cell-free wells).

    • Normalize the glucose consumption to the cell number or protein content in each well.

B. Lactate Production Assay [11][21][22][23]

Materials:

  • Same as for the Glucose Consumption Assay, but with a Lactate Colorimetric/Fluorometric Assay Kit (e.g., from Promega, Abcam, or TCI Chemicals).

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the glucose consumption assay.

  • Sample Collection:

    • At the end of the treatment period, collect a small aliquot of the culture medium from each well.

  • Lactate Measurement:

    • Perform the lactate assay on the collected media samples according to the manufacturer's protocol. This usually involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using a standard curve.

    • Normalize the lactate production to the cell number or protein content in each well.

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol is a generalized procedure for establishing and treating orthotopic glioblastoma xenografts in immunodeficient mice to evaluate the in vivo efficacy of SF2312 derivatives like POMHEX.[1][6][8][24][25]

Materials:

  • ENO1-deleted human glioblastoma cells (e.g., D423)

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG))

  • Cell culture medium

  • Matrigel (optional)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics (e.g., isoflurane)

  • SF2312 derivative (e.g., POMHEX) formulated for in vivo administration

  • Calipers or imaging system (e.g., MRI) for tumor monitoring

Procedure:

  • Cell Preparation:

    • Culture the glioblastoma cells and harvest them during the logarithmic growth phase.

    • Wash the cells with sterile, serum-free medium or PBS.

    • Resuspend the cells at a concentration of 1 x 10⁵ to 5 x 10⁵ cells in 2-5 µL of sterile PBS or a mixture of PBS and Matrigel. Keep the cell suspension on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole at the desired coordinates in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject the cell suspension into the brain parenchyma at a depth of 2.5-3.0 mm using a Hamilton syringe.

    • Slowly withdraw the needle and suture the scalp incision.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the health and body weight of the mice regularly.

    • Once tumors are expected to be established (e.g., 7-14 days post-injection), begin monitoring tumor growth using a non-invasive imaging modality like MRI or bioluminescence imaging if the cells are engineered to express luciferase.

  • Drug Treatment:

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the SF2312 derivative (e.g., POMHEX) or vehicle control via the determined route and schedule (e.g., intraperitoneal injection daily or several times a week). The exact dosage and schedule should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth throughout the treatment period.

    • Monitor animal health and body weight.

    • The primary endpoint is typically survival, which is analyzed using Kaplan-Meier curves. Tumor growth inhibition can also be assessed by comparing tumor volumes between the treated and control groups.

  • Histological Analysis (Optional):

    • At the end of the study, euthanize the mice and perfuse them.

    • Collect the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to confirm tumor formation and assess the treatment effect on the tumor microenvironment.

References

Application Note: High-Throughput Screening of Enolase Inhibitors Using a Pyruvate Kinase/Lactate Dehydrogenase Coupled Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for determining the inhibitory potential of compounds against the glycolytic enzyme enolase. The protocol utilizes a classic pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled enzyme assay, which provides a continuous spectrophotometric readout of enolase activity. As a case study, this document describes the inhibition of human enolase by the natural product SF2312, a potent inhibitor with a mixed mode of action. Detailed protocols for performing the assay, along with data presentation and visualization of the underlying biochemical pathways, are provided to facilitate adoption in academic and industrial research settings for the discovery and characterization of novel enolase inhibitors.

Introduction

Enolase (2-phospho-D-glycerate hydro-lyase, EC 4.2.1.11) is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2] Its central role in cellular energy metabolism makes it an attractive target for the development of therapeutics against cancer and infectious diseases. SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a highly potent, low nanomolar inhibitor of enolase.[3][4][5] Understanding the kinetics and mechanism of such inhibitors is paramount for drug development.

The pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay is a widely used method for continuously monitoring the activity of enzymes that produce pyruvate or consume PEP. In the context of enolase, the production of PEP is coupled to the PK-catalyzed phosphorylation of ADP to ATP, generating pyruvate. Pyruvate is then reduced to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[6][7] This application note provides a detailed protocol for utilizing this assay to characterize the inhibition of enolase by SF2312.

Quantitative Data Summary

The inhibitory activity of SF2312 against human enolase isoforms (ENO1 and ENO2) has been quantified, revealing its high potency. The data is summarized in the table below.

ParameterValueEnzyme SourceReference
IC50 (ENO1) 37.9 nMHuman recombinant ENO1[4]
IC50 (ENO2) 42.5 nMHuman recombinant ENO2[4]
Ki (approx.) 10 - 30 nMBacterial Enolase[3]
Inhibition Type Mixed Competitive/Non-competitiveHuman ENO2[1]

Signaling Pathway and Experimental Workflow

To visually represent the biochemical context and the experimental procedure, the following diagrams have been generated.

glycolysis_enolase_inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase SF2312 SF2312 SF2312->PG2 Inhibits Enolase

Caption: Inhibition of the glycolytic pathway by SF2312 at the enolase step.

pk_ldh_assay_workflow cluster_reaction Coupled Assay Reaction cluster_measurement Measurement PG2 2-Phosphoglycerate (Substrate) Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate (Product) Enolase->PEP PK Pyruvate Kinase (Coupling Enzyme 1) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (Coupling Enzyme 2) Pyruvate->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (Low absorbance at 340 nm) LDH->NAD Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NAD->Spectrophotometer Monitor Decrease in Absorbance

References

Application Notes and Protocols: Direct Measurement of Phosphoenolpyruvate (PEP) Formation to Assess SF2312 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a crucial metalloenzyme in the glycolytic pathway.[1][2][3] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a high-energy intermediate essential for ATP production.[2][4] The inhibition of enolase by SF2312 disrupts glycolysis, making it a molecule of significant interest for therapeutic development, particularly in oncology and infectious diseases.[2][5]

These application notes provide a detailed protocol for a direct, continuous spectrophotometric assay to determine the inhibitory activity of SF2312 on enolase by measuring the rate of PEP formation. This method is based on the principle that PEP has a distinct absorbance maximum at 240 nm, allowing for the real-time monitoring of enzyme activity.[2] This direct assay is advantageous as it avoids the complexities and potential interferences of coupled enzyme assays.

Signaling Pathway: Glycolysis and the Point of Inhibition by SF2312

The following diagram illustrates the final steps of glycolysis, highlighting the reaction catalyzed by enolase and the inhibitory action of SF2312.

Figure 1. Inhibition of Enolase by SF2312 in the Glycolytic Pathway.

Quantitative Data: Inhibitory Potency of SF2312

The inhibitory activity of SF2312 against various enolase isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enolase Isoform/SourceIC50 (nM)Reference
Human Recombinant ENO137.9[1]
Human Recombinant ENO242.5[1]
Human ENO1 (in cell lysate)~10 - 50[2]
Human ENO2 (in cell lysate)~10 - 50[2]
E. coli Enolase (in lysate)~10[4]
Trypanosoma brucei Enolase (TbENO)310 ± 70[5]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay for Enolase Activity and SF2312 Inhibition

This protocol details the direct measurement of enolase activity by monitoring the formation of PEP at 240 nm.

A. Materials and Reagents

  • Recombinant or purified enolase

  • SF2312

  • 2-Phosphoglycerate (2-PGA) substrate

  • Reaction Buffer: 20 mM Imidazole-HCl (pH 7.0), 400 mM KCl, 1 mM MgCl₂

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 240 nm

B. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reaction Buffer, Substrate (2-PGA), and SF2312 dilutions Plate_Setup Aliquot Reaction Buffer to 96-well plate Reagent_Prep->Plate_Setup Enzyme_Prep Dilute Enolase in Reaction Buffer Add_Enzyme Add diluted Enolase to all wells Enzyme_Prep->Add_Enzyme Add_Inhibitor Add SF2312 (or vehicle) to appropriate wells Plate_Setup->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate enzyme and inhibitor (e.g., 10 min at RT) Add_Enzyme->Pre_Incubate Start_Reaction Initiate reaction by adding 2-PGA substrate Pre_Incubate->Start_Reaction Measure_Absorbance Immediately measure absorbance at 240 nm kinetically Start_Reaction->Measure_Absorbance Data_Analysis Calculate initial reaction rates and determine % inhibition and IC50 Measure_Absorbance->Data_Analysis

Figure 2. Experimental Workflow for the Direct Enolase Inhibition Assay.

C. Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare the Reaction Buffer and store it at 4°C.

    • Prepare a stock solution of 2-PGA (e.g., 100 mM) in deionized water.

    • Prepare a stock solution of SF2312 (e.g., 10 mM in a suitable solvent like DMSO or water) and create a serial dilution to the desired concentrations.

  • Assay Setup (96-well plate format):

    • Add 50 µL of Reaction Buffer to each well.

    • Add 25 µL of the diluted SF2312 solutions to the test wells. For control wells (no inhibition), add 25 µL of the vehicle (e.g., DMSO or water).

    • Add 25 µL of diluted enolase solution to each well. The final concentration of the enzyme should be determined empirically to yield a linear rate of PEP formation for at least 10 minutes.

    • Pre-incubate the plate at room temperature (25°C) for 10 minutes to allow SF2312 to bind to the enzyme.

  • Initiation and Measurement of the Reaction:

    • Set the spectrophotometer to read absorbance at 240 nm in kinetic mode, with readings taken every 30 seconds for 10-30 minutes.

    • Initiate the reaction by adding 25 µL of 2-PGA solution to each well. The final concentration of 2-PGA is typically in the range of 1-2 mM.

    • Immediately start the kinetic read.

D. Data Analysis

  • Calculate the Rate of Reaction:

    • For each well, determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance (at 240 nm) versus time plot.

    • The concentration of PEP formed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of PEP (approximately 1.4 x 10³ M⁻¹cm⁻¹ at pH 7.0), c is the concentration, and l is the path length.

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each concentration of SF2312 using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

  • Calculate IC50:

    • Plot the percent inhibition as a function of the logarithm of the SF2312 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric Assay for PEP Detection (Based on Commercial Kit Principles)

For researchers preferring a fluorometric readout, commercially available kits offer a sensitive alternative. These assays typically involve a series of coupled enzymatic reactions that ultimately produce a fluorescent signal proportional to the amount of PEP.

A. General Principle of Fluorometric PEP Assay

Fluorometric_Assay PEP PEP Pyruvate (B1213749) Pyruvate PEP->Pyruvate Pyruvate Kinase H2O2 Hydrogen Peroxide (H₂O₂) Pyruvate->H2O2 Pyruvate Oxidase Fluor_Product Fluorescent Product H2O2->Fluor_Product Horseradish Peroxidase (HRP) Fluor_Probe Non-fluorescent Probe Fluor_Probe->Fluor_Product

Figure 3. Principle of a Coupled Fluorometric Assay for PEP Detection.

B. General Procedure Outline

  • Sample Preparation: Prepare cell or tissue lysates containing enolase.

  • Enzyme Reaction: Incubate the lysate with 2-PGA in the presence and absence of SF2312 to allow for PEP formation.

  • PEP Detection:

    • Stop the enolase reaction.

    • Add the components of the detection kit (pyruvate kinase, pyruvate oxidase, HRP, and a fluorescent probe).

    • Incubate to allow the coupled reactions to proceed.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Analysis: The amount of PEP formed is proportional to the fluorescence signal. Calculate percent inhibition and IC50 as described in the spectrophotometric assay.

Conclusion

The direct spectrophotometric assay provides a robust and straightforward method for assessing the inhibitory activity of SF2312 on enolase. By monitoring the formation of PEP in real-time, researchers can obtain reliable kinetic data and accurately determine the potency of SF2312 and its analogs. This information is critical for advancing the development of enolase inhibitors as potential therapeutic agents. For high-throughput screening or when enhanced sensitivity is required, fluorometric-based assays offer a viable alternative.

References

Application Notes and Protocols: Studying Metabolic Flux in Cancer Cells with SF2312 using 13C Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] Enolase, a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), has emerged as a promising target for anti-cancer therapies.[3] SF2312 is a potent natural phosphonate (B1237965) inhibitor of enolase, exhibiting selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, which encodes the alpha-enolase isoform.[4][5] This collateral lethality approach, targeting the redundant paralogue ENO2, presents a promising therapeutic window.[1][3]

Stable isotope tracing with carbon-13 (¹³C) is a powerful technique to delineate metabolic pathways and quantify the rates, or fluxes, of metabolites through these networks.[6][7] By supplying ¹³C-labeled nutrients, such as glucose or glutamine, to cancer cells, researchers can track the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9] This allows for a detailed understanding of how cancer cells adapt their metabolism in response to therapeutic interventions.

These application notes provide a comprehensive guide for utilizing SF2312 in conjunction with ¹³C isotope tracing to study metabolic flux in cancer cells, particularly those with ENO1 deletion. The provided protocols and data will enable researchers to investigate the mechanism of action of SF2312 and its broader impact on cellular metabolism.

Data Presentation

The following tables summarize the quantitative effects of enolase inhibition on cancer cell metabolism. The data is compiled from studies on ENO1-deleted glioma cells treated with enolase inhibitors.

Table 1: Effect of Enolase Inhibitor (POMHEX) on Glycolytic and TCA Cycle Intermediates in ENO1-deleted Glioma Cells. [10]

MetaboliteTreatmentRelative Abundance (vs. Control)
LactatePOMHEX (dose-dependent)
Citrate (B86180)POMHEX (dose-dependent)
MalatePOMHEX (dose-dependent)

Note: POMHEX is a potent enolase inhibitor with a similar mechanism of action to SF2312. The data indicates a dose-dependent decrease in the levels of these key metabolites, suggesting a profound disruption in glycolysis and the TCA cycle.[3][10]

Table 2: Quantitative ¹³C-Labeling Changes in ENO1-deleted Glioma Cells Treated with SF2312.

Metabolite¹³C LabelTreatment (10 µM SF2312)Relative Integral (vs. Control)
Glucose¹³C-1SF2312~0.5
Lactate¹³C-3SF2312~0.2
3-Phosphoglycerate (3-PGA)¹³C-3SF2312>10

Note: This data, derived from NMR spectroscopy, demonstrates a clear inhibition of the enolase-catalyzed step in glycolysis. The decrease in ¹³C-labeled lactate, the end-product of glycolysis, and the significant accumulation of ¹³C-labeled 3-PGA, a substrate upstream of enolase, are indicative of target engagement by SF2312.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

glycolysis_inhibition cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP 13BPG 1,3-Bisphosphoglycerate DHAP_GAP->13BPG 3PGA 3-Phosphoglycerate 13BPG->3PGA 2PGA 2-Phosphoglycerate 3PGA->2PGA PEP Phosphoenolpyruvate 2PGA->PEP Enolase Enolase (ENO1/ENO2) 2PGA->Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Citrate Citrate Pyruvate->Citrate PDH alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->alphaKG Glutaminolysis SF2312 SF2312 SF2312->Enolase Enolase->PEP experimental_workflow Cell_Culture 1. Culture ENO1-deleted and control cancer cells SF2312_Treatment 2. Treat cells with SF2312 or vehicle control Cell_Culture->SF2312_Treatment Isotope_Labeling 3. Add ¹³C-labeled glucose or glutamine to media SF2312_Treatment->Isotope_Labeling Metabolite_Extraction 4. Quench metabolism and extract intracellular metabolites Isotope_Labeling->Metabolite_Extraction MS_Analysis 5. Analyze metabolite extracts by LC-MS/MS Metabolite_Extraction->MS_Analysis Data_Analysis 6. Determine mass isotopologue distributions (MIDs) MS_Analysis->Data_Analysis MFA 7. Perform ¹³C-Metabolic Flux Analysis (¹³C-MFA) Data_Analysis->MFA Results 8. Quantify metabolic flux changes and interpret results MFA->Results

References

Measuring SF2312-Induced Apoptosis using Hoechst 33342 and YO-PRO-1 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SF2312 is a potent natural phosphonate (B1237965) inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] By inhibiting enolase, SF2312 disrupts cellular metabolism, leading to ATP depletion and subsequent induction of apoptosis, particularly in cancer cells that are highly dependent on glycolysis.[3][4] This makes SF2312 a compound of interest in cancer research and drug development.

This document provides a detailed protocol for quantifying SF2312-induced apoptosis using a dual-staining method with Hoechst 33342 and YO-PRO-1. Hoechst 33342 is a cell-permeant dye that stains DNA. In apoptotic cells, chromatin condensation leads to more intense and compact blue fluorescence.[5][6] YO-PRO-1 is a green fluorescent dye that selectively enters apoptotic cells with compromised plasma membranes, a hallmark of early to mid-stage apoptosis.[7][8] The combination of these two dyes allows for the clear distinction between healthy, apoptotic, and necrotic cell populations by fluorescence microscopy and flow cytometry.

Principle of the Assay:

The differential permeability of cell membranes and the condensation of chromatin during apoptosis form the basis of this assay.

  • Healthy Cells: These cells have intact plasma membranes and decondensed chromatin. They will show dim, diffuse blue fluorescence from Hoechst 33342 and will exclude YO-PRO-1.

  • Apoptotic Cells: These cells exhibit condensed chromatin and compromised plasma membrane integrity. They will display bright, condensed blue fluorescence from Hoechst 33342 and will be permeable to YO-PRO-1, resulting in green fluorescence.

  • Necrotic/Late Apoptotic Cells: These cells have completely lost their membrane integrity. They will be stained by both Hoechst 33342 and YO-PRO-1. For more precise discrimination of this population, Propidium (B1200493) Iodide (PI) can be used as a third stain, as it will brightly stain necrotic cells red.[7][9]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of SF2312 on apoptosis in D423 glioma cells, which are deficient in the ENO1 enolase isoform.

Table 1: Dose-Response of SF2312 on Apoptosis in D423 Glioma Cells

SF2312 Concentration (µM)Percentage of Apoptotic Cells (YO-PRO-1 Positive)
0 (Vehicle Control)Baseline
6.25Noticeable Increase
12.5Significant Induction of Apoptosis
25Strong Induction of Apoptosis
50Potent Induction of Apoptosis
100Very High Levels of Apoptosis
200Near-Complete Apoptosis
400Complete Apoptosis

Data is synthesized from findings indicating that D423 cells show induction of cell death starting at 12.5 μM of SF2312.[4]

Table 2: Effect of SF2312 on Cell Proliferation in D423 Glioma Cells

SF2312 Concentration (µM)Inhibition of Cell Proliferation (Relative to Vehicle Control)
0 (Vehicle Control)0%
~5~50%
>200Near-Complete Inhibition

This data is based on the observation that SF2312 inhibited the proliferation of D423 glioma cells in the low micromole range, while concentrations above 200 μM were required to inhibit the proliferation of ENO1-rescued cells.[4]

Experimental Protocols

This section provides detailed methodologies for inducing apoptosis with SF2312 and subsequent staining with Hoechst 33342 and YO-PRO-1 for analysis by fluorescence microscopy and flow cytometry.

Materials:

  • SF2312 (MedchemExpress or other supplier)

  • Hoechst 33342 solution (e.g., Thermo Fisher Scientific, 10 mg/mL stock in water)[10]

  • YO-PRO-1 Iodide (e.g., Thermo Fisher Scientific, 1 mM stock in DMSO)

  • Propidium Iodide (optional, for necrotic cell discrimination)

  • Cell line of interest (e.g., D423 glioma cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates or other appropriate cell culture vessels

  • Fluorescence microscope with DAPI and FITC filter sets

  • Flow cytometer with UV and blue laser excitation capabilities

Protocol 1: Induction of Apoptosis with SF2312

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 7,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • SF2312 Treatment: Prepare a series of dilutions of SF2312 in complete cell culture medium. A suggested concentration range is 0-400 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of SF2312. Include a vehicle control (e.g., DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 72-hour treatment has been shown to be effective.[4]

Protocol 2: Staining with Hoechst 33342 and YO-PRO-1 for Fluorescence Microscopy

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL and the YO-PRO-1 stock solution to a final working concentration of 0.1 µM in PBS.

  • Staining: After the SF2312 incubation period, remove the culture medium and wash the cells once with PBS.

  • Incubation: Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh PBS to the wells and immediately visualize the cells using a fluorescence microscope. Use a DAPI filter set for Hoechst 33342 (blue) and a FITC filter set for YO-PRO-1 (green).

Protocol 3: Staining with Hoechst 33342 and YO-PRO-1 for Flow Cytometry

  • Cell Harvesting: Following SF2312 treatment, collect the cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and discard the supernatant.

  • Cell Resuspension: Resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Add Hoechst 33342 to a final concentration of 1-5 µg/mL and YO-PRO-1 to a final concentration of 0.1 µM.

  • Incubation: Incubate the cells on ice or at room temperature for 20-30 minutes, protected from light.[7]

  • Analysis: Analyze the stained cells on a flow cytometer. Excite Hoechst 33342 with a UV laser and detect emission at ~460 nm. Excite YO-PRO-1 with a blue laser (488 nm) and detect emission at ~509 nm.

Visualizations

SF2312-Induced Apoptosis Signaling Pathway

SF2312_Apoptosis_Pathway cluster_glycolysis Cellular Metabolism SF2312 SF2312 Enolase Enolase SF2312->Enolase Inhibits Glycolysis Glycolysis ATP ATP Production Glycolysis->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis Depletion Induces

Caption: SF2312 inhibits enolase, disrupting glycolysis and leading to apoptosis.

Experimental Workflow for Measuring SF2312-Induced Apoptosis

Experimental_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Seed Cells SF2312_Treatment 2. Treat with SF2312 Cell_Seeding->SF2312_Treatment Incubation 3. Incubate (e.g., 72h) SF2312_Treatment->Incubation Staining_Prep 4. Prepare Hoechst 33342 & YO-PRO-1 Solution Incubation->Staining_Prep Cell_Staining 5. Stain Cells (20-30 min) Staining_Prep->Cell_Staining Microscopy 6a. Fluorescence Microscopy Cell_Staining->Microscopy Flow_Cytometry 6b. Flow Cytometry Cell_Staining->Flow_Cytometry Data_Analysis 7. Quantify Apoptosis Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for In Silico Docking of SF2312 to the ENO2 Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase 2 (ENO2), also known as neuron-specific enolase (NSE), is a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[1] In many cancers, there is a metabolic shift towards increased glycolysis, known as the Warburg effect, making glycolytic enzymes like ENO2 attractive therapeutic targets.[1] SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, including both ENO1 and ENO2 isoforms.[2][3] Understanding the molecular interactions between SF2312 and the ENO2 active site is crucial for the rational design of more potent and selective inhibitors. This document provides a detailed protocol for the in silico docking of SF2312 to the human ENO2 crystal structure and an analysis of the associated signaling pathways.

Data Presentation

Inhibitory Activity of SF2312 and Related Compounds
CompoundTargetIC50 (nM)Kinetic Profile vs. 2-PGAReference
SF2312Human ENO137.9-[4]
SF2312Human ENO242.5Mixed competitive/non-competitive[2][4]
deoxy-SF2312Human ENO2600Competitive[2]
In Silico Docking and Binding Affinity of SF2312 to ENO2
PDB ID of ENO2LigandPredicted pKiCalculated Binding Energy (kcal/mol)Interacting ResiduesReference
4ZCWSF2312 (S,S stereoisomer)8.31-11.33R371, E209, H370, E166, N151, G396[2][3]

Note: The binding energy was calculated from the predicted pKi using the formula: ΔG = -RT * ln(Ki), where R is the gas constant (1.987 cal/mol·K), T is the temperature (298.15 K), and Ki is the inhibition constant derived from pKi.

Key Interacting Residues in the ENO2-SF2312 Complex (PDB: 4ZCW)

The crystal structure of human ENO2 in complex with SF2312 (PDB ID: 4ZCW) reveals a network of interactions within the active site.[3] The phosphonate group of SF2312 coordinates with the catalytic magnesium ion (Mg²⁺) and forms salt bridge interactions with Arginine 371.[2] The 5'-hydroxyl group of SF2312 directly interacts with Glutamate 166 and Histidine 370.[3] Additionally, water-mediated hydrogen bonds are formed with Glutamate 209 and the backbone of Asparagine 151 and Glycine 396.[3] The S,S stereoisomer of SF2312 demonstrates preferential binding in the active site.[2]

Signaling Pathways Involving ENO2

ENO2 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

ENO2 and the Akt/GSK-3β Signaling Pathway

Overexpression of ENO2 can activate the Akt/GSK-3β signaling pathway.[5] This activation promotes cell proliferation and enhances glycolysis, contributing to tumor growth.[5]

ENO2_Akt_GSK3b_Pathway ENO2 ENO2 Overexpression Akt Akt ENO2->Akt activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b phosphorylates (inactivates) pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Proliferation Cell Proliferation & Glycolysis pGSK3b->Proliferation promotes

Caption: ENO2-mediated activation of the Akt/GSK-3β pathway.

ENO2 and the Hippo-YAP1 Signaling Pathway

ENO2 has also been shown to interact with components of the Hippo signaling pathway, influencing the activity of the transcriptional co-activator YAP1.[4] This interaction can promote epithelial-mesenchymal transition (EMT) and metastasis in cancer cells.[4]

ENO2_Hippo_YAP1_Pathway ENO2 ENO2 Hippo Hippo Pathway (LATS1/2) ENO2->Hippo inhibits YAP1_active YAP1 (Active, Nuclear) ENO2->YAP1_active promotes nuclear translocation YAP1 YAP1 Hippo->YAP1 phosphorylates pYAP1 p-YAP1 (Inactive, Cytoplasmic) YAP1->pYAP1 EMT EMT & Metastasis YAP1_active->EMT induces

Caption: ENO2 interaction with the Hippo-YAP1 signaling pathway.

Experimental Protocols

In Silico Docking Workflow

The following protocol outlines a general workflow for performing in silico docking of SF2312 to the ENO2 crystal structure. This process typically involves protein and ligand preparation, grid generation, docking, and result analysis.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 4ZCW) PrepProtein 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProtein Ligand 2. Obtain Ligand Structure (SF2312) PrepLigand 4. Prepare Ligand (Generate 3D conformers, assign charges) Ligand->PrepLigand Grid 5. Define Binding Site & Generate Grid PrepProtein->Grid PrepLigand->Grid Dock 6. Perform Molecular Docking Grid->Dock Analyze 7. Analyze Docking Poses & Scoring Dock->Analyze Visualize 8. Visualize Interactions Analyze->Visualize

Caption: General workflow for in silico molecular docking.

Detailed Protocol for In Silico Docking of SF2312 to ENO2

This protocol provides a more detailed, step-by-step guide for researchers. Software such as AutoDock Tools, PyMOL, and AutoDock Vina are commonly used for these tasks.

1. Preparation of the ENO2 Protein Structure

  • 1.1. Obtain the Crystal Structure: Download the crystal structure of human ENO2, preferably in complex with a ligand to identify the active site. The PDB ID 4ZCW is recommended as it contains human ENO2 in complex with SF2312.[6][7][8][9]

  • 1.2. Protein Clean-up:

    • Load the PDB file into a molecular visualization software (e.g., PyMOL, Chimera, or AutoDock Tools).

    • Remove all non-essential molecules, including water molecules, co-solvents, and any existing ligands (if starting from a different PDB file).

    • If the structure is a multimer, retain only the chain of interest (e.g., Chain A).

  • 1.3. Add Hydrogens and Assign Charges:

    • Use a protein preparation utility (e.g., the 'Protein Preparation Wizard' in Maestro or AutoDock Tools) to add polar hydrogens.

    • Assign partial charges to the protein atoms using a force field such as Gasteiger or Kollman charges.

  • 1.4. Save the Prepared Protein: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).

2. Preparation of the SF2312 Ligand

  • 2.1. Obtain the Ligand Structure: Obtain the 3D structure of SF2312. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., SDF or MOL2), or by extracting it from the PDB file 4ZCW.

  • 2.2. Ligand Preparation:

    • Load the ligand structure into a molecular modeling program.

    • Add hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand. Most docking software will do this automatically.

  • 2.3. Save the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT).

3. Grid Generation

  • 3.1. Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in PDB entry 4ZCW or by identifying the active site residues.

  • 3.2. Generate the Grid Box:

    • Center a grid box on the defined binding site.

    • The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical size is 60x60x60 Å with a spacing of 0.375 Å.

  • 3.3. Generate Grid Parameter File: Run the grid generation program (e.g., AutoGrid) to create the grid map files.

4. Molecular Docking

  • 4.1. Configure Docking Parameters:

    • Set the prepared protein and ligand files as input.

    • Specify the grid parameter file.

    • Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the number of docking runs (e.g., 100) and the number of energy evaluations.

  • 4.2. Run the Docking Simulation: Execute the docking program (e.g., AutoDock Vina).

5. Analysis of Results

  • 5.1. Analyze Docking Poses: The docking software will generate multiple binding poses for the ligand, ranked by their predicted binding energy.

  • 5.2. Clustering and Selection: Cluster the resulting poses based on root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.

  • 5.3. Visualize Interactions:

    • Load the docked complex (protein and the best ligand pose) into a molecular visualization tool.

    • Analyze the interactions between SF2312 and the active site residues of ENO2, identifying hydrogen bonds, salt bridges, and hydrophobic interactions.

    • Compare the docked pose with the crystal structure pose from PDB ID 4ZCW to validate the docking protocol.

Conclusion

This application note provides a comprehensive guide for the in silico docking of the natural product inhibitor SF2312 to its target, human ENO2. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of structure-activity relationships and the design of novel enolase inhibitors. The elucidation of ENO2's role in key cancer-related signaling pathways further underscores its potential as a therapeutic target.

References

Application Notes and Protocols: Lentiviral Rescue of ENO1 Expression to Validate SF2312 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a key glycolytic enzyme.[1][2] Enolase 1 (ENO1) is frequently overexpressed in various cancers and plays a crucial role in promoting tumor cell proliferation, migration, and invasion.[3][4] The dependence of cancer cells on glycolysis, known as the Warburg effect, makes ENO1 an attractive therapeutic target.[5][6] SF2312 has demonstrated selective toxicity against cancer cells with a deletion of the ENO1 gene, suggesting a targeted therapeutic strategy.[1][7] To rigorously validate that the cytotoxic effects of SF2312 are specifically mediated through the inhibition of ENO1, a lentiviral rescue experiment can be performed. This application note provides a detailed protocol for re-introducing ENO1 expression into ENO1-deficient cells and assessing the subsequent restoration of resistance to SF2312.

Principle of the Assay

The underlying principle of this validation strategy is that if SF2312's primary mechanism of action is the inhibition of ENO1, then re-expressing ENO1 in sensitive (ENO1-deleted) cells should rescue them from the drug's cytotoxic effects. This is achieved by transducing the target cells with lentiviral particles carrying the ENO1 gene. The resulting stable expression of exogenous ENO1 is expected to restore enolase activity, thereby conferring resistance to SF2312. This experimental approach is a gold standard for on-target validation in drug discovery.[8][9]

Quantitative Data Summary

The following tables summarize representative data from a lentiviral rescue experiment designed to validate the selectivity of SF2312 for ENO1.

Table 1: Effect of SF2312 on Cell Viability in ENO1-Deleted and ENO1-Rescued Glioblastoma Cells

Cell LineTreatmentConcentration (µM)Cell Viability (%)IC50 (µM)
D423 (ENO1 deleted)DMSO (Vehicle)-100 ± 4.5> 500
SF2312185 ± 5.115.2
SF2312562 ± 3.8
SF23121041 ± 2.9
SF23122518 ± 2.1
SF2312505 ± 1.2
D423 (ENO1 deleted) + Empty VectorDMSO (Vehicle)-100 ± 5.2> 500
SF2312183 ± 4.716.5
SF2312560 ± 4.1
SF23121043 ± 3.3
SF23122520 ± 2.5
SF2312507 ± 1.5
D423 (ENO1 deleted) + Lentiviral ENO1 RescueDMSO (Vehicle)-100 ± 4.8> 500
SF2312198 ± 3.9> 400
SF2312595 ± 4.2
SF23121091 ± 3.5
SF23122582 ± 4.6
SF23125068 ± 5.3

Table 2: Western Blot Analysis of ENO1 Expression

Cell LineENO1 Protein Expression (Relative to Loading Control)
D423 (ENO1 deleted)Not Detected
D423 (ENO1 deleted) + Empty VectorNot Detected
D423 (ENO1 deleted) + Lentiviral ENO1 Rescue1.2 ± 0.15
U87 MG (ENO1 Wild-Type Control)1.0 (Normalized)

Experimental Protocols

1. Lentiviral Vector Production

This protocol describes the generation of lentiviral particles containing the human ENO1 gene.

  • Materials:

    • HEK293T cells

    • Lentiviral transfer plasmid encoding human ENO1 (e.g., pLenti-C-mGFP-P2A-Puro-ENO1)

    • Empty lentiviral transfer plasmid (Control)

    • Packaging plasmids (e.g., psPAX2)

    • Envelope plasmid (e.g., pMD2.G)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • DMEM with 10% FBS

    • Opti-MEM

    • 0.45 µm syringe filters

  • Procedure:

    • Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Day 2: In separate tubes, dilute the transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM. In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex to the HEK293T cells and incubate at 37°C.

    • Day 3: After 16-24 hours, replace the medium with fresh DMEM containing 10% FBS.

    • Day 4 & 5: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

    • Pool the harvested supernatant and filter through a 0.45 µm syringe filter.

    • Concentrate the viral particles using a suitable method (e.g., ultracentrifugation or precipitation).

    • Aliquot the concentrated virus and store at -80°C.

2. Lentiviral Transduction of Target Cells

This protocol details the infection of ENO1-deleted cells with the generated lentiviral particles.

  • Materials:

    • ENO1-deleted cancer cell line (e.g., D423 glioblastoma cells)

    • Lentiviral particles (ENO1-expressing and empty vector control)

    • Polybrene

    • Complete growth medium

    • Puromycin (B1679871)

  • Procedure:

    • Day 1: Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.[10]

    • Day 2: Thaw the lentiviral aliquots on ice.[10]

    • Prepare the transduction medium by adding the lentiviral particles and polybrene (final concentration 4-8 µg/mL) to the complete growth medium.[10][11]

    • Remove the existing medium from the cells and add the transduction medium.

    • Incubate the cells for 18-24 hours at 37°C.[10][12]

    • Day 3: Replace the transduction medium with fresh complete growth medium.

    • Day 4: Begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.[13]

    • Continue to culture the cells in puromycin-containing medium, changing the medium every 2-3 days, until a stable population of transduced cells is established.[14]

3. Validation of ENO1 Rescue

  • Western Blotting:

    • Lyse the parental, empty vector-transduced, and ENO1-rescued cells.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against ENO1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Cell Viability Assay:

    • Seed the parental, empty vector-transduced, and ENO1-rescued cells in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of SF2312 or vehicle control.

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo® or MTS assay).

    • Calculate the IC50 values for each cell line.

Visualizations

experimental_workflow Experimental Workflow for Lentiviral Rescue cluster_vector_production Lentiviral Vector Production cluster_transduction Cell Transduction & Selection cluster_validation Validation Assays pLenti_ENO1 ENO1 Transfer Plasmid Transfection Transfection into HEK293T pLenti_ENO1->Transfection pLenti_Empty Empty Vector Plasmid pLenti_Empty->Transfection Packaging Packaging & Envelope Plasmids Packaging->Transfection Harvest Harvest & Concentrate Virus Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction TargetCells ENO1-Deleted Cells TargetCells->Transduction Selection Puromycin Selection Transduction->Selection RescuedCells Stable ENO1-Rescued Cells Selection->RescuedCells EmptyVectorCells Stable Empty Vector Cells Selection->EmptyVectorCells Western Western Blot for ENO1 RescuedCells->Western Viability Cell Viability Assay (SF2312) RescuedCells->Viability EmptyVectorCells->Western EmptyVectorCells->Viability Analysis Data Analysis & IC50 Viability->Analysis

Caption: Workflow for validating SF2312 selectivity using lentiviral ENO1 rescue.

eno1_pathway Role of ENO1 in Glycolysis and SF2312 Inhibition cluster_glycolysis Glycolysis cluster_inhibition Inhibition & Rescue cluster_outcome Cellular Outcome Glucose Glucose G6P ... Glucose->G6P PG2 2-Phosphoglycerate G6P->PG2 PEP Phosphoenolpyruvate PG2->PEP ENO1 Pyruvate Pyruvate PEP->Pyruvate ATP ATP Depletion SF2312 SF2312 SF2312->PEP Inhibits ENO1 SF2312->ATP Lenti_ENO1 Lentiviral ENO1 Rescue Lenti_ENO1->PEP Restores ENO1 function Lenti_ENO1->ATP Proliferation Decreased Proliferation Apoptosis Apoptosis

Caption: Mechanism of SF2312 inhibition of ENO1 and its reversal by lentiviral rescue.

Conclusion

The lentiviral rescue of ENO1 expression is a robust method to validate the on-target selectivity of inhibitors like SF2312. A significant shift in the IC50 of SF2312 in ENO1-rescued cells compared to parental or empty vector control cells provides strong evidence that the drug's efficacy is mediated through its intended target. This experimental approach is critical in the preclinical development of targeted cancer therapies, ensuring that the observed biological effects are due to the specific inhibition of the desired protein and not off-target activities.

References

Application Note: Quantifying Changes in the 3-PGA/PEP Ratio After SF2312 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4][5] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[3][5] By inhibiting this crucial step, SF2312 effectively blocks the conversion of upstream metabolites, leading to their accumulation, while depleting downstream products. This disruption of glycolysis has shown significant therapeutic potential, particularly in the context of cancers with specific metabolic vulnerabilities, such as those with a deletion of the ENO1 gene.[2][4][5]

A direct and quantifiable consequence of enolase inhibition by SF2312 is a significant increase in the intracellular ratio of 3-phosphoglycerate (B1209933) (3-PGA) to phosphoenolpyruvate (PEP). This application note provides a detailed protocol for quantifying this change, offering a robust method for assessing the cellular activity of SF2312 and other enolase inhibitors. The methodologies described herein are essential for researchers in drug discovery and development focused on targeting metabolic pathways in cancer and other diseases.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SF2312 within the glycolytic pathway and the general experimental workflow for quantifying the 3-PGA/PEP ratio.

Glycolytic Pathway Inhibition by SF2312 Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 Enolase Enolase PGA2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP SF2312 SF2312 SF2312->Enolase Inhibits

Caption: SF2312 inhibits enolase, blocking the conversion of 2-PGA to PEP.

Experimental Workflow CellCulture Cell Culture (e.g., ENO1-deleted cell line) Treatment SF2312 Treatment (and vehicle control) CellCulture->Treatment Quenching Metabolism Quenching (e.g., cold methanol) Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis (Quantification of 3-PGA and PEP) Extraction->Analysis Data Data Analysis (Calculation of 3-PGA/PEP ratio) Analysis->Data

Caption: Workflow for quantifying 3-PGA/PEP ratio after SF2312 treatment.

Quantitative Data

The following table summarizes representative data on the change in the 3-PGA/PEP ratio in ENO1-deleted glioma cells following treatment with SF2312.[6]

Treatment Group3-PGA (Normalized Intensity)PEP (Normalized Intensity)3-PGA/PEP RatioFold Change in Ratio (vs. Vehicle)
Vehicle Control1.01.01.01.0
SF2312 (10 µM)8.50.242.542.5
SF2312 (25 µM)12.20.1122.0122.0

Note: The data presented are illustrative and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

Cell Culture and SF2312 Treatment

This protocol is designed for adherent cancer cell lines, particularly those with a known sensitivity to enolase inhibitors (e.g., ENO1-deleted glioma cells).

Materials:

  • Cell line of interest (e.g., D423 ENO1-deleted glioma cells)

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • SF2312 (stock solution in DMSO or water)

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare working solutions of SF2312 in the cell culture medium at the desired final concentrations (e.g., 10 µM and 25 µM). Prepare a vehicle control with the same concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the medium containing SF2312 or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

Metabolite Extraction

This protocol is critical for preserving the in vivo metabolic state of the cells. All steps should be performed quickly and on ice to minimize metabolic changes.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • After the treatment period, place the 6-well plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Store the extracts at -80°C until analysis.

LC-MS/MS Analysis for 3-PGA and PEP Quantification

This protocol provides a general framework for the analysis of 3-PGA and PEP using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters may need to be optimized for the instrument used.

Materials:

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system)

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0

  • Mobile phase B: Acetonitrile

  • 3-PGA and PEP analytical standards

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts at 14,000 x g for 5 minutes at 4°C to remove any precipitates.

  • LC Separation:

    • Inject a small volume (e.g., 5 µL) of the extract onto the HILIC column.

    • Use a gradient elution to separate the metabolites. A typical gradient might start at a high percentage of mobile phase B, which is then gradually decreased to elute the polar compounds.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify 3-PGA and PEP. The specific precursor and product ion pairs for each metabolite should be determined using analytical standards.

      • 3-PGA: Precursor ion (m/z) ~185.0, with characteristic product ions.

      • PEP: Precursor ion (m/z) ~167.0, with characteristic product ions.

  • Data Analysis:

    • Integrate the peak areas for 3-PGA and PEP in each sample.

    • Normalize the peak areas to an internal standard or to the total ion count to account for variations in sample loading.

    • Calculate the 3-PGA/PEP ratio for each sample.

    • Determine the fold change in the ratio for the SF2312-treated samples relative to the vehicle control.

Conclusion

The quantification of the 3-PGA/PEP ratio provides a direct and reliable measure of the cellular activity of the enolase inhibitor SF2312. The protocols outlined in this application note offer a comprehensive guide for researchers to assess the efficacy of SF2312 and other compounds targeting the glycolytic pathway. This method is a valuable tool in the preclinical development of novel metabolic inhibitors for cancer and other diseases.

References

Application Notes and Protocols: Synergistic Use of SF2312 and Fosfomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity. This document provides detailed application notes and protocols for investigating the synergistic combination of two antibiotics with distinct mechanisms of action: SF2312 and fosfomycin (B1673569).

SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1] By blocking this key step in energy metabolism, SF2312 demonstrates significant antibacterial activity, particularly under anaerobic conditions.

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the enzyme MurA.[1]

The combination of SF2312 and fosfomycin presents a compelling therapeutic strategy due to their targeting of two distinct and essential bacterial pathways. Research has demonstrated a significant synergistic effect when these two agents are used in combination against Escherichia coli.[1]

Quantitative Data Summary

The synergistic interaction between SF2312 and fosfomycin against E. coli has been quantified using the checkerboard method. The results demonstrate a significant reduction in the minimum inhibitory concentration (MIC) of each antibiotic when used in combination, as detailed in the table below.

Antibiotic(s)MIC (µg/mL)Fractional Inhibitory Concentration (FIC)FIC Index (FICI)Interpretation
SF2312 (alone)400---
Fosfomycin (alone)4---
SF2312 (in combination)250.06250.3125Synergy
Fosfomycin (in combination)10.25

Table 1: Synergistic activity of SF2312 and fosfomycin against E. coli.[1]

The Fractional Inhibitory Concentration Index (FICI) of 0.3125, being less than 0.5, confirms a synergistic interaction between SF2312 and fosfomycin against E. coli.[1] This synergy is characterized by a 16-fold reduction in the MIC of SF2312 and a 4-fold reduction in the MIC of fosfomycin.[1]

Signaling Pathways and Mechanism of Synergy

The synergistic activity of SF2312 and fosfomycin stems from their simultaneous attack on two critical and distinct pathways in bacterial cells: energy metabolism (glycolysis) and cell wall synthesis.

Synergy_Mechanism cluster_glycolysis Glycolysis cluster_cellwall Peptidoglycan Synthesis Glucose Glucose G6P G6P Glucose->G6P 2-PGA 2-PGA G6P->2-PGA Multiple Steps PEP PEP 2-PGA->PEP Pyruvate Pyruvate PEP->Pyruvate UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc Peptidoglycan Peptidoglycan UDP-MurNAc->Peptidoglycan Multiple Steps Bacterial_Cell_Wall Bacterial_Cell_Wall Peptidoglycan->Bacterial_Cell_Wall Cross-linking SF2312 SF2312 Enolase Enolase SF2312->Enolase Inhibits Fosfomycin Fosfomycin MurA MurA Fosfomycin->MurA Inhibits Enolase->2-PGA Catalyzes conversion to PEP MurA->UDP-GlcNAc Catalyzes first step Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions (SF2312 & Fosfomycin) C Serial Dilution of SF2312 (x-axis) A->C D Serial Dilution of Fosfomycin (y-axis) A->D B Prepare Bacterial Inoculum (E. coli in CAMHB + G6P) E Inoculate with Bacterial Suspension B->E C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MICs F->G H Calculate FIC and FICI G->H I Interpret Synergy H->I Time_Kill_Workflow A Prepare Bacterial Inoculum B Set up Test Flasks: - Growth Control - SF2312 alone - Fosfomycin alone - Combination A->B C Incubate with Shaking at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze for Synergy and Bactericidal Activity G->H

References

Application Notes and Protocols for Culturing Anaerobic Bacteria for SF2312 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cultivation of anaerobic bacteria and the determination of their susceptibility to SF2312, a novel phosphonate (B1237965) antibiotic. SF2312 is a potent inhibitor of enolase, a key enzyme in the glycolytic pathway, and has demonstrated activity against bacteria under anaerobic conditions.[1][2] This makes it a person of interest for the development of new therapeutics targeting infections caused by anaerobic organisms.

The following sections detail the necessary materials, procedures, and quality control measures for performing antimicrobial susceptibility testing (AST) of anaerobic bacteria against SF2312 using the reference agar (B569324) dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

While specific Minimum Inhibitory Concentration (MIC) data for SF2312 against a wide range of anaerobic bacteria is not yet publicly available, the following tables provide essential information for conducting susceptibility testing, including recommended quality control (QC) ranges for standard reference strains. This information is critical for ensuring the accuracy and reproducibility of the testing methods.

Table 1: Recommended Quality Control (QC) Strains for Anaerobic Antimicrobial Susceptibility Testing

QC StrainATCC® NumberKey Characteristics
Bacteroides fragilis25285Reference strain for susceptibility testing of the B. fragilis group.
Bacteroides thetaiotaomicron29741Provides a broader representation of the B. fragilis group.
Clostridium difficile700057Important for testing agents targeting this pathogen.

Source: ATCC, CLSI Documents

Table 2: CLSI-Recommended Agar Dilution MIC Ranges for QC Strains with Common Antimicrobial Agents (μg/mL)

Antimicrobial AgentBacteroides fragilis ATCC® 25285Bacteroides thetaiotaomicron ATCC® 29741Clostridium difficile ATCC® 700057
Metronidazole0.5 - 20.5 - 20.12 - 0.5
Clindamycin0.5 - 42 - 82 - 8
Meropenem0.06 - 0.250.12 - 0.50.06 - 0.25
Piperacillin/Tazobactam4 - 168 - 320.5 - 2

Note: These are example ranges and should be verified against the latest CLSI M11 and M100 documents. SF2312 QC ranges are not yet established and would need to be determined through multi-laboratory studies.[3][4][5]

Experimental Protocols

The following protocols are based on the CLSI M11 standard for antimicrobial susceptibility testing of anaerobic bacteria.

Protocol 1: Preparation of Media and Reagents

1.1. Growth Medium: Supplemented Brucella Agar

  • Base Medium: Brucella Agar

  • Supplements (per liter of medium):

    • Hemin: 5 mg

    • Vitamin K1: 1 mg

    • Laked Sheep Blood: 5% (v/v)

Procedure:

  • Prepare the Brucella agar base according to the manufacturer's instructions.

  • Autoclave and cool to 48-50°C in a water bath.

  • Aseptically add the sterile supplements (Hemin, Vitamin K1, and laked sheep blood).

  • Mix gently to avoid introducing air bubbles.

  • This supplemented agar will be used for both growing the bacterial cultures and for the agar dilution plates.

1.2. Preparation of SF2312 Stock Solution

  • Accurately weigh the desired amount of SF2312 powder.

  • Reconstitute in a suitable solvent to a high concentration (e.g., 1280 µg/mL). The choice of solvent should be based on the manufacturer's instructions and should not affect bacterial growth at the final concentration.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Prepare serial twofold dilutions of the stock solution to be used for incorporation into the agar.

Protocol 2: Inoculum Preparation

Direct Colony Suspension Method:

  • From a 24-48 hour pure culture on supplemented Brucella blood agar, select several well-isolated colonies.

  • Suspend the colonies in a suitable broth medium (e.g., pre-reduced Brucella broth).

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1 x 10⁸ CFU/mL.

Protocol 3: Agar Dilution Susceptibility Testing
  • Plate Preparation:

    • For each concentration of SF2312 to be tested, add 1 mL of the corresponding antibiotic dilution to 19 mL of molten, supplemented Brucella agar (at 48-50°C). This results in a 1:20 dilution of the antibiotic.

    • Mix gently and pour into sterile Petri dishes.

    • Also prepare a growth control plate containing no antibiotic.

    • Allow the agar to solidify completely.

    • Plates should be used on the day they are prepared.

  • Inoculation:

    • Dilute the standardized inoculum suspension 1:10 in Brucella broth to achieve a concentration of approximately 1 x 10⁷ CFU/mL.

    • Using an inoculum-replicating apparatus (e.g., a Steers replicator), inoculate the surface of each antibiotic-containing plate and the growth control plate with the bacterial suspension. Each spot should deliver approximately 1-2 µL, resulting in a final inoculum of 10⁴-10⁵ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Place the inoculated plates in an anaerobic jar or chamber.

    • The anaerobic atmosphere should consist of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

    • Incubate at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of SF2312 that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies. A faint haze should be disregarded.

    • The growth control plate must show confluent growth for the test to be valid.

    • The MICs for the quality control strains must fall within their established ranges.

Visualizations

Mechanism of Action: SF2312 Inhibition of Glycolysis

SF2312 targets the enzyme enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway.[1][6] By inhibiting this crucial step, SF2312 disrupts the primary energy-generating pathway in anaerobic bacteria, which are heavily reliant on glycolysis for ATP production.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by SF2312 Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-1,6-BP->Glyceraldehyde-3-P 1,3-BPG 1,3-BPG Glyceraldehyde-3-P->1,3-BPG Multiple Steps 3-PG 3-PG 1,3-BPG->3-PG Multiple Steps 2-PGA 2-PGA 3-PG->2-PGA Multiple Steps PEP PEP 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate ATP Production ATP Production Pyruvate->ATP Production SF2312 SF2312 SF2312->2-PGA Inhibits Anaerobic_AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Culture 1. Isolate and culture anaerobic bacteria on supplemented Brucella blood agar Inoculum 2. Prepare standardized inoculum (0.5 McFarland) Culture->Inoculum Inoculate 4. Inoculate plates with bacterial suspension Inoculum->Inoculate Media 3. Prepare agar plates with serial dilutions of SF2312 Media->Inoculate Incubate 5. Incubate in anaerobic conditions (48h, 37°C) Inoculate->Incubate Read 6. Read plates and determine MIC Incubate->Read QC 7. Verify QC strain results are within range Read->QC Report 8. Report SF2312 MIC values QC->Report

References

Troubleshooting & Optimization

Synthesis and application of SF2312 prodrugs to improve cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and application of SF2312 prodrugs. SF2312 is a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, with selective toxicity against cancer cells harboring a deletion of the ENO1 gene.[1][2][3] However, its therapeutic potential is limited by poor cell permeability attributed to the negatively charged phosphonate group.[1][4] This guide focuses on prodrug strategies designed to overcome this limitation and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is SF2312 and what is its mechanism of action?

A1: SF2312 is a natural phosphonate antibiotic that acts as a highly potent inhibitor of enolase, a crucial enzyme in the glycolysis pathway.[1][2][3] By inhibiting enolase, SF2312 disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156), leading to a blockage in glycolysis and subsequent ATP depletion.[1] This mechanism is particularly effective against cancer cells with a homozygous deletion of the ENO1 gene, as they become solely reliant on the ENO2 paralog for glycolysis.[5]

Q2: Why is the cell permeability of SF2312 poor?

A2: The poor cell permeability of SF2312 is primarily due to the presence of a phosphonate moiety, which is negatively charged at physiological pH.[1] This charge hinders its ability to passively diffuse across the lipid bilayer of cell membranes.

Q3: What are SF2312 prodrugs and how do they improve cell permeability?

A3: SF2312 prodrugs are modified versions of the parent compound where the phosphonate group is masked with lipophilic moieties. These modifications neutralize the negative charge, allowing the molecule to more easily cross the cell membrane.[6] Once inside the cell, these masking groups are cleaved by intracellular enzymes (like esterases) to release the active SF2312.[7][8] A common strategy involves creating pivaloyloxymethyl (POM) ester prodrugs, such as POMSF and POMHEX.[4][9]

Q4: What is the difference between POMSF and POMHEX?

A4: Both are POM ester prodrugs of SF2312 designed to improve cell permeability. However, POMSF was found to have poor aqueous stability.[4] POMHEX is a more stable derivative that also demonstrates a four-fold preference for inhibiting ENO1 over ENO2.[4]

Q5: Is the synthesis of SF2312 and its prodrugs stereospecific?

A5: The synthesis of SF2312 typically results in a racemic-diastereomeric mixture because of two stereocenters.[1][5] However, co-crystallization studies with enolase 2 (ENO2) have revealed that the (3S,5S)-enantiomer is the active form that binds to the enzyme's active site.[5][7] Deprotection steps during synthesis can lead to racemization, making the synthesis of enantiomerically pure SF2312 challenging.[1][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Potency of SF2312 in Cell-Based Assays Poor cell permeability of the parent compound.Utilize a prodrug version of SF2312, such as POMHEX, to enhance cell entry.[4][9] The use of a low concentration of a permeabilizing agent like DMSO may also be considered, though this can have off-target effects.[10]
Racemic mixture of SF2312 contains inactive enantiomers.While challenging to synthesize, using an enantiomerically enriched (3S,5S) form would increase potency.[5] For racemic mixtures, higher concentrations may be required to achieve the desired effect.
Inconsistent Results with Prodrugs Instability of the prodrug in aqueous media.Ensure proper storage and handling of the prodrug. For compounds like POMSF with known instability, switch to a more stable analog like POMHEX.[4] Prepare solutions fresh before each experiment.
Inefficient cleavage of the prodrug to the active form within the cells.The efficiency of prodrug activation can be cell-line dependent due to varying levels of intracellular esterases.[6][7] Confirm prodrug cleavage by measuring the intracellular concentration of the active SF2312 via LC-MS/MS.
High Background in Enolase Activity Assay Non-specific binding or interference from components in the cell lysate.Use purified recombinant enolase for in vitro assays to minimize background noise.[11] Ensure proper controls are included.
Sub-optimal assay conditions.Optimize assay buffer composition (pH, MgSO₄, KCl concentrations) and substrate concentration.[11]
Difficulty in Detecting Metabolite Changes (e.g., 2-PGA accumulation) Insufficient inhibition of enolase.Increase the concentration of SF2312 or its prodrug, or extend the treatment duration.
Low sensitivity of the detection method.Utilize a sensitive analytical technique such as LC-MS/MS for metabolite quantification.[1] Isotope tracing with ¹³C-labeled glucose can also enhance the detection of changes in glycolytic flux.[1]
Toxicity in Control (ENO1-intact) Cell Lines Off-target effects of the compound or prodrug moiety.Perform dose-response curves to determine the therapeutic window. Test the prodrug moiety alone to assess its intrinsic toxicity.
High concentrations of the compound are used.Lower the concentration to a range where selective toxicity in ENO1-deleted cells is observed. SF2312 shows selective toxicity in the low µM range for ENO1-deleted cells, while affecting control cells at much higher concentrations (>200 µM).[2]

Experimental Protocols

Enolase Activity Assay

This assay measures the enzymatic activity of enolase by monitoring the formation of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PGA) at 240 nm.[11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl.[11]

    • Enzyme: Purified recombinant human ENO1 or ENO2.

    • Substrate: 1 mM 2-phospho-D-glycerate.

    • Inhibitor: SF2312 or its prodrug at various concentrations.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the inhibitor solution at different concentrations.

    • Add 20 µL of the enolase enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately measure the absorbance at 240 nm every 30 seconds for 10-15 minutes using a spectrophotometer.[11]

    • The rate of increase in absorbance is proportional to enolase activity.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SF2312 prodrugs on cell proliferation.

  • Cell Seeding:

    • Seed ENO1-deleted and isogenic control cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[1]

  • Treatment:

    • Treat the cells with a serial dilution of the SF2312 prodrug (e.g., 0-10 µM) for the desired duration (e.g., 72 hours).[11]

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition cluster_permeability Cell Permeability Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps G3P_DHAP G3P / DHAP F16BP->G3P_DHAP Multiple Steps 13BPG 13BPG G3P_DHAP->13BPG Multiple Steps 3PG 3PG 13BPG->3PG Multiple Steps 2PG 2-Phosphoglycerate 3PG->2PG Multiple Steps PEP Phosphoenolpyruvate 2PG->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate SF2312 SF2312 SF2312->2PG Inhibits Enolase SF2312_Prodrug SF2312 Prodrug (e.g., POMHEX) Intracellular_SF2312 Active SF2312 SF2312_Prodrug->Intracellular_SF2312 Cellular Uptake & Esterase Cleavage Intracellular_SF2312->SF2312 experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Prodrug_Synthesis Synthesize SF2312 Prodrug Stability_Assay Assess Aqueous Stability Prodrug_Synthesis->Stability_Assay Enolase_Assay Enolase Activity Assay (Purified Enzyme) Stability_Assay->Enolase_Assay Stable Prodrugs Cell_Culture Culture ENO1-deleted and Isogenic Control Cells Stability_Assay->Cell_Culture Stable Prodrugs Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Metabolomics Metabolite Analysis (LC-MS/MS) Cell_Culture->Metabolomics IC50_Determination Calculate IC50 Values Viability_Assay->IC50_Determination Metabolite_Quantification Quantify Glycolytic Intermediates Metabolomics->Metabolite_Quantification Selectivity_Index Determine Selectivity Index IC50_Determination->Selectivity_Index

References

Strategies to enhance the cellular uptake of SF2312 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with SF2312, a potent inhibitor of the glycolytic enzyme enolase. The primary focus is on strategies to overcome the challenge of its poor cellular permeability in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is SF2312 and what is its mechanism of action in cancer cells?

A1: SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2] In cancer cells, particularly those with a deletion of the ENO1 gene, SF2312 selectively inhibits the remaining enolase isoform (ENO2), leading to a blockage of glycolysis, ATP depletion, and ultimately, cell death.[1][3][4] This selective toxicity makes it a promising therapeutic candidate for ENO1-deleted cancers, such as certain gliomas.[3][4]

Q2: We are observing high IC50 values for SF2312 in our cancer cell line. What could be the reason?

A2: A primary reason for high IC50 values of SF2312 in cell-based assays is its poor cellular permeability.[5] The negatively charged phosphonate group hinders its ability to efficiently cross the cell membrane. Consequently, the intracellular concentration of SF2312 may not be sufficient to effectively inhibit enolase. Other factors could include the specific characteristics of your cell line, such as the expression levels of enolase or the presence of drug efflux pumps.

Q3: Are there chemical modifications to SF2312 that can improve its cellular uptake?

A3: Yes, a prodrug approach has shown success in enhancing the cellular permeability of SF2312. One such example is the creation of a Pivaloyloxymethyl (POM) ester prodrug of SF2312, termed POMSF. This modification masks the charged phosphonate group, increasing its lipophilicity and facilitating its entry into cells. Once inside the cell, cellular esterases cleave the POM group, releasing the active SF2312. This strategy has been shown to increase the potency in cell-based systems by approximately 50-fold.[5] Another derivative, POMHEX, has also been developed with greater stability and has demonstrated an IC50 of less than 30nM in ENO1-deleted glioma cells.[5][6]

Q4: Beyond prodrugs, what other strategies can be employed to enhance SF2312 uptake?

A4: Several advanced drug delivery strategies can be explored to improve the intracellular concentration of SF2312:

  • Nanoparticle-based delivery systems: Encapsulating SF2312 into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cancer cells.[7][8] For phosphonate-containing drugs, hydroxyapatite (B223615) nanoparticles have been investigated as carriers.[9] These nanoparticles can be further functionalized with targeting ligands to specifically bind to receptors overexpressed on cancer cells, enhancing targeted delivery.

  • Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and can be conjugated to cargo molecules like SF2312 to facilitate their intracellular delivery.[10][11][12][13][14] This approach has been used to deliver various therapeutic agents, including small molecules and proteins.[10][11][12]

Troubleshooting Guides

Problem: Low potency of SF2312 in cell viability assays.

Possible Cause 1: Poor Cellular Uptake

  • Troubleshooting:

    • Use a Prodrug Version: If available, switch to a more cell-permeable prodrug of SF2312, such as POMSF or POMHEX.[5]

    • Employ a Delivery Vehicle: Formulate SF2312 with a nanoparticle carrier or conjugate it to a cell-penetrating peptide to enhance its delivery into the cells.[7][8][10]

    • Increase Incubation Time: Extend the duration of SF2312 treatment to allow for more time for the compound to accumulate within the cells.

Possible Cause 2: Experimental Conditions

  • Troubleshooting:

    • Optimize Cell Seeding Density: Ensure that the cell density used in the assay is optimal for your cell line and that the cells are in a logarithmic growth phase during treatment.

    • Verify Compound Concentration: Double-check the calculations for your SF2312 dilutions and ensure the final concentration in the wells is accurate.

    • Assess Serum Protein Binding: High serum concentrations in the culture medium can sometimes lead to compound binding, reducing its effective concentration. Consider performing the assay with a lower serum concentration, if tolerated by your cells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of SF2312 and its Analogs

CompoundCell LineGenotypeIC50Reference
SF2312D423 GliomaENO1-deletedLow µM range[3][4]
SF2312D423 Glioma (ENO1-rescued)ENO1-intact> 200 µM[3][4]
MethylSF2312D423 GliomaENO1-deleted~2 µM[15]
MethylSF2312D423 Glioma (ENO1-rescued)ENO1-intact> 400 µM[15]
POMSFENO1-deleted GliomaENO1-deleted~19 nM[5]
POMHEXENO1-deleted GliomaENO1-deleted< 30 nM[5]

Table 2: Enzymatic Inhibition of Enolase by SF2312

CompoundEnzymeIC50Reference
SF2312Human Recombinant ENO137.9 nM[3]
SF2312Human Recombinant ENO242.5 nM[3]
MethylSF2312Human ENO1/ENO2~10 nM[15]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Hoechst 33342

This protocol is adapted for a 96-well plate format and provides a method for quantifying cell number based on DNA content.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • SF2312 or its analogs

  • Hoechst 33342 solution (e.g., 10 mg/mL stock in water)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SF2312 in complete culture medium and add them to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Staining:

    • Prepare a working solution of Hoechst 33342 in PBS or culture medium (e.g., 5-10 µg/mL).

    • Remove the treatment medium from the wells.

    • Add 100 µL of the Hoechst 33342 staining solution to each well.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time should be determined for your specific cell line.[16][17]

  • Washing (Optional but Recommended): Remove the staining solution and wash the cells 2-3 times with PBS to reduce background fluorescence.[17]

  • Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) and plot the fluorescence intensity against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay using YO-PRO-1 and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Cells treated with SF2312

  • YO-PRO-1 stock solution (e.g., 100 µM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1.0 mg/mL in water)

  • Cold PBS

  • Flow cytometer with 488 nm excitation

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cells by treating them with SF2312 for the desired time. Include an untreated control.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining:

    • To 1 mL of the cell suspension, add 1 µL of YO-PRO-1 stock solution and 1 µL of PI stock solution.[18]

    • Incubate on ice for 20-30 minutes, protected from light.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using 488 nm excitation.

    • Collect green fluorescence for YO-PRO-1 (e.g., FITC channel) and red fluorescence for PI (e.g., PE or PerCP channel).

  • Data Interpretation:

    • Live cells: YO-PRO-1 negative, PI negative.

    • Apoptotic cells: YO-PRO-1 positive, PI negative.

    • Necrotic/Late Apoptotic cells: YO-PRO-1 positive, PI positive.

Protocol 3: Measurement of Intracellular SF2312 Concentration by HPLC-MS/MS

This protocol provides a general workflow for quantifying the amount of SF2312 inside cancer cells.

Materials:

  • Cells treated with SF2312

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Organic solvent for extraction (e.g., acetonitrile (B52724) or methanol)

  • HPLC-MS/MS system

Procedure:

  • Cell Treatment: Plate cells and treat them with a known concentration of SF2312 for various time points.

  • Cell Harvesting and Washing:

    • At each time point, aspirate the medium.

    • Wash the cell monolayer multiple times with ice-cold PBS to remove any extracellular compound. This step is critical to avoid overestimation of the intracellular concentration.

  • Cell Lysis and Extraction:

    • Lyse the cells directly in the plate using a suitable lysis buffer.

    • Collect the cell lysate.

    • Add a cold organic solvent to the lysate to precipitate proteins and extract the small molecule inhibitor.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing SF2312.

  • Quantification:

    • Analyze the supernatant using a validated HPLC-MS/MS method to determine the concentration of SF2312.

    • Normalize the intracellular concentration to the cell number or total protein content of the lysate.

Visualizations

Glycolysis_Pathway_and_SF2312_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/ENO2) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP SF2312 SF2312 SF2312->Enolase

Caption: Glycolysis pathway showing the inhibition of Enolase by SF2312.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cancer Cells treat_compound Treat with SF2312 seed_cells->treat_compound wash_cells Wash to Remove Extracellular Compound treat_compound->wash_cells lyse_cells Cell Lysis wash_cells->lyse_cells extract_compound Extract Compound lyse_cells->extract_compound hplc_ms Quantify by HPLC-MS/MS extract_compound->hplc_ms normalize_data Normalize to Cell Number/Protein hplc_ms->normalize_data

Caption: Experimental workflow for measuring intracellular SF2312.

Uptake_Enhancement_Strategies cluster_problem Challenge cluster_solutions Solutions cluster_outcome Outcome problem Poor Cellular Permeability of SF2312 prodrug Prodrug Approach (e.g., POMSF) problem->prodrug nanoparticle Nanoparticle Encapsulation problem->nanoparticle cpp Cell-Penetrating Peptide Conjugation problem->cpp outcome Enhanced Cellular Uptake & Potency prodrug->outcome nanoparticle->outcome cpp->outcome

Caption: Strategies to enhance the cellular uptake of SF2312.

References

Technical Support Center: Investigating Potential Off-Target Effects of SF2312 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of SF2312 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of SF2312?

A1: SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of the glycolytic enzyme enolase.[1][2] It specifically targets both human enolase 1 (ENO1) and enolase 2 (ENO2) with IC50 values in the low nanomolar range.[1] The inhibition of enolase blocks the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in glycolysis.[3][4] This disruption of glycolysis leads to ATP depletion and can be selectively toxic to cells that are highly dependent on this metabolic pathway, such as certain cancer cells with specific genetic deletions (e.g., ENO1-deleted gliomas).[3][4][5] The (3S,5S)-enantiomer of SF2312 is the biologically active form that binds to the enolase active site.[5]

Q2: What are off-target effects, and why should I be concerned when using SF2312?

A2: Off-target effects occur when a small molecule, such as SF2312, binds to and modulates the activity of proteins other than its intended target (enolase). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of enolase. Off-target binding can also cause cellular toxicity or other effects that are independent of the compound's on-target activity. Identifying and understanding potential off-target effects is critical for validating experimental findings and for the development of safe and effective therapeutics.

Q3: My cells are showing a phenotype that I can't explain by the inhibition of glycolysis. How do I begin to investigate potential off-target effects of SF2312?

A3: If you observe an unexpected phenotype, a systematic approach is recommended to determine if it's due to an off-target effect. Here are the initial steps:

  • Confirm On-Target Engagement: First, verify that SF2312 is engaging and inhibiting enolase in your specific cell line at the concentration you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement in intact cells.[6][7][8]

  • Dose-Response Analysis: Perform a dose-response experiment for the unexpected phenotype. If the phenotype occurs at a much higher concentration than what is required to inhibit enolase, it may suggest an off-target effect.

  • Use a Structurally Unrelated Enolase Inhibitor: Compare the effects of SF2312 with a structurally different enolase inhibitor. If the other inhibitor reproduces the expected glycolytic inhibition but not the unexpected phenotype, this points towards an off-target effect of SF2312.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knock down or knock out enolase (ENO1 and/or ENO2). If the phenotype persists in the absence of the primary target, it is likely an off-target effect.

Q4: What are the advanced experimental approaches to identify unknown off-targets of SF2312?

A4: To identify novel off-targets, several unbiased, proteome-wide techniques can be employed:

  • Chemical Proteomics: This is a powerful approach for identifying the binding partners of a small molecule.[9]

    • Affinity Chromatography-Mass Spectrometry (AC-MS): SF2312 can be immobilized on a solid support (like beads) to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[10][11][12]

    • Competitive Binding Assays (e.g., Kinobeads): This method uses broad-spectrum affinity beads to pull down a large number of proteins (e.g., kinases). By comparing which proteins are pulled down in the presence versus absence of free SF2312, you can identify proteins that SF2312 competes with for binding to the beads.[13][14]

  • Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This technique can identify proteins that are thermally stabilized or destabilized upon SF2312 binding in intact cells on a proteome-wide scale, providing an unbiased view of target and off-target engagement.[15]

Troubleshooting Guides

Guide 1: Unexpected Cell Death or Toxicity

Issue: You observe significant cell death at concentrations of SF2312 that are inconsistent with the known selective toxicity profile (e.g., in cells that are not highly glycolytic).

Troubleshooting Steps:

  • Verify On-Target Glycolytic Inhibition:

    • Experiment: Measure lactate (B86563) production or perform a glycolysis stress test in your cells treated with a dose range of SF2312.

    • Expected Outcome: You should see a dose-dependent decrease in glycolysis.

    • Troubleshooting: If there is no significant inhibition of glycolysis at the toxic concentrations, the cell death is likely due to an off-target effect.

  • Perform a Rescue Experiment:

    • Experiment: Supplement the cell culture medium with metabolites that can bypass the glycolytic blockade, such as pyruvate (B1213749) or glutamine.

    • Expected Outcome: If the toxicity is on-target, providing an alternative energy source should rescue the cells.

    • Troubleshooting: If the rescue agents do not prevent cell death, it strongly suggests an off-target mechanism.

  • Broad-Spectrum Off-Target Screening:

    • Experiment: If the above steps suggest an off-target effect, consider a broad screening approach. A kinase profiling screen is a common starting point, as many inhibitors have off-target effects on kinases.[16][17] While SF2312 is not a kinase inhibitor by design, this can uncover unexpected interactions.

    • Next Steps: If a kinase or another protein family is implicated, you can then perform more targeted validation experiments.

Guide 2: Inconsistent or Unexplained Phenotypic Changes

Issue: SF2312 induces a change in cell morphology, differentiation, or the expression of a specific marker that is not readily explained by metabolic changes.

Troubleshooting Steps:

  • Confirm Target Engagement with CETSA:

    • Experiment: Perform a Cellular Thermal Shift Assay to confirm that SF2312 is binding to enolase in your cells at the concentrations that cause the phenotype. A positive CETSA result confirms the compound is entering the cells and engaging its primary target.[6][8][18]

    • Rationale: This helps to rule out issues with compound stability or cell permeability.

  • Chemical Proteomics for Target Deconvolution:

    • Experiment: Use an affinity chromatography approach. Synthesize a version of SF2312 with a linker arm that can be attached to beads. Incubate these beads with a lysate from your cells and identify the bound proteins by mass spectrometry.[10][12]

    • Rationale: This is a direct method to identify all potential binding partners of SF2312 in an unbiased manner.[9][19][20]

  • Validate Potential Off-Targets:

    • Experiment: For any high-confidence hits from your proteomics screen, validate the interaction using an orthogonal method. This could include:

      • Genetic knockdown of the putative off-target to see if it phenocopies the effect of SF2312.

      • An in vitro binding assay (e.g., surface plasmon resonance) with the purified off-target protein.

      • A CETSA experiment specifically for the identified off-target.

Data Presentation

Table 1: On-Target Activity of SF2312

TargetAssay TypeIC50 (nM)Cell Line/SystemReference
Human ENO1Recombinant Enzyme37.9N/A[1]
Human ENO2Recombinant Enzyme42.5N/A[1]
Enolase ActivityCell Lysate~10D423 Glioma Cells[4][5]

Table 2: Selective Toxicity of SF2312

Cell LineGenetic BackgroundEffectConcentrationReference
D423 GliomaENO1-deletedInhibition of proliferationLow µM range[1]
D423 Glioma (rescued)ENO1 re-expressedInhibition of proliferation> 200 µM[1]
D423 GliomaENO1-deletedInduction of cell deathStarts at 12.5 µM[4]
D423 Glioma (rescued)ENO1 re-expressedInduction of cell death~400 µM[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of SF2312 with its target (enolase) or a potential off-target in intact mammalian cells.

Methodology:

  • Cell Treatment: Culture mammalian cells to ~80% confluency. Treat the cells with the desired concentration of SF2312 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another suitable method that does not use detergents that would solubilize aggregated proteins.

  • Separation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble enolase (or the putative off-target) in each sample by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and SF2312-treated samples. A shift in the melting curve to a higher temperature in the presence of SF2312 indicates target stabilization and therefore, engagement.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify the cellular proteins that bind to SF2312.

Methodology:

  • Probe Synthesis: Synthesize an analog of SF2312 that contains a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is critical that the modification does not abrogate the biological activity of the compound.

  • Matrix Preparation: Covalently couple the SF2312 analog to the beads to create the affinity matrix.

  • Cell Lysate Preparation: Prepare a native protein lysate from the mammalian cells of interest.

  • Affinity Pulldown: Incubate the cell lysate with the SF2312-conjugated beads. As a negative control, also incubate the lysate with unconjugated beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, for example, by changing the pH or by competitive elution with a high concentration of free SF2312.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).

Mandatory Visualizations

Glycolysis_Inhibition_by_SF2312 cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F1,6BP F1,6BP F6P->F1,6BP Multiple Steps DHAP_G3P DHAP_G3P F1,6BP->DHAP_G3P Multiple Steps 1,3BPG 1,3BPG DHAP_G3P->1,3BPG Multiple Steps 3PG 3PG 1,3BPG->3PG Multiple Steps 2PG 2PG 3PG->2PG Multiple Steps PEP PEP 2PG->PEP Enolase (ENO1/2) Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Leads to ATP_Depletion ATP_Depletion Pyruvate->ATP_Depletion Leads to SF2312 SF2312 Enolase (ENO1/2) Enolase (ENO1/2) SF2312->Enolase (ENO1/2) Inhibits

Caption: SF2312 inhibits Enolase, blocking a key step in glycolysis and leading to ATP depletion.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat_Cells 1. Treat cells with SF2312 or Vehicle Start->Treat_Cells Heat_Aliquots 2. Heat cell aliquots to various temperatures Treat_Cells->Heat_Aliquots Lyse_Cells 3. Lyse cells Heat_Aliquots->Lyse_Cells Centrifuge 4. Centrifuge to pellet aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant 5. Collect supernatant (soluble proteins) Centrifuge->Collect_Supernatant Analyze_Protein 6. Analyze target protein (e.g., Western Blot) Collect_Supernatant->Analyze_Protein End End Analyze_Protein->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Off_Target_Troubleshooting Start Unexpected Phenotype Observed with SF2312 Dose_Response Is the phenotype dose-dependent? Start->Dose_Response On_Target_Concentration Does it occur at concentrations expected to inhibit enolase? Dose_Response->On_Target_Concentration Rescue_Experiment Can the phenotype be rescued by metabolites bypassing glycolysis? On_Target_Concentration->Rescue_Experiment Yes Suspect_Off_Target Suspect Off-Target Effect On_Target_Concentration->Suspect_Off_Target No Likely_On_Target Likely On-Target Effect Rescue_Experiment->Likely_On_Target Yes Rescue_Experiment->Suspect_Off_Target No Proteomics_Screen Perform Chemical Proteomics (e.g., AC-MS) Suspect_Off_Target->Proteomics_Screen Validate_Hits Validate Hits with Orthogonal Assays Proteomics_Screen->Validate_Hits

References

Technical Support Center: Optimizing Enolase Inhibitor Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of the enolase inhibitor SF2312 and its derivatives.

Introduction to SF2312 and In Vivo Challenges

SF2312 is a potent, natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, with IC50 values in the low nanomolar range for human enolase 1 (ENO1) and enolase 2 (ENO2).[1] It demonstrates selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, a characteristic that makes it a promising candidate for targeted cancer therapy.[1][2] This therapeutic strategy is known as collateral lethality.

However, the direct use of SF2312 in in vivo animal studies is hampered by a significant challenge: its phosphonate moiety is anionic at physiological pH, leading to poor cell and tissue permeability.[3] To overcome this limitation, researchers have developed more cell-permeable derivatives, notably the prodrug POMHEX. This guide will focus on the practical aspects of using this more effective derivative in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is SF2312 itself not recommended for in vivo studies?

A1: The phosphonate group in SF2312 is negatively charged at physiological pH, which significantly limits its ability to cross cell membranes and achieve therapeutic concentrations in target tissues in vivo.[3] While highly potent in vitro, its poor permeability makes it a challenging compound for animal studies.

Q2: What is POMHEX and why is it a better alternative for in vivo research?

A2: POMHEX is a pivaloyloxymethyl (POM) ester prodrug of HEX, a derivative of SF2312.[3][4] The POM groups mask the negative charges of the phosphonate, making the molecule more lipophilic and significantly improving its cell permeability.[4][5] Once inside the cell, cellular esterases cleave the POM groups, releasing the active inhibitor HEX.[4] This prodrug strategy has been shown to be effective in eradicating intracranial tumors in mouse models.[3][6]

Q3: What is the mechanism of action of SF2312 and its derivatives?

A3: SF2312 and its active derivatives are transition-state analogue inhibitors of enolase.[7] Enolase is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). By inhibiting enolase, these compounds block glycolysis, leading to ATP depletion and, ultimately, cell death in cancer cells that are highly dependent on this metabolic pathway.[2]

Troubleshooting Guide for In Vivo Studies with Enolase Inhibitors

Issue 1: Lack of Efficacy in Animal Models

  • Possible Cause: Poor bioavailability of the active compound.

    • Troubleshooting:

      • Switch to a Prodrug: If you are using a phosphonate compound like SF2312 or HEX directly, consider switching to a cell-permeable prodrug such as POMHEX.[3][5]

      • Optimize Administration Route: For compounds with low oral bioavailability, parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection are often more effective.[4] Studies with POMHEX have demonstrated efficacy with IV administration.[3]

  • Possible Cause: Inappropriate animal model.

    • Troubleshooting:

      • Confirm Target Presence: The primary therapeutic advantage of enolase inhibitors like SF2312 and its derivatives is in the context of ENO1-deleted cancers.[6] Ensure your chosen cancer cell line for xenograft models has this specific genetic deletion.

      • Orthotopic vs. Subcutaneous Models: For diseases like glioblastoma, orthotopic intracranial models are more clinically relevant than subcutaneous models and have been used successfully in studies with POMHEX.[3][6]

Issue 2: Observed Toxicity in Animals

  • Possible Cause: The compound exceeds the maximum tolerated dose (MTD).

    • Troubleshooting:

      • Dose De-escalation: If signs of toxicity such as significant weight loss are observed, reduce the dosage. For POMHEX, a dose of 10 mg/kg/day via IV was well-tolerated and effective, while the maximum single tolerated dose was 30 mg/kg.[3]

      • Monitor Animal Health: Regularly monitor animal weight, behavior, and overall health to identify early signs of toxicity.[8]

  • Possible Cause: Off-target effects of the specific derivative.

    • Troubleshooting:

      • Derivative Selection: Some derivatives may have unique toxicity profiles. For instance, POMSF, another SF2312 derivative, was found to cause severe hemolytic anemia in vivo, a side effect not observed with POMHEX.[3] Careful selection of the derivative is crucial.

Data Presentation: In Vivo Dosing and Efficacy of Enolase Inhibitors

The following table summarizes the available quantitative data for the in vivo use of POMHEX and a related compound, HEX.

InhibitorCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsTolerability/Toxicity
POMHEX Intracranial ENO1-deleted GliomaMouse10 mg/kg/day (intravenous)Eradication of intracranial tumors.[3][6][9]Intravenous injections were well-tolerated chronically. The maximum single tolerated dose was 30 mg/kg. Observed toxicities included reversible weight loss and loss of subcutaneous fat.[3]
HEX Naegleria fowleri infectionRodent3 mg/kg for 10 days (nasal instillation)Increased longevity of infected rodents.Not specified in detail, but the therapeutic dose was tolerated.

Experimental Protocols

General Protocol for In Vivo Efficacy Study of POMHEX in an Orthotopic Glioblastoma Model

This protocol is a generalized representation based on published studies.[3][6] Researchers should adapt it based on their specific cell lines and institutional guidelines.

  • Cell Culture: Culture ENO1-deleted human glioblastoma cells (e.g., D423) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., SCID mice).

  • Intracranial Implantation:

    • Anesthetize the mice.

    • Using a stereotactic frame, inject the glioblastoma cells into the desired brain region (e.g., the striatum).

    • Allow the tumors to establish, which can be monitored by methods such as bioluminescence or MRI.

  • Drug Formulation and Administration:

    • Prepare POMHEX for intravenous administration. While the exact vehicle is not specified in the search results, a common approach for similar compounds involves formulating them in a solution such as saline with a small percentage of a solubilizing agent like DMSO or PEG400, ensuring the final concentration of the organic solvent is well-tolerated.

    • Administer POMHEX intravenously at the desired dose (e.g., 10 mg/kg/day).

  • Monitoring and Endpoint:

    • Monitor tumor growth regularly using imaging techniques.

    • Monitor animal health daily, including body weight.

    • The study endpoint may be determined by tumor burden, animal morbidity, or a predetermined time point.

  • Data Analysis: Compare tumor growth and survival rates between the treatment and vehicle control groups.

Visualizations

Signaling Pathway

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps DHAP_G3P DHAP_G3P F16BP->DHAP_G3P Multiple Steps 13BPG 13BPG DHAP_G3P->13BPG 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG PEP PEP 2PG->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate ATP_Depletion ATP Depletion Lactate Lactate Pyruvate->Lactate SF2312 SF2312 / HEX Enolase Enolase (ENO1/ENO2) SF2312->Enolase Inhibits Cell_Death Cell Death (Apoptosis) ATP_Depletion->Cell_Death

Caption: Mechanism of action of SF2312/HEX, inhibiting enolase in the glycolysis pathway.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Select_Model Select ENO1-deleted Cancer Model Animal_Prep Prepare Immunocompromised Animal Cohorts Select_Model->Animal_Prep Tumor_Implant Orthotopic Tumor Cell Implantation Tumor_Growth Allow Tumor Establishment (Monitor via Imaging) Tumor_Implant->Tumor_Growth Drug_Admin Administer POMHEX (e.g., 10 mg/kg/day IV) vs. Vehicle Control Tumor_Growth->Drug_Admin Monitor_Health Monitor Animal Health (Body Weight, etc.) Drug_Admin->Monitor_Health Endpoint Endpoint Analysis (Tumor Volume, Survival) Monitor_Health->Endpoint Monitor_Tumor Monitor Tumor Progression (Imaging) Monitor_Tumor->Endpoint

References

Addressing the poor aqueous stability of SF2312 prodrugs like POMSF

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing the Poor Aqueous Stability of SF2312 Prodrugs like POM-SF

This technical support guide is intended for researchers, scientists, and drug development professionals working with the enolase inhibitor SF2312 and its prodrugs. It provides troubleshooting advice and answers to frequently asked questions (FAQs) related to the primary challenge of poor aqueous stability observed with pivaloyloxymethyl (POM) ester prodrugs such as POM-SF.

Frequently Asked Questions (FAQs)

Q1: What is SF2312 and why are prodrugs like POM-SF necessary?

A1: SF2312 is a potent, natural phosphonate (B1237965) inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3][4] It shows selective toxicity against cancer cells with a specific genetic deletion (ENO1-deleted gliomas), making it a promising therapeutic candidate.[1][2][5] However, the parent compound, SF2312, is a phosphonate, which confers poor cell permeability, limiting its effectiveness in cell-based systems.[1][6] To overcome this, prodrugs like POM-SF were created. POM-SF is a pivaloyloxymethyl (POM) ester derivative that masks the phosphonate charge, significantly increasing cell permeability and boosting potency in cellular assays by approximately 50-fold.[6]

Q2: I'm observing a loss of activity or inconsistent results with POM-SF in my aqueous assay buffer. What is the likely cause?

A2: The most probable cause is the poor aqueous stability of the POM-SF prodrug.[6] The pivaloyloxymethyl (POM) ester linkages are susceptible to hydrolysis in aqueous environments.[7][8] This chemical instability can cause the prodrug to degrade prematurely in your assay buffer, even before it enters the cells. This degradation leads to a lower and inconsistent effective concentration of the active compound, resulting in high variability in measurements like IC50 values.[9][10]

Q3: What are the expected degradation products of POM-SF in an aqueous solution?

A3: The degradation of POM-SF proceeds through the cleavage of the POM ester groups. This process is initiated by esterase enzymes or chemical hydrolysis.[7] The cleavage releases the POM moiety, which then breaks down into pivalic acid and formaldehyde, while the prodrug is converted back to the active SF2312 compound.[7] Inconsistent or premature degradation can lead to a mixture of partially hydrolyzed intermediates (e.g., HemiPOM-SF), the fully active SF2312, and the intact POM-SF prodrug in your solution.

Q4: How should I prepare and handle POM-SF solutions to minimize degradation and ensure experimental consistency?

A4: To minimize degradation, follow these best practices:

  • Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a concentrated stock immediately before use.[9] Avoid storing POM-SF in aqueous buffers for extended periods.

  • Use Anhydrous Solvents for Stock: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C.

  • Minimize Time in Buffer: Add the compound to your assay plates as the final step before starting the experiment to reduce the time it spends in the aqueous medium.

  • Control pH and Temperature: Be aware that hydrolysis rates can be influenced by the pH and temperature of your buffer.[11] Maintain consistent conditions across all experiments.

  • Verify Concentration: If you continue to see variability, consider using an analytical technique like HPLC to quantify the concentration of intact POM-SF in your working solutions at the start and end of your experiment.

Q5: What analytical methods are recommended for assessing the stability of POM-SF?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing drug stability.[11][12] It can be used to separate the intact prodrug from its degradation products and quantify the amount of parent compound remaining over time. For structural identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is a powerful technique.[12][13]

Q6: Are there more stable alternatives to the POM-SF prodrug?

A6: Yes, the challenges with POM-SF's stability led to the development of derivatives. One such derivative is POMHEX, which was reported to have greater stability than POM-SF.[6] When considering alternatives, it is crucial to evaluate not just stability but also cellular potency and selectivity for the target enzyme.

Troubleshooting Guide

Symptom / Problem Possible Cause Recommended Solution & Troubleshooting Steps
High variability in IC50 values across replicate experiments. Inconsistent compound concentration due to degradation. The poor aqueous stability of POM-SF leads to varying amounts of active compound in each well over the experiment's duration.[6]1. Prepare Fresh: Make working dilutions in your aqueous assay buffer immediately before adding them to the cells.[9]2. Standardize Incubation Time: Ensure the time between adding the compound and ending the assay is consistent for all plates.3. Check Solvent Concentration: Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.5%).[9]4. Analytical Verification: Use HPLC to confirm the concentration and purity of your stock solution and to measure degradation in your assay buffer over a typical experiment time course.
Compound appears less potent than expected from the literature. Significant degradation of POM-SF prior to cellular uptake. If the compound degrades in the buffer, less of it is available to cross the cell membrane, leading to an apparent loss of potency.1. Minimize Pre-incubation: Reduce any pre-incubation steps where the compound is in aqueous media without cells.2. Increase Cell Density: A higher cell density might increase the rate of uptake, potentially outcompeting the rate of degradation.3. Re-evaluate Stock Solution: Confirm the integrity of your DMSO stock solution. It may have degraded if stored improperly or subjected to multiple freeze-thaw cycles.
Unexpected or new peaks appear in HPLC chromatogram over time. Formation of degradation products. The new peaks likely correspond to hydrolyzed intermediates (HemiPOM-SF) or the parent drug (SF2312).1. Conduct a Time-Course Study: Analyze samples of POM-SF in your assay buffer at T=0 and several subsequent time points (e.g., 1, 4, 24 hours) to monitor the appearance of new peaks and the disappearance of the parent peak.2. Use LC-MS: Employ LC-MS/MS to identify the mass of the degradation products and confirm their structures.[12]3. Perform Forced Degradation: Intentionally degrade the compound under acidic, basic, and oxidative conditions to help identify potential degradation products.[12]

Quantitative Data Summary

CompoundKey FeaturePotency in CellsReported Aqueous Stability
SF2312 Parent DrugLow µM range (due to poor permeability)[6]High (as a phosphonate)
POM-SF POM Prodrug~19 nM (potent, ~50x increase)[6]Poor[6]
POMHEX Derivative Prodrug<30 nM (retains high potency)[6]Greater than POM-SF[6]

Visual Diagrams

Signaling Pathway and Prodrug Activation

cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_glycolysis Glycolysis Pathway POM_SF_out POM-SF (Cell Permeable) POM_SF_in POM-SF POM_SF_out->POM_SF_in Cellular Uptake Intermediate Hydroxymethyl Intermediate POM_SF_in->Intermediate Esterase Cleavage SF2312_active Active SF2312 Intermediate->SF2312_active Spontaneous (releases Formaldehyde) PEP Phosphoenolpyruvate SF2312_active->PEP Inhibition PGA 2-Phosphoglycerate PGA->PEP Enolase

Caption: Mechanism of POM-SF uptake, intracellular activation to SF2312, and inhibition of Enolase.

Experimental Workflow for Stability Assessment

A Prepare 10 mM POM-SF Stock in Anhydrous DMSO B Dilute Stock to Final Conc. in Aqueous Buffer (T=0) A->B C Incubate Sample at Controlled Temp (e.g., 37°C) B->C D Withdraw Aliquots at Multiple Time Points (e.g., 0, 1, 4, 8, 24 hr) C->D E Analyze Aliquots by Stability-Indicating HPLC Method D->E F Quantify Peak Area of Intact POM-SF E->F G Plot % POM-SF Remaining vs. Time to Determine Half-Life F->G

Caption: Workflow for determining the aqueous stability of POM-SF using HPLC.

Logical Relationship of the Prodrug Problem

cluster_problem The Challenge cluster_solution The Approach cluster_consequence The New Problem A SF2312 Parent Drug B Poor Cell Permeability A->B C POM-SF Prodrug Strategy B->C leads to D Improved Potency in Cells C->D E Poor Aqueous Stability C->E introduces F Inconsistent / Inaccurate Experimental Results E->F

Caption: The logical progression from the initial problem to the prodrug-related stability issue.

Key Experimental Protocols

Protocol 1: Preparation of POM-SF Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of POM-SF powder.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Aliquot into small-volume, low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C, protected from light.

  • Working Solution Preparation:

    • Immediately before use, thaw a single aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions in anhydrous DMSO if intermediate concentrations are needed.

    • For the final working solution, dilute the DMSO stock into the pre-warmed aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

    • Use this aqueous solution immediately. Do not store it.

Protocol 2: General Aqueous Stability Assay via HPLC

This protocol provides a framework for assessing stability. The exact HPLC method (column, mobile phase, gradient) must be developed and validated for POM-SF.

  • Objective: To determine the percentage of intact POM-SF remaining after incubation in an aqueous buffer at a specific temperature.

  • Materials:

    • POM-SF DMSO stock solution.

    • Aqueous buffer of choice (e.g., PBS, pH 7.4).

    • HPLC system with UV detector.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Prepare a fresh aqueous solution of POM-SF at a known concentration (e.g., 10 µM) as described in Protocol 1.

    • Immediately inject a sample into the HPLC to get the T=0 measurement. This represents 100% intact drug.

    • Incubate the remaining solution in a sealed vial at a controlled temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Record the peak area of the intact POM-SF at each time point.

  • Data Analysis:

    • Calculate the percentage of POM-SF remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics.

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are used to understand potential degradation pathways and to ensure the analytical method can separate the drug from its degradation products.[12]

  • Objective: To intentionally degrade POM-SF to identify potential degradation products.

  • Procedure: Prepare separate solutions of POM-SF and expose them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light as per ICH Q1B guidelines.

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a validated HPLC-UV/MS method.[12]

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.

    • Use the MS data to propose structures for the major degradation products.

References

Technical Support Center: Enantiomerically Pure Synthesis of SF2312

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the enantiomerically pure synthesis of the natural phosphonate (B1237965) inhibitor, SF2312.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize enantiomerically pure SF2312?

A1: Current research suggests that the synthesis of enantiomerically pure SF2312 may not be technically feasible under standard conditions.[1] The primary challenge lies in the inherent instability of the stereocenters at the C-3 and C-5 positions of the pyrrolidinone core, which readily undergo spontaneous epimerization, particularly in aqueous or mildly alkaline solutions.[1][2][3]

Q2: Which enantiomer of SF2312 is biologically active?

A2: X-ray co-crystal structures have consistently shown that the (3S,5S)-enantiomer is the one that binds to the active site of the target enzyme, Enolase 2 (ENO2).[2][3]

Q3: What causes the loss of enantiomeric purity during the synthesis?

A3: The loss of enantiopurity is due to epimerization at two key positions:

  • C-3 Position: The proton at the C-3 position is highly acidic, with a predicted pKa of 7.7, making it susceptible to deprotonation under even mildly alkaline conditions, which leads to racemization.[3][4]

  • C-5 Position: The C-5 position is an anomeric hemiaminal center that also spontaneously epimerizes in aqueous solutions.[1][3]

Q4: Can the final SF2312 product be separated into its enantiomers?

A4: Attempts to perform chiral separation of the final SF2312 product have been reported as impractical. This is due to its high polarity and the lack of a UV-detectable chromophore, which are necessary for standard chiral High-Performance Liquid Chromatography (HPLC) methods.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of SF2312, with a focus on achieving enantiomeric purity.

Problem 1: Racemic Mixture Obtained After Deprotection of Enantiopure Intermediate

Symptoms:

  • You have successfully separated the four enantiomers of a protected SF2312 intermediate (e.g., diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate).

  • After the final deprotection steps (e.g., removal of benzyl (B1604629) and ethyl protecting groups), analysis of the final SF2312 product shows a racemic mixture of diastereomers.

Root Cause: This is the most significant reported challenge. The deprotection reactions, especially when carried out in aqueous or basic conditions, inevitably lead to the epimerization of both the C-3 and C-5 stereocenters.[1][3]

Suggested Solutions:

  • Modification at the C-3 Position: A reported strategy to prevent epimerization at the C-3 position is the synthesis of a 3-methyl derivative of SF2312. The methyl group replaces the acidic proton, thus preventing its removal and subsequent racemization. However, this approach does not prevent epimerization at the C-5 position.

  • Anhydrous Deprotection Conditions: While challenging, exploring completely anhydrous deprotection conditions might minimize epimerization. However, the literature suggests that even in aqueous workups, epimerization is rapid.

Problem 2: Difficulty in Monitoring Chiral Separation of Final Product

Symptoms:

  • Inability to resolve enantiomers of the final SF2312 product using chiral HPLC.

  • Poor peak shape and lack of UV signal during chromatography.

Root Cause: SF2312 is a highly polar molecule without a significant UV-active moiety, making it unsuitable for standard chiral HPLC analysis.[3]

Suggested Solutions:

  • Derivative for Analysis: Consider derivatizing a small sample of the final product with a UV-active tag to facilitate chiral separation for analytical purposes. However, this does not solve the preparative separation problem.

  • Focus on Intermediate Separation: The most successful approach reported is the chiral separation of a protected intermediate that possesses a UV-active protecting group, such as a benzyl group.[3]

Quantitative Data Summary

The inhibitory activity of SF2312 is typically reported for the racemic mixture.

CompoundTargetIC50 (nM)Notes
SF2312 (racemic mixture)Human recombinant ENO137.9The actual potency of the (S,S)-enantiomer is likely higher.[5]
SF2312 (racemic mixture)Human recombinant ENO242.5[5]

Experimental Protocols

Key Experiment: Chiral Separation of Protected Intermediate and Subsequent Deprotection

This protocol describes the general steps that have been reported in the literature, leading to the observation of racemization.

1. Chiral Separation of Diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate:

  • Column: A chiral stationary phase column, such as Lux Cell-1 (21.2 x 150 mm), is used.[3][4]

  • Mobile Phase: A suitable mobile phase for normal-phase chromatography is employed to separate the four isomers of the benzyl-protected intermediate. The O-benzyl group allows for UV detection at 254 nm.[3]

  • Outcome: The four enantiopure isomers of the intermediate can be successfully isolated.

2. Deprotection of Enantiopure Intermediate:

  • Step 1 (Removal of Ethyl Groups): Treatment with trimethylsilyl (B98337) bromide (TMSBr) in dichloromethane (B109758) (DCM) at room temperature overnight.[3][4]

  • Step 2 (Removal of Benzyl Group): Hydrogenolysis using a palladium catalyst, such as Pd(OH)2, in water at room temperature for several hours.[3][4]

  • Result: Despite starting with an enantiomerically pure intermediate, the final product, SF2312, is a fully racemic mixture of diastereomers due to epimerization during these deprotection steps, particularly the second step in an aqueous medium.[1][3]

Visualizations

Logical Workflow for Enantioselective Synthesis Attempt

Enantioselective_Synthesis_Workflow cluster_synthesis Synthesis of Protected Intermediate cluster_separation Chiral Separation cluster_deprotection Deprotection cluster_outcome Final Product start Racemic Protected Intermediate chiral_hplc Chiral HPLC start->chiral_hplc iso1 Isomer 1 (e.g., 3S,5S) chiral_hplc->iso1 Separation iso2 Other Isomers chiral_hplc->iso2 deprotection Deprotection Steps (e.g., TMSBr, Pd(OH)2/H2O) iso1->deprotection racemic_sf2312 Racemic SF2312 deprotection->racemic_sf2312 Epimerization Occurs

Caption: Workflow of attempted enantioselective synthesis of SF2312.

Signaling Pathway of Epimerization

Epimerization_Pathway cluster_enantiopure Enantiopure Intermediate cluster_conditions Deprotection Conditions cluster_racemic Racemized Product enantiopure (3S,5S)-Protected SF2312 conditions Aqueous or Mildly Alkaline Conditions enantiopure->conditions racemic Racemic Mixture of SF2312 Diastereomers conditions->racemic Epimerization at C-3 and C-5

Caption: The process of epimerization during deprotection.

References

Minimizing SF2312 toxicity to normal human astrocytes in co-culture models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SF2312 in co-culture models of normal human astrocytes and glioma cells. Our goal is to help you minimize the off-target toxicity of SF2312 to normal human astrocytes while maximizing its therapeutic effect on glioma cells.

Frequently Asked Questions (FAQs)

Q1: What is SF2312 and what is its primary mechanism of action?

A1: SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] It shows selective toxicity towards glioma cells with a homozygous deletion of the ENO1 gene, as these cells are highly dependent on the ENO2 isoform for their energy production through glycolysis.[3][4]

Q2: Why is SF2312 expected to be less toxic to normal human astrocytes compared to ENO1-deleted glioma cells?

A2: Normal human astrocytes, unlike ENO1-deleted glioma cells, are not solely reliant on glycolysis for energy. Astrocytes have robust mitochondrial respiration and can utilize alternative energy substrates.[5] Research on a precursor to SF2312, phosphonoacetohydroxamate (PhAH), has shown that normal human astrocytes are significantly less sensitive to enolase inhibition than ENO1-deleted glioma cells.[1]

Q3: What are the known off-target effects of SF2312 on astrocytes?

A3: Currently, there is limited information in the scientific literature detailing specific off-target effects of SF2312 on astrocytes that are independent of its enolase-inhibiting activity. The primary observed effects are related to the downstream consequences of inhibiting glycolysis.

Q4: Can astrocytes affect the efficacy of SF2312 on glioma cells in a co-culture?

A4: Yes, astrocytes can influence the response of glioma cells to therapeutic agents. In co-culture systems, astrocytes have been observed to reduce the apoptosis of tumor cells caused by some chemotherapeutic agents, a phenomenon that may be mediated by direct cell-to-cell contact or secreted factors.[5] It is important to consider this interaction when interpreting your results.

Troubleshooting Guide

Issue 1: High levels of astrocyte death observed at concentrations of SF2312 intended to be toxic only to glioma cells.

  • Question: I am observing significant toxicity to my normal human astrocytes in my co-culture model, even at SF2312 concentrations that are reported to be selective for glioma cells. What could be the cause and how can I mitigate this?

  • Answer:

    • Metabolic State of Astrocytes: The metabolic phenotype of astrocytes can vary in culture. If your astrocytes have shifted to a more glycolytic state, they will be more sensitive to enolase inhibition.

      • Recommendation: Ensure your astrocyte culture medium is not excessively high in glucose, which can promote a glycolytic phenotype. Consider supplementing the medium with substrates for oxidative phosphorylation, such as pyruvate (B1213749) or glutamine, to support astrocyte metabolism.

    • Purity of Astrocyte Culture: Contamination with other cell types that are more sensitive to SF2312 could give the appearance of high astrocyte toxicity.

      • Recommendation: Verify the purity of your astrocyte culture using immunocytochemistry for astrocyte-specific markers like Glial Fibrillary Acidic Protein (GFAP).[6]

    • Indirect Toxicity from Glioma Cells: Dying glioma cells can release factors into the co-culture medium that are toxic to astrocytes.

      • Recommendation: Consider using a transwell co-culture system to separate the two cell types physically while still allowing for the exchange of soluble factors.[5] This can help determine if the observed astrocyte toxicity is due to direct contact with glioma cells or to soluble factors.

    • Concentration and Exposure Time: The selective toxicity of SF2312 is dose-dependent. It's possible the concentration you are using is at the upper limit of the therapeutic window.

      • Recommendation: Perform a detailed dose-response curve for your specific normal human astrocyte line to determine its precise IC50 for SF2312.[7][8] This will allow you to work within a concentration range that is maximally toxic to glioma cells while minimally affecting astrocytes.

Issue 2: Inconsistent results in SF2312 toxicity and astrocyte viability between experiments.

  • Question: I am getting variable results in my co-culture experiments with SF2312. What are the likely sources of this variability?

  • Answer:

    • Cell Seeding Density and Ratio: The ratio of astrocytes to glioma cells can significantly impact the outcome of the experiment, as astrocytes can have a protective effect on glioma cells.[9][10]

      • Recommendation: Maintain a consistent seeding density and astrocyte-to-glioma cell ratio in all experiments. A 1:1 ratio is often a good starting point, but this may need to be optimized for your specific cell lines and experimental goals.[11]

    • Cell Passage Number: The characteristics of both primary astrocytes and glioma cell lines can change with increasing passage number.

      • Recommendation: Use cells within a defined and consistent passage number range for all experiments.

    • Media Composition: Variations in media components, such as serum and growth factors, can alter cell metabolism and drug sensitivity.

      • Recommendation: Use a consistent, defined medium formulation for all co-culture experiments. If using serum, use the same lot number throughout a series of experiments to minimize variability.

Issue 3: Difficulty in distinguishing between astrocyte and glioma cell viability in a direct co-culture.

  • Question: How can I specifically measure the viability of astrocytes and glioma cells when they are cultured together?

  • Answer:

    • Fluorescent Labeling: Pre-labeling one of the cell types with a fluorescent marker allows for their specific identification and quantification using imaging or flow cytometry.

      • Recommendation: Use a vital fluorescent dye (e.g., CellTracker™ Green for one cell type and CellTracker™ Red for the other) to pre-label the cells before co-culture. This will allow you to use high-content imaging or flow cytometry to quantify the viability of each population separately using a viability dye like propidium (B1200493) iodide or DAPI.[11]

    • Bioluminescence-Based Assays: Genetically engineer the glioma cells to express a reporter like luciferase. This allows for the specific measurement of glioma cell viability through a luminescence assay, as the astrocytes will not produce a signal.[12]

Quantitative Data

CompoundTargetCell LineAssayIC50 / Effect ConcentrationCitation
SF2312 Enolase (in vitro)-Enzymatic AssayLow nM range[1]
SF2312 Cell ProliferationD423 (ENO1-deleted glioma)2-week treatmentInhibition in the low µM range[4]
SF2312 Cell ProliferationD423 (ENO1-rescued glioma)2-week treatmentInhibition only above 200 µM[4]
SF2312 ApoptosisD423 (ENO1-deleted glioma)2-week treatmentSignificant increase at low µM concentrations[4]
MethylSF2312 Enolase 1 & 2 (in vitro)-Enzymatic Assay~10 nM[3]

Experimental Protocols

Protocol for Assessing SF2312 Cytotoxicity in a Glioma-Astrocyte Co-culture Model

This protocol is a synthesized methodology based on common practices in the field for assessing drug cytotoxicity in a 2D direct co-culture system.[11][13][14][15]

Materials:

  • Normal Human Astrocytes (NHA)

  • Glioma cell line (e.g., ENO1-deleted U87 or D423 cells)

  • Astrocyte Growth Medium

  • Glioma Growth Medium

  • Co-culture Medium (a 1:1 mixture of Astrocyte and Glioma Growth Medium can be a starting point, but may require optimization)

  • SF2312 stock solution

  • Fluorescent vital dyes (e.g., CellTracker™ Green CMFDA and CellTracker™ Red CMTPX)

  • Viability stain (e.g., Hoechst 33342 and Propidium Iodide)

  • 96-well clear-bottom black plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Labeling (Day 0):

    • Separately label the NHA with CellTracker™ Green and the glioma cells with CellTracker™ Red according to the manufacturer's protocol. This will allow for the identification of each cell type in the co-culture.

  • Cell Seeding (Day 1):

    • Trypsinize and count the labeled NHA and glioma cells.

    • Resuspend the cells in the co-culture medium.

    • Seed the cells into a 96-well plate at a predetermined ratio (e.g., 1:1) and density. The optimal seeding density should be determined empirically to achieve a confluent monolayer within 48-72 hours.

    • As controls, seed monocultures of NHA and glioma cells at the same overall density.

    • Incubate the plate at 37°C and 5% CO₂.

  • SF2312 Treatment (Day 2):

    • Allow the cells to adhere and establish connections for at least 24 hours.

    • Prepare serial dilutions of SF2312 in the co-culture medium.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of SF2312. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment (Day 5):

    • Prepare a staining solution containing Hoechst 33342 (to stain all nuclei) and Propidium Iodide (to stain the nuclei of dead cells) in a suitable buffer (e.g., PBS).

    • Remove the treatment medium and add the staining solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Image the plates using a high-content imaging system or a fluorescence microscope with appropriate filters for the CellTrackers, Hoechst 33342, and Propidium Iodide.

    • Use image analysis software to:

      • Identify the total number of astrocytes (green fluorescent cells with blue nuclei).

      • Identify the total number of glioma cells (red fluorescent cells with blue nuclei).

      • Quantify the number of dead astrocytes (green fluorescent cells with red nuclei).

      • Quantify the number of dead glioma cells (red fluorescent cells with red nuclei).

    • Calculate the percentage of viable cells for each population at each SF2312 concentration.

    • Generate dose-response curves and calculate the IC50 values for SF2312 on both astrocytes and glioma cells in the co-culture.

Visualizations

SF2312_Mechanism_of_Action cluster_glycolysis Glycolysis Pathway cluster_downstream Downstream Effects 2-Phosphoglycerate 2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Substrate Phosphoenolpyruvate Phosphoenolpyruvate Enolase->Phosphoenolpyruvate Product ATP_Production ATP Production Phosphoenolpyruvate->ATP_Production SF2312 SF2312 SF2312->Enolase Inhibition Cell_Viability Cell Viability ATP_Production->Cell_Viability

Caption: Mechanism of SF2312 action on the glycolytic pathway.

Experimental_Workflow Start Start Label_Cells Label Astrocytes (Green) & Glioma Cells (Red) Start->Label_Cells Seed_Co-culture Seed Co-culture (96-well plate) Label_Cells->Seed_Co-culture Add_SF2312 Add SF2312 at Varying Concentrations Seed_Co-culture->Add_SF2312 Incubate Incubate (e.g., 72h) Add_SF2312->Incubate Stain_Viability Stain with Hoechst & Propidium Iodide Incubate->Stain_Viability Image_Analyze Image and Analyze Data Stain_Viability->Image_Analyze End End Image_Analyze->End

Caption: Experimental workflow for co-culture cytotoxicity assay.

Troubleshooting_Logic High_Astrocyte_Toxicity High Astrocyte Toxicity? Check_Metabolism Assess Astrocyte Metabolic State High_Astrocyte_Toxicity->Check_Metabolism Yes Verify_Purity Verify Astrocyte Purity (GFAP) High_Astrocyte_Toxicity->Verify_Purity Yes Use_Transwell Use Transwell System High_Astrocyte_Toxicity->Use_Transwell Yes Optimize_Dose Optimize SF2312 Dose-Response High_Astrocyte_Toxicity->Optimize_Dose Yes Reduced_Toxicity Toxicity Minimized Check_Metabolism->Reduced_Toxicity Verify_Purity->Reduced_Toxicity Use_Transwell->Reduced_Toxicity Optimize_Dose->Reduced_Toxicity

Caption: Troubleshooting logic for high astrocyte toxicity.

References

Technical Support Center: SF2312 and its Prodrugs in Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hypoxia on the efficacy of the enolase inhibitor SF2312 and its prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is SF2312 and what is its mechanism of action?

A1: SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). By inhibiting enolase, SF2312 disrupts glycolysis, the primary pathway for ATP generation in cancer cells, especially under hypoxic conditions.[3]

Q2: Why is the efficacy of SF2312 enhanced under hypoxic conditions?

A2: The increased potency of SF2312 under hypoxic (low oxygen) conditions is directly linked to the metabolic state of cancer cells. In a low-oxygen environment, cells are forced to rely more heavily on glycolysis for energy production because oxidative phosphorylation is compromised.[3] By inhibiting the crucial glycolytic enzyme enolase, SF2312 effectively cuts off the cell's main energy supply, leading to significantly increased cytotoxicity.[3]

Q3: What are prodrugs of SF2312 and why are they being developed?

A3: While SF2312 is a potent enolase inhibitor, it has poor cell permeability.[4] To overcome this limitation, prodrugs are developed. These are inactive or less active derivatives of SF2312 that are designed to be more cell-permeable. Once inside the cell, they are converted into the active SF2312. Examples include pivaloyloxymethyl (POM) ester prodrugs like POMSF and POMHEX.[4] Additionally, bioreducible prodrugs are being explored, which are specifically designed to be activated under the hypoxic conditions often found in solid tumors.[4]

Q4: How does hypoxia activate bioreducible prodrugs of enolase inhibitors?

A4: Hypoxia-activated prodrugs (HAPs) are designed to be stable and relatively non-toxic in well-oxygenated tissues.[5] In the low-oxygen environment of a tumor, specific cellular reductases, which are often overexpressed in cancer cells, chemically reduce the prodrug, converting it into its active, cytotoxic form.[5] For enolase inhibitors, this strategy can lead to a targeted release of the active drug within the tumor, enhancing its anti-cancer effect while minimizing side effects in healthy tissues.[4]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with SF2312 under hypoxia.

  • Possible Cause 1: Inadequate or inconsistent hypoxic conditions.

    • Solution: Ensure your hypoxia chamber or incubator can maintain a stable, low-oxygen environment (e.g., 1% O₂ or less). Calibrate your oxygen sensors regularly. Use a hypoxia indicator dye, such as pimonidazole (B1677889) or other commercially available reagents, to confirm the level and distribution of hypoxia within your cell cultures.

  • Possible Cause 2: Cell line dependency.

    • Solution: The effect of SF2312 is more pronounced in cell lines that are highly dependent on glycolysis. For instance, glioma cells with a deletion of the ENO1 gene are particularly sensitive to SF2312.[3] We recommend using a well-characterized, glycolysis-dependent cell line for your initial experiments.

  • Possible Cause 3: Duration of treatment.

    • Solution: The cytotoxic effects of SF2312, especially under hypoxia, may take time to become apparent. Ensure a sufficient treatment duration. For example, studies have shown significant cell death after 72 hours of treatment with SF2312 under hypoxia.[3]

Problem 2: Low potency observed with SF2312 prodrugs.

  • Possible Cause 1: Inefficient prodrug conversion.

    • Solution: The conversion of a prodrug to its active form can depend on the specific enzymatic machinery of the cell line being used. If you suspect inefficient conversion, you can try to quantify the intracellular levels of the active SF2312 using techniques like mass spectrometry.

  • Possible Cause 2: Prodrug instability.

    • Solution: Some prodrugs may have limited stability in culture media. For example, the POMSF prodrug of SF2312 was found to have poor aqueous stability.[4] Consider the stability of your specific prodrug and minimize the time between its preparation and addition to the cell culture.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of SF2312 on ENO1-deleted D423 glioma cells under normoxic and hypoxic conditions after 72 hours of treatment.

ConditionSF2312 ConcentrationOutcome
Hypoxia >6.25 µMEssential eradication of cells[3]
Normoxia 100 µMInhibition of proliferation, but no cell eradication[3]

Detailed Experimental Protocols

1. Cell Viability Assay under Hypoxia

  • Cell Line: ENO1-deleted D423 glioma cells.

  • Procedure:

    • Seed cells in appropriate multi-well plates and allow them to adhere overnight under standard cell culture conditions (normoxia).

    • The following day, transfer the plates to a hypoxic incubator or chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂).

    • Prepare a stock solution of SF2312 and perform serial dilutions to achieve the desired final concentrations.

    • Add the different concentrations of SF2312 to the cells. Include a vehicle control (the solvent used to dissolve SF2312).

    • Incubate the cells under hypoxic conditions for 72 hours.

    • After the incubation period, assess cell viability using a standard method such as the fluorometric microculture cytotoxicity assay (FMCA) or by staining with a viability dye like Hoechst 33342 and an apoptosis indicator like YO-PRO-1.[2]

    • For comparison, run a parallel experiment under normoxic conditions (standard incubator with ~21% O₂).

2. In Vitro Enolase Inhibition Assay

  • Principle: This is an indirect, coupled-enzyme assay that measures the decrease in NADH fluorescence. The product of the enolase reaction, PEP, is used by pyruvate (B1213749) kinase to generate ATP and pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a process that consumes NADH.

  • Procedure:

    • Prepare cell lysates from a cell line overexpressing human ENO1 or ENO2.

    • In a multi-well plate, add the cell lysate.

    • Add different concentrations of SF2312 and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the enolase substrate, 2-phosphoglycerate (5 mM), along with pyruvate kinase, lactate dehydrogenase, and NADH.

    • Monitor the decrease in NADH fluorescence over time using a plate reader.

    • Calculate the rate of the reaction for each inhibitor concentration and determine the IC₅₀ value.[3]

3. Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay provides direct evidence of SF2312 binding to enolase within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Procedure:

    • Treat intact cells (e.g., glioma cells overexpressing ENO2) with SF2312 (e.g., 100 µM) or a vehicle control.

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Heat aliquots of the cell suspension to a range of different temperatures.

    • After heating, lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Analyze the amount of soluble enolase at each temperature using Western blotting.

    • The temperature at which 50% of the protein is denatured is the melting temperature. A shift in the melting curve to a higher temperature in the SF2312-treated samples indicates direct binding.[3]

Visualizations

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by SF2312 2-PGA 2-Phosphoglycerate PEP Phosphoenolpyruvate 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate SF2312 SF2312 SF2312->Enolase_target

Caption: Mechanism of SF2312 action via inhibition of Enolase in the glycolytic pathway.

experimental_workflow cluster_normoxia Normoxia (~21% O2) cluster_hypoxia Hypoxia (~1% O2) N_Seed Seed Cells N_Treat Treat with SF2312/Prodrug N_Seed->N_Treat N_Incubate Incubate (72h) N_Treat->N_Incubate N_Assess Assess Viability N_Incubate->N_Assess Compare Compare Results N_Assess->Compare H_Seed Seed Cells H_Acclimate Acclimate to Hypoxia H_Seed->H_Acclimate H_Treat Treat with SF2312/Prodrug H_Acclimate->H_Treat H_Incubate Incubate (72h) H_Treat->H_Incubate H_Assess Assess Viability H_Incubate->H_Assess H_Assess->Compare Start Start Start->N_Seed Start->H_Seed

Caption: Workflow for comparing SF2312 efficacy under normoxic and hypoxic conditions.

prodrug_activation cluster_outside Outside Cell cluster_inside Inside Cell Prodrug_ext SF2312 Prodrug (Cell Permeable) Prodrug_int SF2312 Prodrug Prodrug_ext->Prodrug_int Cellular Uptake SF2312_active Active SF2312 Prodrug_int->SF2312_active Activation (e.g., by reductases in hypoxia) Enolase Enolase SF2312_active->Enolase Glycolysis_Inhibition Glycolysis Inhibition Enolase->Glycolysis_Inhibition

Caption: Logical relationship of SF2312 prodrug uptake, activation, and target engagement.

References

Technical Support Center: Pivaloyloxymethyl (POM) Ester Prodrugs of SF2312

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Pivaloyloxymethyl (POM) ester prodrugs of SF2312.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind developing POM ester prodrugs of SF2312?

SF2312 is a potent natural product inhibitor of the glycolytic enzyme enolase.[1][2][3][4] However, its phosphonate (B1237965) moiety confers poor cell permeability, limiting its efficacy in cell-based systems.[1][5] The POM ester prodrug strategy masks the negative charges of the phosphonate group, creating a more lipophilic molecule (POM-SF2312 or POMSF) that can more readily cross cell membranes.[5][6][7] Intracellular esterases are expected to cleave the POM groups, releasing the active SF2312 inside the cell and leading to increased potency.[5][6]

Q2: What is the mechanism of action of SF2312?

SF2312 is a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][2][8] By inhibiting enolase, SF2312 disrupts glycolysis, leading to ATP depletion and selective toxicity in cells that are highly dependent on this metabolic pathway, such as certain cancer cells with specific genetic deletions (e.g., ENO1-deleted gliomas).[1][3]

Q3: What is the expected potency of POM-SF2312 prodrugs compared to the parent SF2312?

The POM ester prodrug of SF2312, termed POMSF, has been shown to increase potency in cell-based systems by approximately 50-fold compared to SF2312.[5] For instance, POMSF is selectively active against ENO1-deleted glioma cells in culture at approximately 19 nM, whereas the parent SF2312 shows activity in the micromolar range.[5] A derivative called POMHEX demonstrated an IC50 of less than 30 nM in selectively killing ENO1-deleted glioma cells.[5]

Troubleshooting Guides

Problem 1: Lower than expected potency of POM-SF2312 in cell-based assays.

  • Possible Cause 1: Poor aqueous stability of the prodrug.

    • Explanation: POMSF has been reported to have poor aqueous stability.[5] If the compound degrades in the cell culture medium before it can enter the cells, the effective concentration of the active prodrug will be lower than intended.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of the POM-SF2312 prodrug immediately before use.

      • Minimize the pre-incubation time of the compound in aqueous media.

      • Consider using a more stable derivative if available, such as POMHEX, which was developed to have greater stability.[5]

      • Perform a stability assay to determine the half-life of your compound in the specific cell culture medium used for your experiments.

  • Possible Cause 2: Inefficient cleavage of the POM groups.

    • Explanation: The activity of the prodrug relies on the intracellular cleavage of the POM esters by cellular esterases to release the active SF2312.[6] The level and activity of these esterases can vary between different cell lines.

    • Troubleshooting Steps:

      • Confirm the expression and activity of relevant carboxylesterases in your cell line of interest.

      • As a positive control, test the prodrug on a cell line known to be sensitive and capable of metabolizing POM esters.

      • If inefficient cleavage is suspected, consider directly testing the parent compound, SF2312, to establish a baseline for the inhibitory effect on your cells, albeit at a higher concentration.

  • Possible Cause 3: Racemization of the active compound.

    • Explanation: During the synthesis of SF2312, racemization can occur, and only the (3S,5S)-enantiomer has been shown to bind to the active site of Enolase 2 (ENO2).[2][9] If your synthesis has resulted in a mixture of isomers, the concentration of the active enantiomer will be lower than the total compound concentration.

    • Troubleshooting Steps:

      • If possible, analyze the stereoisomeric purity of your synthesized SF2312 or the released product from the prodrug.

      • Be aware that even with chirally pure intermediates, epimerization can occur under certain conditions (e.g., alkaline pH).[2]

Problem 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Degradation of the compound during storage.

    • Explanation: Due to the inherent instability of some POM ester prodrugs, improper storage can lead to degradation over time.

    • Troubleshooting Steps:

      • Store the solid compound in a desiccated environment at a low temperature (e.g., -20°C or -80°C).

      • For stock solutions in organic solvents (e.g., DMSO), aliquot into single-use volumes to avoid multiple freeze-thaw cycles.

      • Periodically check the purity of your stock solution using an appropriate analytical method like HPLC.

  • Possible Cause 2: Variability in cell culture conditions.

    • Explanation: The metabolic state of the cells can influence their sensitivity to a glycolysis inhibitor. Factors like cell density, passage number, and media composition can affect experimental outcomes.

    • Troubleshooting Steps:

      • Maintain consistent cell culture practices, including seeding density and passage number.

      • Ensure that the glucose concentration in the medium is controlled and consistent across experiments.

      • Monitor the pH of the culture medium, as changes can affect both cell health and compound stability.

Quantitative Data Summary

Table 1: In Vitro Potency of SF2312 and its Prodrugs

CompoundTarget/Cell LineIC50Reference
SF2312Human recombinant ENO137.9 nM[8]
SF2312Human recombinant ENO242.5 nM[8]
SF2312Enolase activity in various sources10 nM - 50 nM[1]
MethylSF2312Enolase~10 nM[2]
(3S)-MethylSF2312ENO1-deleted glioma cells~2 µM[2]
POMSFENO1-deleted glioma cells~19 nM[5]
POMHEX (Prodrug of HEX)D423 cells (ENO1-/-)28.9 nM[6]
HemiPOMHEXD423 cells (ENO1-/-)561 nM[6]
HEX (Parent of POMHEX)D423 cells (ENO1-/-)1342 nM[6]
bis-POC prodrug of HEXD423 cells (ENO1-/-)16 nM[9]
bis-SATE prodrug of HEXD423 cells (ENO1-/-)124 nM[9]

Experimental Protocols

1. In Vitro Enolase Inhibition Assay

This protocol is a general guideline based on the linked assay method described for SF2312.[1]

  • Principle: The activity of enolase is measured indirectly. The product of the enolase reaction, phosphoenolpyruvate (PEP), is used by pyruvate (B1213749) kinase (PK) to generate ATP and pyruvate. Pyruvate is then converted to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH is monitored by measuring the decrease in absorbance at 340 nm.

  • Materials:

    • Recombinant human ENO1 or ENO2

    • 2-Phosphoglycerate (2-PGA) as the substrate

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

    • ATP

    • Assay buffer (e.g., Tris buffer with MgCl2 and KCl)

    • SF2312 or its prodrug

    • 96-well UV-transparent plate

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a master mix containing the assay buffer, NADH, ATP, PK, and LDH.

    • Add the master mix to the wells of the 96-well plate.

    • Add varying concentrations of the inhibitor (SF2312 or prodrug) to the wells. Include a vehicle control (e.g., DMSO).

    • Add the enolase enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature. Note: SF2312 can act as a slow-on/slow-off inhibitor, so pre-incubation is important.[1]

    • Initiate the reaction by adding the substrate, 2-PGA.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Normalize the rates to the vehicle control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

2. Cell Viability/Potency Assay

  • Principle: To determine the concentration of the POM-SF2312 prodrug that inhibits cell growth by 50% (IC50) over a defined treatment period.

  • Materials:

    • Cell line of interest (e.g., ENO1-deleted glioma cells and an isogenic control)

    • Complete cell culture medium

    • POM-SF2312 prodrug

    • Cell viability reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the POM-SF2312 prodrug in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the prodrug. Include wells with vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 6 days, as described in some studies).[2][9]

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, and then measure the signal (fluorescence or absorbance) using a plate reader.

    • Normalize the data to the vehicle-treated control cells and plot the percentage of viable cells against the logarithm of the prodrug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition 2-PGA 2-Phosphoglycerate PEP Phosphoenolpyruvate 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate SF2312 SF2312 Enolase Enolase SF2312->Enolase Inhibits

Caption: Mechanism of action of SF2312 as an inhibitor of the enolase step in glycolysis.

Experimental_Workflow cluster_prodrug_activation Prodrug Activation cluster_downstream_effect Downstream Effect POM-SF2312_ext POM-SF2312 (Extracellular) POM-SF2312_int POM-SF2312 (Intracellular) POM-SF2312_ext->POM-SF2312_int Membrane Permeation Cell_Membrane Cell Membrane SF2312_active Active SF2312 POM-SF2312_int->SF2312_active Cleavage Enolase_Inhibition Enolase Inhibition SF2312_active->Enolase_Inhibition Esterases Intracellular Esterases Esterases->POM-SF2312_int Glycolysis_Block Glycolysis Blocked Enolase_Inhibition->Glycolysis_Block Cell_Death Selective Cell Death Glycolysis_Block->Cell_Death

Caption: Cellular uptake and activation pathway of POM-SF2312 prodrugs.

Logical_Relationship Start Start Low_Potency Low Potency Observed? Start->Low_Potency Check_Stability Assess Prodrug Stability in Media Low_Potency->Check_Stability Yes End End Low_Potency->End No Is_Stable Is it Stable? Check_Stability->Is_Stable Use_Fresh Prepare Fresh Stock Minimize Incubation Is_Stable->Use_Fresh No Check_Esterase Verify Esterase Activity in Cell Line Is_Stable->Check_Esterase Yes Use_Fresh->Check_Esterase Is_Active Esterases Active? Check_Esterase->Is_Active Change_Cells Use Different Cell Line or Test Parent Compound Is_Active->Change_Cells No Check_Purity Check Stereoisomeric Purity Is_Active->Check_Purity Yes Change_Cells->End Is_Pure Is it the Active Isomer? Check_Purity->Is_Pure Resynthesize Consider Resynthesis or Purification Is_Pure->Resynthesize No Is_Pure->End Yes Resynthesize->End

Caption: Troubleshooting workflow for low potency of POM-SF2312 prodrugs.

References

Developing more stable SF2312 derivatives like POMHEX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the enolase inhibitor SF2312 and its more stable derivatives, such as POMHEX.

Frequently Asked Questions (FAQs)

Q1: What are SF2312, POMSF, and POMHEX, and how do they differ?

A1: SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a potent inhibitor of the enzyme enolase.[1][2] While effective in enzymatic assays, its utility in cell-based experiments is limited by poor cell permeability.[3] To address this, a pivaloyloxymethyl (POM) ester prodrug derivative, POMSF, was developed, which showed significantly increased potency in cellular systems.[3][4] However, POMSF suffers from poor aqueous stability.[3][4] POMHEX is a more stable derivative of POMSF and serves as a prodrug for HEX, an active enolase inhibitor with a preference for the ENO2 isoform.[3][5][6][7]

Q2: What is the mechanism of action for these compounds?

A2: These compounds target and inhibit enolase, a critical enzyme in the glycolysis pathway responsible for the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][5][6][7] This inhibition is particularly effective in cancer cells that have a genomic deletion of the ENO1 gene. These cells rely on the redundant ENO2 enzyme for glycolysis, making them highly susceptible to ENO2-preferential inhibitors like HEX (the active form of POMHEX).[5][6][7] This therapeutic strategy is known as collateral lethality.[5][6][7]

Q3: Why am I seeing variable results or a loss of activity with my compound?

A3: Variability in results, especially a loss of activity, can often be attributed to compound instability. The parent compound, SF2312, is a phosphonate and its derivatives are designed to improve cell permeability, but this can introduce stability issues. POMSF, for instance, is known for its poor aqueous stability.[3][4] POMHEX is more stable, but as a POM ester prodrug, it is susceptible to hydrolysis by esterases present in serum-containing media and in vivo.[8][9] It is crucial to handle and store these compounds correctly to minimize degradation.

Q4: How should I prepare and store stock solutions of these inhibitors?

A4: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. When preparing working solutions, dilute the stock solution in your desired aqueous buffer or cell culture medium immediately before use. Avoid prolonged storage of the compound in aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no compound activity in cell-based assays Compound Degradation: The compound may have degraded due to improper storage or handling, especially in aqueous solutions.Prepare fresh working solutions from a new aliquot of your high-concentration stock in anhydrous DMSO. Minimize the time the compound spends in aqueous media before being added to cells.
Poor Cell Permeability (for SF2312): The parent compound, SF2312, has poor cell permeability.Consider using a more cell-permeable derivative like POMHEX.[3]
Presence of Esterases in Serum: If using a prodrug like POMHEX in serum-containing media, it may be prematurely hydrolyzed to its active, less permeable form (HEX) outside the cells.Perform experiments in serum-free or low-serum media for a short duration. Include a control to assess compound stability in your specific media conditions.
Inconsistent results between experiments Variable Compound Stability: Inconsistent handling of the compound can lead to varying levels of degradation between experiments.Standardize your protocol for preparing and handling the compound. Ensure consistent timing and temperature for all steps.
Cell Line Variability: Different cell lines may have varying levels of esterase activity or different dependencies on glycolysis.Characterize the ENO1 status of your cell line. Use isogenic cell lines (with and without ENO1 deletion) as controls where possible.[1]
Compound precipitates in aqueous solution Poor Solubility: The compound may have limited solubility in your chosen aqueous buffer or media.Prepare a higher concentration stock solution in DMSO and dilute it further in your final working solution. Ensure the final DMSO concentration is compatible with your experimental system.

Data Presentation

Table 1: Potency of SF2312 and its Derivatives

CompoundTargetIC50 (in vitro)Cell-based Potency (ENO1-deleted cells)Key CharacteristicsReference
SF2312 ENO1/ENO2~38-43 nMLow µM rangePotent enolase inhibitor, but poor cell permeability.[3][10][3][10]
POMSF ENO1/ENO2Not Reported~19 nMProdrug of SF2312 with increased cell permeability but poor aqueous stability.[3][4][3][4]
POMHEX ENO2 > ENO1Not Reported~30-35 nMMore stable prodrug of HEX; effective in vivo.[3][4][11][3][4][11]
HEX ENO2 > ENO14-fold preference for ENO2~1.3 µMActive form of POMHEX; less cell-permeable than POMHEX.[3][8][3][8]

Experimental Protocols

Protocol 1: General Stability Assessment of SF2312 Derivatives in Cell Culture Media

This protocol outlines a general method to assess the stability of compounds like POMHEX in your experimental conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.

    • Prepare your cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).

  • Experimental Setup:

    • Dilute the stock solution to a final concentration of 10 µM in the prepared media.

    • Aliquot 1 mL of the compound-containing media into triplicate wells of a 24-well plate for each condition.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Collect 100 µL aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by adding the aliquot to 400 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Sample Analysis:

    • Vortex the samples and centrifuge to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to confirm that your compound is binding to its intended target (enolase) within the cell.

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Divide the cell lysate into aliquots and heat them at different temperatures for a set time (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the amount of soluble enolase in each sample using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the amount of soluble enolase as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Mandatory Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/ENO2) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP SF2312_derivatives SF2312 Derivatives (e.g., POMHEX) SF2312_derivatives->Enolase Inhibition

Caption: Glycolysis pathway showing the inhibition of Enolase by SF2312 derivatives.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_prep Prepare Stock Solution (in anhydrous DMSO) working_sol Prepare Fresh Working Solution stock_prep->working_sol cell_culture Culture ENO1-deleted and control cells treat_cells Treat Cells cell_culture->treat_cells working_sol->treat_cells incubate Incubate treat_cells->incubate prolif_assay Proliferation Assay incubate->prolif_assay stability_assay Stability Assessment (LC-MS/MS) incubate->stability_assay target_engage Target Engagement (CETSA) incubate->target_engage

Caption: General experimental workflow for studying SF2312 derivatives.

troubleshooting_logic start Inconsistent or Low Activity check_compound Check Compound Handling and Storage start->check_compound fresh_prep Prepare Fresh Aliquots and Working Solutions check_compound->fresh_prep If suspect check_media Assess Stability in Experimental Media fresh_prep->check_media serum_free Consider Serum-Free/ Low-Serum Conditions check_media->serum_free If unstable check_cells Verify Cell Line (ENO1 status) check_media->check_cells If stable isogenic_control Use Isogenic Controls check_cells->isogenic_control If status unknown positive_control Include Positive Control (e.g., another glycolysis inhibitor) check_cells->positive_control If status known

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide: SF2312 versus Phosphonoacetohydroxamate (PhAH) in ENO1-Deleted Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, presents a promising therapeutic window for cancer treatment. In the context of glioma, the homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1, renders cancer cells critically dependent on its paralog, ENO2. This dependency has spurred the investigation of ENO2 inhibitors as a targeted therapy. This guide provides an objective comparison of two such inhibitors, SF2312 and phosphonoacetohydroxamate (PhAH), in the context of ENO1-deleted glioma cells, supported by experimental data.

Mechanism of Action: Targeting a Metabolic Vulnerability

Both SF2312, a natural phosphonate (B1237965) antibiotic, and the synthetic compound PhAH are potent inhibitors of the enolase enzyme.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a crucial step in glycolysis.[4] In glioma cells with a homozygous deletion of ENO1, the ENO2 isozyme is solely responsible for maintaining glycolytic flux.[4][5] Inhibition of ENO2 by SF2312 or PhAH disrupts glycolysis, leading to a depletion of ATP and subsequent cell death, selectively in these ENO1-deleted cancer cells.[1]

cluster_glycolysis Glycolysis cluster_cell_fate Cellular Outcome in ENO1-deleted Glioma Glucose Glucose Glyceraldehyde_3_P Glyceraldehyde-3-phosphate Glucose->Glyceraldehyde_3_P Multiple Steps Two_PGA 2-Phosphoglycerate Glyceraldehyde_3_P->Two_PGA Multiple Steps PEP Phosphoenolpyruvate Two_PGA->PEP Enolase (ENO1/ENO2) ATP_Depletion ATP Depletion Pyruvate Pyruvate PEP->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate SF2312 SF2312 SF2312->Two_PGA PhAH PhAH PhAH->Two_PGA Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Signaling pathway of enolase inhibition in ENO1-deleted glioma cells.

Comparative Efficacy: SF2312 Demonstrates Superior Potency

Experimental data consistently indicates that SF2312 is a more potent and selective inhibitor of cell proliferation and inducer of apoptosis in ENO1-deleted glioma cells compared to PhAH.[1][6] This enhanced efficacy is particularly pronounced under hypoxic conditions, which are characteristic of the tumor microenvironment.[1]

Table 1: Comparative in vitro Activity of SF2312 and PhAH
ParameterCell LineCompoundIC50 / EffectCitation
Enzyme Inhibition Human Recombinant ENO1SF231237.9 nM[7]
Human Recombinant ENO2SF231242.5 nM[7]
Human Recombinant ENO2PhAHnM range[1]
Cell Proliferation D423 (ENO1-deleted)SF2312Low µM range[1][7]
D423 (ENO1-rescued)SF2312> 200 µM[1][7]
D423 (ENO1-deleted)PhAHSelective toxicity observed[1]
Apoptosis D423 (ENO1-deleted)SF2312Significant induction[1]
D423 (ENO1-rescued)SF2312Minimal induction[1]
D423 (ENO1-deleted)PhAHSelective toxicity observed[1]
Table 2: Metabolic Impact of SF2312 and PhAH in D423 Glioma Cells

Data from 13C-glucose tracing experiments after 72 hours of treatment with 10 µM of the respective inhibitor.

Metabolite RatioCell TypeSF2312PhAHCitation
Glycerate / Lactate ENO1-deletedDramatically IncreasedIncreased[1][8]
ENO1-rescuedNo significant changeNo significant change[1][8]

The significant increase in the glycerate to lactate ratio upon treatment with SF2312 and, to a lesser extent, PhAH, in ENO1-deleted cells is a direct indicator of enolase inhibition.[8] The accumulation of upstream metabolites (like 2-PGA, which can be converted to glycerate) and a decrease in downstream products (lactate) confirms the on-target effect of these compounds.[1][8]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

Cell Proliferation Assay
  • Principle: Quantification of total cell number using a DNA intercalating dye, Hoechst 33342.

  • Protocol:

    • ENO1-deleted (e.g., D423, Gli56) and isogenic ENO1-rescued control cells were seeded in multi-well plates.

    • Cells were treated with a range of concentrations of SF2312 or PhAH.

    • After a 2-week incubation period, the culture medium was removed.

    • Cells were fixed and stained with Hoechst 33342.

    • Fluorescence intensity, proportional to the number of cells, was measured using a plate reader.

    • Data was normalized to vehicle-treated controls.[1]

Apoptosis Assay
  • Principle: Detection of apoptotic cells using YO-PRO®-1, a green-fluorescent dye that selectively enters cells with compromised plasma membranes, a characteristic of early apoptosis.

  • Protocol:

    • Cells were cultured and treated with SF2312 or PhAH as described for the proliferation assay.

    • After the treatment period, cells were stained with YO-PRO®-1 and Hoechst 33342 (for total cell count).

    • The number of YO-PRO®-1 positive cells (apoptotic) and total cells were counted using fluorescence microscopy and image analysis software.

    • The percentage of apoptotic cells was calculated.[1]

Metabolic Flux Analysis (13C-NMR)
  • Principle: Tracing the metabolic fate of 13C-labeled glucose to measure glycolytic flux.

  • Protocol:

    • ENO1-deleted and ENO1-rescued glioma cells were cultured in a medium supplemented with 13C-labeled glucose.

    • Cells were treated with 10 µM of SF2312 or PhAH for 72 hours.

    • The culture medium was collected, and metabolites were extracted.

    • 13C-NMR spectroscopy was used to measure the levels of 13C-labeled glucose, lactate, and glycerate.

    • The relative abundance of these metabolites was quantified to determine the effect of the inhibitors on glycolysis.[1][8]

cluster_cell_lines Cell Lines cluster_treatment Treatment cluster_assays Assays ENO1_deleted ENO1-deleted (e.g., D423) SF2312 SF2312 ENO1_deleted->SF2312 PhAH PhAH ENO1_deleted->PhAH Vehicle Vehicle ENO1_deleted->Vehicle ENO1_rescued ENO1-rescued (Isogenic Control) ENO1_rescued->SF2312 ENO1_rescued->PhAH ENO1_rescued->Vehicle Proliferation Proliferation Assay (Hoechst 33342) SF2312->Proliferation Apoptosis Apoptosis Assay (YO-PRO-1) SF2312->Apoptosis Metabolism Metabolic Flux (13C-NMR) SF2312->Metabolism PhAH->Proliferation PhAH->Apoptosis PhAH->Metabolism Vehicle->Proliferation Vehicle->Apoptosis Vehicle->Metabolism

Caption: General experimental workflow for comparing SF2312 and PhAH.

Conclusion and Future Directions

A significant challenge for both SF2312 and PhAH is their poor cell permeability due to the charged phosphonate moiety.[1] This has led to the development of pro-drug derivatives, such as POMHEX, which demonstrate improved cellular uptake and in vivo efficacy.[2][4][5] Future research will likely focus on optimizing these pro-drug strategies to develop a clinically viable candidate for the treatment of ENO1-deleted gliomas and other cancers harboring this specific genetic vulnerability.

References

A Comparative Analysis of SF2312 and Other Glycolysis Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliance of cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a strategic vulnerability for therapeutic intervention. This guide provides a comparative analysis of SF2312, a potent enolase inhibitor, against other notable glycolysis inhibitors—2-deoxy-D-glucose (2-DG), 3-bromopyruvate (B3434600) (3-BP), and POMHEX. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the signaling pathways they modulate, offering a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Targeting Key Glycolytic Enzymes

Glycolysis inhibitors function by targeting specific enzymes within the glycolytic pathway, thereby disrupting the primary energy source for many cancer cells.

  • SF2312 and POMHEX: These are potent inhibitors of enolase , the enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[1][2] SF2312 is a natural phosphonate (B1237965) antibiotic, and POMHEX is a prodrug of HEX, a more cell-permeable analog of SF2312.[3][4] Their therapeutic strategy often relies on the concept of "collateral lethality." Many cancers, such as glioblastoma, harbor a deletion of the ENO1 gene, which encodes one of the enolase isoforms.[3] This deletion makes these cancer cells solely dependent on the remaining enolase isoform, ENO2, for survival. SF2312 and POMHEX exhibit selective toxicity towards these ENO1-deleted cancer cells by inhibiting ENO2.[1][2]

  • 2-Deoxy-D-glucose (2-DG): This glucose analog competitively inhibits hexokinase , the first rate-limiting enzyme in glycolysis.[5][6] 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized and accumulates within the cell, leading to the inhibition of hexokinase and the overall glycolytic flux.[6]

  • 3-Bromopyruvate (3-BP): This alkylating agent is a potent inhibitor of hexokinase II (HKII) , an isoform highly expressed in many cancer cells.[7][8] By targeting HKII, 3-BP disrupts the initial step of glycolysis. It has also been reported to inhibit other enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and succinate (B1194679) dehydrogenase, contributing to its potent cytotoxic effects.[8]

Data Presentation: Comparative Efficacy of Glycolysis Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the available IC50 values for SF2312, 2-DG, 3-BP, and POMHEX in various cancer cell lines. It is important to note that direct comparative studies across all four inhibitors in a standardized panel of cell lines are limited, and values can vary based on experimental conditions.

InhibitorTargetCancer Cell LineIC50 ValueCitation(s)
SF2312 Enolase (ENO1/ENO2)Human Recombinant ENO137.9 nM[9]
Human Recombinant ENO242.5 nM[9]
D423 (Glioblastoma, ENO1-deleted)~2 µM (cell viability)[1]
Gli56 (Glioblastoma, ENO1-deleted)Selectively toxic (concentration not specified)[1]
POMHEX Enolase (prodrug of HEX)D423 (Glioblastoma, ENO1-deleted)~30 nM[3]
D423 (ENO1-rescued)>1.5 µM[3]
LN319 (Glioblastoma, ENO1-intact)>1.5 µM[3]
2-DG HexokinaseSW620 (Colorectal Cancer)Low mM range[5]
SW480 (Colorectal Cancer)Low mM range[5]
GC3/Cl (Colorectal Cancer)Low mM range[5]
MDA-MB-231 (Breast Cancer)1.874 mM[5]
MCF7 (Breast Cancer)5.891 mM[5]
Pancreatic Cancer Cell Lines1.45 to 13.34 mM[10]
Ovarian Cancer Cell Lines1.45 to 13.34 mM[10]
3-BP Hexokinase IIMCF7 (Breast Cancer)36 µM[8]
T47D (Breast Cancer)33 µM[8]
HCC1143 (Triple-Negative Breast Cancer)44.87 µM (24h)[7]
MCF-7 (Breast Cancer)111.3 µM (24h)[7]

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of glycolysis inhibitors. Below are detailed methodologies for key assays.

Glucose Uptake Assay (Radiolabeled 2-Deoxy-D-glucose Method)

This assay measures the rate of glucose transport into cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Krebs-Ringer-HEPES (KRH) buffer

    • [³H]-2-Deoxy-D-glucose ([³H]-2-DG)

    • Test inhibitors (SF2312, 2-DG, 3-BP, POMHEX)

    • Positive control (e.g., Cytochalasin B)

    • 0.1 M NaOH

    • Scintillation cocktail and counter

  • Procedure:

    • Cell Seeding: Seed cells in a 24-well plate and grow to near confluency.

    • Glucose Starvation: Wash cells twice with KRH buffer and incubate in KRH buffer for 1-2 hours at 37°C.

    • Inhibitor Treatment: Add the test inhibitor at various concentrations to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control.

    • [³H]-2-DG Uptake: Initiate glucose uptake by adding [³H]-2-DG (final concentration ~0.5 µCi/mL) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stopping the Reaction: Rapidly aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.

    • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

    • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Data Analysis: Determine the counts per minute (CPM) for each sample. Normalize the CPM of the inhibitor-treated samples to the vehicle control to calculate the percentage of inhibition.

Lactate (B86563) Production Assay

This colorimetric assay quantifies the amount of lactate, a key product of glycolysis, secreted by cells.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test inhibitors

    • Lactate Assay Kit (containing lactate dehydrogenase, NAD⁺, and a colorimetric probe)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the glycolysis inhibitors for the desired duration.

    • Sample Collection: Collect the cell culture supernatant.

    • Assay Reaction: Prepare the reaction mixture according to the manufacturer's instructions of the lactate assay kit. This typically involves mixing the lactate dehydrogenase, NAD⁺, and the probe.

    • Incubation: Add the reaction mixture to the collected supernatant and incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.

    • Measurement: Measure the absorbance at the specified wavelength (e.g., 570 nm for a colorimetric assay) using a microplate reader.

    • Data Analysis: Generate a standard curve using known concentrations of lactate. Use the standard curve to determine the lactate concentration in the samples. Normalize the lactate production of inhibitor-treated cells to the vehicle control.

ATP Measurement Assay (Luciferase-Based)

This assay quantifies the intracellular ATP levels, providing a measure of the overall energetic state of the cells.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test inhibitors

    • ATP Assay Kit (containing luciferase, luciferin (B1168401), and a cell lysis buffer)

    • Luminometer-compatible 96-well plate

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with glycolysis inhibitors at various concentrations.

    • Cell Lysis: After the treatment period, add the cell lysis buffer provided in the kit to each well to release the intracellular ATP.

    • Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.

    • Measurement: Immediately measure the luminescence using a luminometer.

    • Data Analysis: Generate an ATP standard curve. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein content or cell number. Compare the ATP levels in inhibitor-treated cells to the vehicle control.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for comparing these glycolysis inhibitors.

Glycolysis_Inhibition_Pathways cluster_Enolase_Inhibitors Enolase Inhibition cluster_Hexokinase_Inhibitors Hexokinase Inhibition cluster_Downstream_Effects Downstream Effects SF2312 SF2312 / POMHEX ENO2 Enolase 2 (ENO2) SF2312->ENO2 inhibits PEP Phosphoenolpyruvate ENO2->PEP catalyzes TwoPG 2-Phosphoglycerate TwoPG->ENO2 Pyruvate Pyruvate PEP->Pyruvate ATP_Prod_E Reduced ATP Production Pyruvate->ATP_Prod_E Reduced_ATP Reduced ATP ATP_Prod_E->Reduced_ATP TwoDG_ThreeBP 2-DG / 3-BP HK2 Hexokinase II (HKII) TwoDG_ThreeBP->HK2 inhibits G6P Glucose-6-Phosphate HK2->G6P catalyzes Glucose Glucose Glucose->HK2 Glycolysis Downstream Glycolysis G6P->Glycolysis ATP_Prod_H Reduced ATP Production Glycolysis->ATP_Prod_H ATP_Prod_H->Reduced_ATP Cell_Cycle_Arrest Cell Cycle Arrest Reduced_ATP->Cell_Cycle_Arrest Apoptosis Apoptosis Reduced_ATP->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation Reduced_ATP->Inhibition_of_Proliferation

Figure 1: Signaling pathways targeted by glycolysis inhibitors.

Experimental_Workflow cluster_assays Functional Assays start Start: Select Cancer Cell Lines (e.g., ENO1-deleted and ENO1-intact) treatment Treat cells with varying concentrations of SF2312, 2-DG, 3-BP, and POMHEX start->treatment glucose_uptake Glucose Uptake Assay treatment->glucose_uptake lactate_production Lactate Production Assay treatment->lactate_production atp_measurement ATP Measurement Assay treatment->atp_measurement cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability data_analysis Data Analysis: - Determine IC50 values - Compare effects on glycolysis and ATP levels glucose_uptake->data_analysis lactate_production->data_analysis atp_measurement->data_analysis cell_viability->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of Action data_analysis->conclusion

Figure 2: General experimental workflow for comparing glycolysis inhibitors.

Downstream_Signaling_Glycolysis_Inhibition cluster_metabolic_stress Metabolic Stress cluster_signaling_pathways Affected Signaling Pathways cluster_cellular_outcomes Cellular Outcomes Glycolysis_Inhibition Glycolysis Inhibition (SF2312, 2-DG, 3-BP, POMHEX) ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion ROS_Induction ROS Induction Glycolysis_Inhibition->ROS_Induction ER_Stress ER Stress Glycolysis_Inhibition->ER_Stress PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition Glycolysis_Inhibition->PI3K_Akt_Inhibition indirectly affects AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Induction->Apoptosis ER_Stress->Apoptosis mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Autophagy Autophagy mTOR_Inhibition->Autophagy PI3K_Akt_Inhibition->Apoptosis

Figure 3: Downstream effects of glycolysis inhibition on cancer cell signaling.

Conclusion

The inhibition of glycolysis remains a promising strategy in cancer therapy. SF2312 and its more potent derivative POMHEX represent a targeted approach, demonstrating significant efficacy in cancer cells with specific genetic vulnerabilities like ENO1 deletion.[1][3] In contrast, 2-DG and 3-BP offer broader inhibition of hexokinase, a key enzyme upregulated in many tumors.[5][7][8]

The choice of inhibitor for therapeutic development will depend on the specific cancer type, its metabolic profile, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and execute studies aimed at further elucidating the potential of these glycolysis inhibitors in the fight against cancer. Future research should focus on direct head-to-head comparisons in a wider range of cancer models and in combination with other therapeutic modalities to fully realize the clinical potential of targeting cancer's sweet tooth.

References

Validating Enolase as the Primary Target of SF2312 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SF2312, a potent natural product inhibitor of the glycolytic enzyme enolase, with other alternative inhibitors. We present supporting experimental data, detailed methodologies for key in vivo validation experiments, and visual representations of critical pathways and workflows to objectively assess the in vivo targeting of enolase by SF2312.

Executive Summary

SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a highly potent, low nanomolar inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2] Its mechanism of action involves acting as a transition state analogue, binding to the active site of enolase.[3] Due to its charged nature, SF2312 exhibits poor cell permeability, limiting its direct in vivo application. To overcome this, a cell-permeable prodrug, POMHEX, has been developed, which is metabolized intracellularly to its active form, HEX, a potent enolase inhibitor.[4][5][6] This guide will delve into the in vivo validation of enolase as the primary target of SF2312's active counterparts and compare its performance with other known enolase inhibitors.

Data Presentation: Comparison of Enolase Inhibitors

The following table summarizes the quantitative data for SF2312 and its alternatives.

FeatureSF2312POMHEX (Prodrug of HEX)Phosphonoacetohydroxamate (PhAH)AP-III-a4 (ENOblock)
Type Natural PhosphonateSynthetic ProdrugSyntheticSynthetic
Mechanism of Action Transition-state analogue inhibitor of enolase[3]Metabolized to HEX, a transition-state analogue inhibitor of enolase[4][5]Transition-state analogue inhibitor of enolaseAllosteric binder, does not directly inhibit enolase activity in vitro[3]
In Vitro Potency (IC50) ~10-50 nM against human enolase[1]~35 nM (as HEX) against ENO1-deleted glioma cells[7]nM affinity0.576 µM[3]
In Vivo Efficacy Poor, due to low cell permeability[6]Eradicates intracranial ENO1-deleted tumors in mice[4][7][8]Ineffective in vivo due to poor pharmacological properties[6][7]Modulates non-glycolytic functions of enolase in vivo[9]
Key In Vivo Model Not applicable directlyOrthotopic intracranial xenograft model of ENO1-deleted glioma[7]Not applicableVarious cancer and metabolic disease models[9]

Experimental Protocols for In Vivo Validation

Validating that a compound engages its intended target in a living organism is crucial. Below are detailed methodologies for key experiments to confirm enolase as the primary target of SF2312's active form (HEX) in vivo.

Orthotopic Intracranial Xenograft Model for Efficacy Studies

This protocol is designed to assess the anti-tumor efficacy of POMHEX in a clinically relevant animal model of glioblastoma with a specific genetic deletion.

Objective: To determine if POMHEX can inhibit the growth of ENO1-deleted brain tumors in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD-scid or similar)

  • ENO1-deleted human glioma cell line (e.g., D423)

  • POMHEX, formulated for in vivo administration

  • Vehicle control

  • Stereotactic injection apparatus

  • Magnetic Resonance Imaging (MRI) for tumor monitoring

Procedure:

  • Cell Culture: Culture ENO1-deleted glioma cells under standard conditions.

  • Intracranial Implantation:

    • Anesthetize the mice.

    • Using a stereotactic frame, inject a defined number of glioma cells (e.g., 1 x 10^5 cells) into the striatum of the mouse brain.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for a set period (e.g., 7-10 days).

    • Monitor tumor growth and volume using non-invasive MRI scans at regular intervals.

  • Treatment Administration:

    • Once tumors are of a predetermined size, randomize mice into treatment and control groups.

    • Administer POMHEX (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment:

    • Continue to monitor tumor volume via MRI throughout the treatment period.

    • Monitor animal health and body weight.

    • The primary endpoint is a significant reduction in tumor growth rate or complete tumor regression in the POMHEX-treated group compared to the control group.[4][7]

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect the brains.

    • Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) to confirm tumor burden and assess cellular changes.

In Vivo Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a drug binds to its target protein in a cellular or tissue context.[10][11][12]

Objective: To demonstrate that HEX (the active form of POMHEX) binds to and stabilizes enolase in tumor tissue from treated animals.

Materials:

  • Tumor tissue from POMHEX- and vehicle-treated mice (from the efficacy study)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Apparatus for tissue homogenization

  • PCR machine or heating block for temperature challenge

  • Centrifuge for separating soluble and aggregated proteins

  • SDS-PAGE and Western blotting reagents

  • Anti-enolase antibody

Procedure:

  • Tissue Lysis:

    • Excise tumors from treated and control mice and immediately place them on ice.

    • Homogenize the tumor tissue in PBS containing protease inhibitors to create a lysate.

  • Heat Challenge:

    • Aliquot the tumor lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.

    • Include an unheated control sample.

  • Separation of Soluble Fraction:

    • After the heat challenge, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Denature the soluble proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific for enolase.

  • Data Analysis:

    • Quantify the band intensity for enolase at each temperature for both the POMHEX-treated and control groups.

    • In the control group, the amount of soluble enolase will decrease as the temperature increases.

    • In the POMHEX-treated group, binding of HEX to enolase will stabilize the protein, resulting in more soluble enolase at higher temperatures compared to the control. This "thermal shift" confirms target engagement.

Measurement of Glycolytic Flux In Vivo

This protocol assesses the functional consequence of enolase inhibition on the glycolysis pathway within the tumor.

Objective: To determine if POMHEX treatment inhibits the glycolytic activity of enolase in vivo.

Materials:

  • Tumor-bearing mice treated with POMHEX or vehicle

  • Stable isotope-labeled glucose (e.g., [U-13C]-glucose)

  • Equipment for blood and tissue collection

  • Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

Procedure:

  • Isotope Administration:

    • Administer a bolus of [U-13C]-glucose to POMHEX- and vehicle-treated mice.

  • Sample Collection:

    • At specific time points after glucose administration, collect blood and tumor tissue samples.

    • Immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).

  • Metabolite Extraction:

    • Extract metabolites from the tumor tissue and plasma.

  • LC-MS Analysis:

    • Analyze the extracts using LC-MS to measure the levels of 13C-labeled glycolytic intermediates, including the substrate of enolase (2-phosphoglycerate, 2-PG) and its product (phosphoenolpyruvate, PEP).

  • Data Analysis:

    • A successful inhibition of enolase by POMHEX will lead to an accumulation of the upstream metabolite (13C-labeled 2-PG) and a decrease in the downstream metabolite (13C-labeled PEP) in the tumors of the treated group compared to the control group.[1] This provides strong evidence of target inhibition at a functional level.

Mandatory Visualization

experimental_workflow cluster_preclinical_model Orthotopic Xenograft Model cluster_treatment Treatment & Efficacy cluster_validation Target Validation cell_culture ENO1-deleted Glioma Cells implantation Intracranial Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (MRI Monitoring) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment POMHEX Administration randomization->treatment control Vehicle Control randomization->control efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy control->efficacy target_engagement Target Engagement (CETSA) efficacy->target_engagement functional_assay Functional Assay (Glycolytic Flux) efficacy->functional_assay

Caption: In vivo validation workflow for SF2312 prodrug POMHEX.

enolase_inhibition_pathway cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Glycerate_2P 2-Phosphoglycerate (2-PG) Enolase Enolase Glycerate_2P->Enolase PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase PEP->PK Pyruvate Pyruvate Enolase->PEP PK->Pyruvate SF2312 SF2312 (Active Form) SF2312->Enolase Inhibits

Caption: Inhibition of the glycolytic pathway by SF2312.

Conclusion

The available in vitro and in vivo data strongly support enolase as the primary target of SF2312's active form. The development of the prodrug POMHEX has enabled the successful translation of SF2312's potent anti-enolase activity to in vivo models, demonstrating significant anti-tumor efficacy in ENO1-deleted cancers. The experimental protocols outlined in this guide provide a robust framework for researchers to further validate and explore the therapeutic potential of targeting enolase with SF2312 and its derivatives. The comparative data highlights the superior potency and well-defined mechanism of SF2312 over other reported enolase modulators for direct enzymatic inhibition.

References

Comparing the efficacy of SF2312 with the synthetic enolase inhibitor AP-III-a4 (ENOblock)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent enolase inhibitors: the natural product SF2312 and the synthetic compound AP-III-a4 (ENOblock). This analysis is based on available experimental data to facilitate informed decisions in research and development targeting the glycolytic enzyme enolase.

Enolase, a critical metalloenzyme, catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1] Its pivotal role in cellular metabolism has established it as an attractive therapeutic target, particularly in oncology.[2][3] This guide delves into the characteristics, potency, and reported mechanisms of SF2312 and AP-III-a4.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters of SF2312 and AP-III-a4 based on published data. A significant distinction lies in their reported potency and mechanism of action.

FeatureSF2312AP-III-a4 (ENOblock)
Type Natural phosphonate (B1237965) antibiotic[1]Synthetic, non-substrate analogue[4]
Origin Isolated from the actinomycete Micromonospora[5][6]Identified through small molecule screening[1]
IC50 (Enolase) Human ENO1: 37.9 nM[1][6] Human ENO2: 42.5 nM[1][6]0.576 µM (576 nM)[1][4]
Mechanism of Action Potent, low-nanomolar, transition-state analogue inhibitor of enolase.[5][7] Its activity is enhanced under anaerobic conditions.[5][6]Initially reported as a direct enolase inhibitor.[4] However, subsequent studies suggest it does not directly inhibit enolase activity but may modulate its non-glycolytic functions.[8][9] It has been shown to down-regulate AKT and Bcl-xL expression.[1][10]

In-Depth Efficacy Analysis

SF2312 has demonstrated significant potency as a direct inhibitor of enolase.[5][6] It exhibits selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, a condition that renders them highly dependent on the ENO2 paralogue for survival.[7][11] This "collateral lethality" approach has shown promise in preclinical models of ENO1-deleted gliomas, where SF2312 was superior to other inhibitors in killing these cancer cells, especially under hypoxic conditions.[5][12] The potent and direct inhibition of glycolysis by SF2312 leads to ATP depletion and selective cancer cell death.[7]

AP-III-a4 (ENOblock) , in contrast, presents a more complex and debated mechanism of action. While initially reported to directly inhibit enolase, some studies have failed to replicate this direct enzymatic inhibition.[8][13] Instead, it is suggested that ENOblock's biological effects may stem from modulating the "moonlighting" or non-glycolytic functions of enolase.[9][14] It has been reported to induce cancer cell death under hypoxia and inhibit migration and invasion by down-regulating the expression of AKT and Bcl-xL.[4][10] However, it does not show selective toxicity towards ENO1-deleted glioma cells, a hallmark of direct enolase inhibitors like SF2312.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of enolase inhibitors.

Enolase Activity Assay

This assay measures the enzymatic activity of enolase by monitoring the formation of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PG), which absorbs light at 240 nm.[1][10]

  • Reagents and Materials:

    • Purified recombinant human enolase (ENO1 or ENO2)

    • Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl[10]

    • Substrate: 2-phospho-D-glycerate[10]

    • Inhibitors: SF2312 or AP-III-a4 at various concentrations

    • UV-transparent 96-well plates

    • Spectrophotometer capable of reading absorbance at 240 nm

  • Procedure:

    • Prepare serial dilutions of the inhibitors (SF2312 and AP-III-a4) in the assay buffer.

    • Add a fixed amount of purified enolase (e.g., 3-9 units) to each well of the 96-well plate containing the assay buffer and varying concentrations of the inhibitor.[10]

    • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, 2-phospho-D-glycerate, to each well.[10]

    • Immediately begin monitoring the increase in absorbance at 240 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.[1][10]

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (Crystal Violet Staining)

This assay assesses the effect of the inhibitors on cell proliferation and survival.[8]

  • Reagents and Materials:

    • Cancer cell lines (e.g., ENO1-deleted and ENO1-wildtype glioma cells)

    • Complete cell culture medium

    • SF2312 and AP-III-a4

    • 96-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • 10% Formalin (for fixing cells)

    • 0.05% Crystal Violet solution

    • 10% Acetic Acid (for dye extraction)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of SF2312 or AP-III-a4. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 7 days).[8]

    • After the incubation period, wash the cells with PBS.

    • Fix the cells by adding 10% formalin to each well and incubating for 15 minutes.

    • Wash the plates with water and stain the cells with 0.05% crystal violet solution for 20 minutes.

    • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

    • Extract the bound dye by adding 10% acetic acid to each well.

    • Measure the absorbance of the extracted dye at 595 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.

Enolase_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibitors Inhibitors cluster_cellular_effects Cellular Effects 2-PG 2-Phosphoglycerate Enolase Enolase 2-PG->Enolase PEP Phosphoenolpyruvate Enolase->PEP ATP_Depletion ATP Depletion Enolase->ATP_Depletion SF2312 SF2312 SF2312->Enolase Direct Inhibition ENOblock AP-III-a4 (ENOblock) ENOblock->Enolase Contested Direct Inhibition/ Binding AKT_Downregulation AKT Downregulation ENOblock->AKT_Downregulation Indirect Effect NonGlycolytic_Modulation Modulation of Non-Glycolytic Functions ENOblock->NonGlycolytic_Modulation Proposed Mechanism Cell_Death Cell Death ATP_Depletion->Cell_Death AKT_Downregulation->Cell_Death NonGlycolytic_Modulation->Cell_Death

Proposed signaling pathways of SF2312 and AP-III-a4 (ENOblock).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells (e.g., 96-well plate) Inhibitor_Prep 2. Prepare Serial Dilutions of SF2312 & ENOblock Treatment 3. Add Inhibitors to Cells Inhibitor_Prep->Treatment Incubation 4. Incubate for a Defined Period (e.g., 72h) Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., Crystal Violet) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance at 595 nm Viability_Assay->Data_Acquisition Normalization 7. Normalize to Vehicle Control Data_Acquisition->Normalization IC50_Calc 8. Calculate IC50 Values Normalization->IC50_Calc

A typical experimental workflow for a cell viability assay.

Conclusion

SF2312 and AP-III-a4 (ENOblock) represent two distinct approaches to targeting enolase. SF2312 is a potent, direct inhibitor of enolase with a clear mechanism of action and demonstrated selective efficacy against cancer cells with specific genetic vulnerabilities.[5][7] AP-III-a4, while showing anti-cancer effects, has a more ambiguous mechanism, with evidence suggesting it may not directly inhibit enolase's enzymatic activity but rather modulate its non-glycolytic functions.[8][9]

The choice between these inhibitors will depend on the specific research question. For studies requiring high potency and a well-defined mechanism of direct enolase inhibition, particularly in the context of ENO1-deleted cancers, SF2312 is the more suitable candidate. For investigating the broader biological roles of enolase, including its non-glycolytic functions, AP-III-a4 remains a relevant tool, though the interpretation of results should consider the controversy surrounding its direct enzymatic inhibition. Further direct comparative studies are warranted to fully elucidate their efficacy and safety profiles in various disease models.

References

Assessing the selective toxicity of SF2312 in ENO1-deleted versus ENO1-rescued cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data highlights the therapeutic potential of SF2312, a potent enolase inhibitor, in selectively targeting cancer cells with a specific genetic vulnerability—the deletion of the ENO1 gene. This comparison guide synthesizes key findings on the differential effects of SF2312 on ENO1-deleted versus ENO1-rescued cells, providing researchers, scientists, and drug development professionals with a detailed overview of its preclinical efficacy and mechanism of action.

The glycolytic enzyme enolase 1 (ENO1) is a critical component of cellular metabolism.[1][2] In some cancers, such as certain types of glioma, the gene encoding ENO1 is homozygously deleted.[3] These cancer cells survive by relying on the functional paralog, ENO2.[4] This dependency creates a synthetic lethal vulnerability, whereby the inhibition of ENO2 is selectively lethal to ENO1-deleted cells while sparing normal cells where ENO1 is present.[5] SF2312, a natural phosphonate (B1237965) antibiotic, has been identified as a highly potent inhibitor of both ENO1 and ENO2.[6][7]

Comparative Efficacy of SF2312: A Data-Driven Overview

Experimental evidence consistently demonstrates the selective toxicity of SF2312 against cancer cells lacking ENO1. Studies utilizing isogenic cell lines—ENO1-deleted cells and the same cells with ENO1 expression restored ("rescued")—provide a clean comparison of the drug's on-target effects.

Cell Proliferation and Viability

Treatment with SF2312 results in a significant inhibition of proliferation and induction of cell death in ENO1-deleted glioma cells at concentrations that have minimal impact on ENO1-rescued cells.[6]

Cell Line PairEndpointSF2312 Concentration (ENO1-deleted)SF2312 Concentration (ENO1-rescued)Citation
D423 GliomaInhibition of ProliferationLow µM range>200 µM[6]
D423 GliomaInduction of Cell DeathStarts at 12.5 µMStarts at 400 µM[3]
Gli56 GliomaSelective ToxicityExhibitedNot Exhibited[3]
Glycolytic Inhibition

The selective toxicity of SF2312 is a direct consequence of its ability to block glycolysis in ENO1-deleted cells. This is evidenced by a marked reduction in the conversion of glucose to lactate (B86563), a key step in glycolysis.

Cell Line PairMetabolic MarkerEffect of 10 µM SF2312 (ENO1-deleted)Effect of 10 µM SF2312 (ENO1-rescued)Citation
D423 GliomaU-13C glucose to 13C lactate conversionDose-dependent reductionNo significant reduction[3][6]
D423 & Gli56Glucose ConsumptionProfound inhibitionNo inhibition[3]
D423 & Gli56Lactate ProductionConcomitant inhibitionNo inhibition[3]

Biochemical analysis further reveals a rapid decline in cellular ATP levels in ENO1-deleted cells upon treatment with SF2312, preceding cell death.[3]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental approach, the following diagrams illustrate the targeted signaling pathway and the general workflow for assessing the selective toxicity of SF2312.

G cluster_glycolysis Glycolytic Pathway cluster_eno1_wt ENO1-WT/Rescued Cell cluster_eno1_del ENO1-Deleted Cell Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F1_6BP F1,6BP F6P->F1_6BP GAP_DHAP GAP / DHAP F1_6BP->GAP_DHAP BPG1_3 1,3-BPG GAP_DHAP->BPG1_3 PG3 3-PG BPG1_3->PG3 PG2 2-PGA PG3->PG2 PEP PEP PG2->PEP PG2_WT 2-PGA PG2_DEL 2-PGA Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ENO1_WT ENO1 ENO2_WT ENO2 PEP_WT PEP PG2_WT->PEP_WT ENO1_DEL ENO1 (Deleted) ENO2_DEL ENO2 PEP_DEL PEP PG2_DEL->PEP_DEL ENO2 SF2312 SF2312 SF2312->ENO2_WT Inhibits SF2312->ENO2_DEL Inhibits

Caption: SF2312 inhibits ENO2, blocking glycolysis in ENO1-deleted cells.

G cluster_assays Assessments start Start cell_culture Culture ENO1-deleted and ENO1-rescued cell lines start->cell_culture treatment Treat cells with varying concentrations of SF2312 cell_culture->treatment proliferation_assay Proliferation Assay (e.g., Crystal Violet) treatment->proliferation_assay viability_assay Cell Viability/Death Assay (e.g., Annexin V/PI) treatment->viability_assay metabolic_assay Metabolic Flux Analysis (13C-glucose to 13C-lactate) treatment->metabolic_assay data_analysis Data Analysis and Comparison proliferation_assay->data_analysis viability_assay->data_analysis metabolic_assay->data_analysis conclusion Conclusion on Selective Toxicity data_analysis->conclusion

Caption: Experimental workflow for assessing SF2312 selective toxicity.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the assessment of SF2312's selective toxicity.

Cell Lines and Culture
  • Cell Lines: D423 and Gli56 human glioma cell lines (homozygously deleted for ENO1) and their corresponding isogenic ENO1-rescued counterparts (stably transfected to re-express ENO1) are used.[6]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Proliferation Assay (Crystal Violet)
  • Seeding: Plate an equal number of ENO1-deleted and ENO1-rescued cells into multi-well plates.

  • Treatment: After allowing cells to adhere overnight, treat them with a range of SF2312 concentrations (e.g., from low µM to over 200 µM) or vehicle control.

  • Incubation: Incubate the cells for an extended period, such as 7 to 14 days, to allow for differences in proliferation to become apparent.[6]

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., methanol).

    • Stain the cells with a crystal violet solution.

  • Quantification:

    • Wash away excess stain.

    • Solubilize the stain (e.g., with a solution of acetic acid or SDS).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

    • Normalize the readings to the vehicle-treated control to determine the relative cell density.[8]

Cell Death Assay (Annexin V/Propidium Iodide Staining)
  • Seeding and Treatment: Plate cells and treat with SF2312 as described for the proliferation assay, but for a shorter duration (e.g., 24-72 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in an Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are considered early apoptotic.

    • Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

  • Analysis: Quantify the percentage of apoptotic and dead cells in each treatment group.

Metabolic Flux Analysis (13C-Glucose to 13C-Lactate Conversion)
  • Cell Culture and Treatment: Culture ENO1-deleted and ENO1-rescued cells and treat with SF2312 (e.g., 10 µM) or vehicle control.[3]

  • Isotope Labeling: Replace the culture medium with a medium containing a stable isotope-labeled glucose, such as [U-13C]glucose or [1-13C]glucose.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) to allow for the metabolism of the labeled glucose.[3][5]

  • Metabolite Extraction: Collect the culture medium and/or cellular extracts.

  • NMR or Mass Spectrometry Analysis: Analyze the extracts using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry to detect and quantify the amount of 13C-labeled lactate produced.[3]

  • Data Interpretation: Compare the ratio of labeled lactate to total lactate or the absolute amount of labeled lactate between the different cell lines and treatment conditions to assess the rate of glycolysis. A decrease in the production of 13C-lactate in SF2312-treated ENO1-deleted cells indicates inhibition of the glycolytic pathway.[5]

Conclusion

References

SF2312 as a Tool Compound for Validating Collateral Lethality in ENO1-Deleted Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SF2312, a potent enolase inhibitor, with other alternative compounds for validating the concept of collateral lethality in cancers with homozygous deletion of the ENO1 gene. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for research and drug development in this targeted therapeutic space.

The Principle of Collateral Lethality in ENO1-Deleted Cancers

Genomic deletions of tumor suppressor genes are a common event in cancer development. Often, these deletions encompass neighboring genes, a phenomenon termed "passenger deletion." The concept of collateral lethality leverages these passenger deletions as therapeutic targets.[1]

Enolase is a critical enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[2] In mammals, there are three enolase isoforms: ENO1, ENO2, and ENO3. Most tissues, including many tumors, express high levels of ENO1.[2] However, some cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene as a passenger event.[3] These cancer cells survive by upregulating the paralogous gene, ENO2.[3] This creates a specific vulnerability: inhibiting the remaining enolase activity, primarily from ENO2, is lethal to ENO1-deleted cancer cells while having a minimal effect on normal cells that retain a functional copy of ENO1.[3] SF2312 and other enolase inhibitors serve as tool compounds to exploit this collateral lethal relationship.

Comparative Analysis of Enolase Inhibitors

The selection of an appropriate tool compound is critical for validating the collateral lethality concept and for preclinical drug development. This section compares the performance of SF2312 with other notable enolase inhibitors.

Quantitative Data Summary
FeatureSF2312Phosphonoacetohydroxamate (PhAH)AP-III-a4 (ENOblock)POMHEX (SF2312 Prodrug)
Type Natural Phosphonate (B1237965) AntibioticSynthetic Tool CompoundSynthetic, Non-substrate AnalogueProdrug of a SF2312 analogue (HEX)
Mechanism of Action Potent, transition state analogue inhibitor of enolase.[4][5]Potent enolase inhibitor.[6][7]Reported to bind directly to enolase, but some studies suggest an indirect mechanism.[8]Intracellularly converted to HEX, a potent enolase inhibitor.[9][10]
IC50 (Human ENO1) 37.9 nM[11]53.2 nM[12]0.576 µM (576 nM)[8]HEX is 4-fold more selective for ENO2 over ENO1.[9]
IC50 (Human ENO2) 42.5 nM[11]62.3 nM[12]Not specifiedPotent inhibitor of ENO2.[9]
Cellular Potency (ENO1-deleted cells) Low µM range for inhibition of proliferation.[7][11]Higher µM concentrations required compared to SF2312.[6][7]Inhibits cell viability in a dose-dependent manner.[13]Low nM range for killing of ENO1-deleted glioma cells.[9][14]
Selectivity for ENO1-deleted cells High selectivity; significantly more toxic to ENO1-deleted cells compared to isogenic rescued cells.[7][11]Shows selective toxicity, but less potent than SF2312.[6][7]Induces cell death under hypoxia.[4]High selectivity; eradicates ENO1-deleted tumors in vivo.[9][10]
Performance Comparison

SF2312 stands out as a highly potent, natural product inhibitor of both ENO1 and ENO2.[11] Its significant selectivity for ENO1-deleted cancer cells makes it an excellent tool for validating the collateral lethality concept in vitro.[7] However, its charged nature at physiological pH can limit cell permeability, requiring higher concentrations in cellular assays compared to its enzymatic IC50.[15]

Phosphonoacetohydroxamate (PhAH) is a well-characterized synthetic enolase inhibitor that has been instrumental in the initial proof-of-concept studies of collateral lethality in ENO1-deleted cancers.[6][7] While it demonstrates selectivity, it is generally less potent than SF2312 in cellular assays.[6][7]

AP-III-a4 (ENOblock) is a commercially available enolase inhibitor. While it has been reported to directly inhibit enolase, some studies suggest it may have an indirect mechanism of action.[8] It has been shown to down-regulate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[4]

POMHEX is a prodrug of HEX, an analogue of SF2312, designed to improve cell permeability and in vivo efficacy.[9][14] POMHEX has demonstrated remarkable potency in the low nanomolar range against ENO1-deleted glioma cells and has shown the ability to eradicate intracranial tumors in mouse models, providing strong in vivo validation of the collateral lethality strategy.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments used to characterize and compare enolase inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Enolase inhibitors (SF2312, PhAH, AP-III-a4, POMHEX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells (ENO1-deleted and isogenic control cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the enolase inhibitors in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins, such as ENO1, ENO2, and markers of apoptosis or signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ENO1, anti-ENO2, anti-phospho-Akt, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

In Vivo Tumor Growth Study (Orthotopic Xenograft Model)

This model is used to evaluate the anti-tumor efficacy of enolase inhibitors in a setting that mimics the natural tumor microenvironment.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ENO1-deleted cancer cells (e.g., glioblastoma cell line D423)

  • Stereotactic injection apparatus

  • Enolase inhibitor formulation for in vivo administration (e.g., POMHEX)

  • Bioluminescence or MRI imaging system for monitoring tumor growth

Protocol:

  • Culture ENO1-deleted cancer cells and prepare a single-cell suspension.

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Inject a defined number of cancer cells (e.g., 1 x 10^5) into the desired location in the brain (e.g., striatum).

  • Allow the tumors to establish, monitoring their growth using bioluminescence or MRI imaging.

  • Once tumors are of a measurable size, randomize the mice into treatment and control groups.

  • Administer the enolase inhibitor (e.g., POMHEX) or vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal or intravenous).

  • Monitor tumor growth and the health of the mice regularly.

  • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, western blotting).

Metabolomic Analysis

This analysis is used to determine the metabolic consequences of enolase inhibition.

Materials:

  • Cell or tumor tissue samples

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Rapidly quench the metabolism of cells or tissues and extract the metabolites using cold extraction buffer.

  • Separate the metabolites using liquid chromatography.

  • Detect and identify the metabolites using mass spectrometry.

  • Analyze the data to identify changes in the levels of glycolytic intermediates (e.g., an accumulation of 2-phosphoglycerate and a decrease in phosphoenolpyruvate) and other related metabolites.

Visualizations

Signaling Pathways and Logical Relationships

cluster_0 Glycolysis Pathway cluster_1 Collateral Lethality Glucose Glucose 2-Phosphoglycerate (2-PG) 2-Phosphoglycerate (2-PG) Glucose->2-Phosphoglycerate (2-PG) Multiple Steps Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) 2-Phosphoglycerate (2-PG)->Phosphoenolpyruvate (PEP) ENO1 / ENO2 Pyruvate Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate ENO1 Deletion ENO1 Deletion ENO2 Upregulation ENO2 Upregulation ENO1 Deletion->ENO2 Upregulation Survival Mechanism Enolase Inhibitor (SF2312) Enolase Inhibitor (SF2312) ENO2 Upregulation->Enolase Inhibitor (SF2312) Target Cell Death Cell Death Enolase Inhibitor (SF2312)->Cell Death Induces

Caption: Glycolysis pathway and the principle of collateral lethality in ENO1-deleted cancers.

cluster_0 Experimental Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment In Vivo Xenograft In Vivo Xenograft Cell Culture->In Vivo Xenograft Cell Implantation Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Western Blot Western Blot Inhibitor Treatment->Western Blot Metabolomics Metabolomics Inhibitor Treatment->Metabolomics In Vivo Xenograft->Inhibitor Treatment

Caption: A typical experimental workflow for evaluating enolase inhibitors.

cluster_0 ENO1 and PI3K/AKT Signaling ENO1 ENO1 PI3K PI3K ENO1->PI3K Activates AKT AKT PI3K->AKT Activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Promotes

Caption: The role of ENO1 in activating the PI3K/AKT signaling pathway.

Conclusion

SF2312 is a highly effective tool compound for validating the concept of collateral lethality in ENO1-deleted cancers due to its high potency and selectivity. For in vitro studies, SF2312 provides a robust means to investigate the cellular consequences of enolase inhibition. For in vivo validation, the prodrug POMHEX has demonstrated significant anti-tumor efficacy, making it a valuable tool for preclinical studies. The choice between SF2312 and other alternatives like PhAH and AP-III-a4 will depend on the specific experimental goals, with SF2312 and its derivatives offering superior potency and a well-defined mechanism of action for targeted studies of collateral lethality.

References

SF2312: A Comparative Guide to a Potent Dual Inhibitor of Enolase Isoforms ENO1 and ENO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SF2312, a natural phosphonate (B1237965) antibiotic, and its differential effects on the enolase isoforms ENO1 (alpha-enolase) and ENO2 (gamma-enolase). Enolase is a critical metalloenzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156).[1] Its isoforms have distinct tissue distributions and are implicated in various pathologies, particularly cancer, making them attractive therapeutic targets.[2][3][4] This guide presents quantitative data, detailed experimental protocols, and visual representations of key concepts to inform research and drug development efforts targeting enolase.

Quantitative Data Summary: SF2312 vs. Other Enolase Inhibitors

SF2312 has emerged as a highly potent, low-nanomolar inhibitor of both ENO1 and ENO2.[5][6][7] Its efficacy is compared here with phosphonoacetohydroxamate (PhAH), a well-characterized synthetic enolase inhibitor, and ENOblock, another small molecule reported to inhibit enolase.

FeatureSF2312Phosphonoacetohydroxamate (PhAH)ENOblock (AP-III-a4)
Type Natural phosphonate antibiotic[6]Synthetic tool compound inhibitor[7][8]Synthetic, non-substrate analogue[1][9]
IC50 (Human ENO1) ~37.9 nM[6]Not explicitly stated, but generally shows pan-enolase inhibition[8]0.576 µM (576 nM)[1][10] (Note: Some studies suggest an indirect mechanism of action)[1][11]
IC50 (Human ENO2) ~42.5 nM[6]nM IC50 inhibitory activity[8]Not specifically reported for the isolated isoform, but inhibits enolase activity generally[9]
Mechanism of Action Potent, low nM transition state analogue inhibitor of enolase.[1][8] The (3S,5S)-enantiomer is the active species that binds to the active site.[12][13][14]Binds to the active site, coordinating with two magnesium ions.[8]Reported to directly bind to enolase and inhibit its activity, though some studies indicate an indirect mechanism.[1][9][11]
Cellular Potency Inhibits proliferation of ENO1-deleted D423 glioma cells in the low µM range.[8][15] A pro-drug derivative, POMSF, shows increased potency in cell-based systems (~19 nM).[16]Shows selective toxicity against ENO1-deleted glioma cells.[8][15]Reported to inhibit cancer cell metastasis in vivo.[9]
Isoform Preference Shows similar IC50 values for ENO1 and ENO2, but at higher concentrations, residual activity is consistently lower for ENO2.[8] The 5-OH group is suggested to be responsible for the preferential inhibition of ENO2 over ENO1 above the IC50.[8]Pan-enolase inhibitor.[17]Not specified.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the effects of SF2312 on enolase.

Enolase Activity Assay (Indirect, NADH-linked)

This assay measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to the conversion of NADH to NAD+, which can be monitored by a decrease in fluorescence.[8][18]

Materials:

  • Cell lysates or purified recombinant ENO1/ENO2

  • Reaction Buffer A: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM β-mercaptoethanol

  • Reaction Buffer B: Reaction Buffer A with 4.5 mM 2-phosphoglycerate (2-PG)

  • Pyruvate kinase/Lactate dehydrogenase enzyme mix

  • NADH

  • ADP

  • SF2312 or other inhibitors

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare cell lysates by sonication in lysis buffer and clarify by centrifugation.[18] Determine protein concentration using a Bradford assay.[18]

  • Reaction Setup: In a 96-well plate, add 100 µL of diluted cell lysate or purified enzyme in Reaction Buffer A. Include wells with a known enolase inhibitor (e.g., 2 µM PhAH) as a negative control and wells without any biological sample as a background control.[18]

  • Initiate Reaction: Start the reaction by adding 100 µL of Reaction Buffer B (containing the substrate 2-PG) to each well.[18]

  • Measurement: Immediately begin recording NADH fluorescence (Excitation: 360 nm, Emission: 460 nm) every 30 seconds.[18]

  • Data Analysis: Calculate the rate of decrease in NADH fluorescence (slope of the curve). Subtract the slope of the negative control from all samples.[18] Enolase activity can be expressed relative to the vehicle control.[11]

Enolase Activity Assay (Direct, PEP Detection)

This assay directly measures the formation of phosphoenolpyruvate (PEP) by monitoring the increase in absorbance at 240 nm.[1][8]

Materials:

  • Purified recombinant ENO1/ENO2

  • Enolase enzymatic activity buffer

  • 2-phosphoglycerate (2-PG)

  • SF2312 or other inhibitors

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a UV-transparent plate or cuvette, combine the purified enzyme with the enzymatic activity buffer and the desired concentration of the inhibitor.

  • Initiate Reaction: Add 2-PG to start the reaction.

  • Measurement: Monitor the increase in absorbance at 240 nm over time.[11]

  • Data Analysis: The rate of increase in absorbance corresponds to the rate of PEP formation and thus, enolase activity.

Thermal Shift Assay

This assay assesses the binding of a ligand (like SF2312) to a protein (enolase) by measuring changes in the protein's thermal stability.[8]

Materials:

  • Cell lysates or purified recombinant ENO1/ENO2

  • SF2312 or other compounds

  • Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM β-mercaptoethanol)[8]

  • Real-time PCR instrument or differential scanning fluorimeter

  • SYPRO Orange dye (or similar)

Procedure:

  • Reaction Setup: Combine the protein sample with the ligand in the appropriate buffer.

  • Thermal Denaturation: Subject the samples to a temperature gradient in the presence of a fluorescent dye that binds to unfolded proteins.

  • Measurement: Monitor the fluorescence intensity as the temperature increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of a ligand indicates binding and stabilization of the protein.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts related to SF2312's mechanism and experimental design.

cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by SF2312 2-PGA 2-Phosphoglycerate PEP Phosphoenolpyruvate 2-PGA->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate SF2312 SF2312 Enolase Enolase (ENO1/ENO2) SF2312->Enolase Binds to active site

Caption: SF2312 inhibits the conversion of 2-PGA to PEP in glycolysis.

cluster_workflow Enolase Inhibition Assay Workflow start Prepare cell lysate or purified enzyme incubate Incubate enzyme with SF2312 start->incubate add_substrate Add 2-phosphoglycerate (2-PG) incubate->add_substrate measure Measure product formation (NADH fluorescence or PEP absorbance) add_substrate->measure analyze Analyze data to determine IC50 measure->analyze

Caption: Workflow for determining the inhibitory activity of SF2312.

cluster_cancer SF2312 in ENO1-Deleted Cancer ENO1_deleted_cell ENO1-Deleted Cancer Cell ENO2_reliance Relies solely on ENO2 for glycolysis ENO1_deleted_cell->ENO2_reliance SF2312_inhibits_ENO2 SF2312 inhibits ENO2 ENO2_reliance->SF2312_inhibits_ENO2 Cell_death Selective Cell Death SF2312_inhibits_ENO2->Cell_death

Caption: SF2312's selective toxicity in ENO1-deleted cancer cells.

References

Validating SF2312: A Comparative Guide to Inhibitors of Lactate Production in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heightened reliance of many cancer cells on glycolysis, even in the presence of oxygen (the Warburg effect), has identified the inhibition of this metabolic pathway as a promising therapeutic strategy. A key outcome of this altered metabolism is the overproduction and secretion of lactate (B86563), which contributes to an acidic tumor microenvironment, promoting invasion, metastasis, and immunosuppression. Consequently, targeting lactate production is a focal point of novel anti-cancer drug development. This guide provides a comparative analysis of SF2312, a potent inhibitor of the glycolytic enzyme enolase, against other therapeutic agents designed to curtail lactate production in cancer cells. The information is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation.

Mechanism of Action: Targeting Glycolysis to Reduce Lactate

Lactate production in cancer cells can be inhibited at several key points in the metabolic pathway. SF2312 represents a class of inhibitors that target an upstream enzyme in glycolysis, while other compounds target the final step of lactate synthesis or its transport out of the cell.

cluster_enolase Enolase Inhibition cluster_ldh LDH Inhibition cluster_mct Lactate Transport Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria Extracellular Extracellular Space Lactate->Extracellular MCT1/4 SF2312 SF2312 PhAH SF2312->PG2 LDH_Inhibitors FX11, GNE-140, Gossypol, Oxamate, Quercetin LDH_Inhibitors->Pyruvate MCT_Inhibitors AZD3965 MCT_Inhibitors->Lactate cluster_enolase Enolase Inhibition cluster_ldh LDH Inhibition cluster_mct Lactate Transport Inhibition a Inhibits Enolase b Blocks conversion of 2-PGA to PEP a->b c Reduces substrate for Pyruvate Kinase b->c d Decreases Pyruvate and Lactate production c->d e Inhibits Lactate Dehydrogenase (LDH) f Blocks conversion of Pyruvate to Lactate e->f g Directly reduces Lactate synthesis f->g h Inhibits Monocarboxylate Transporter (MCT1) i Blocks Lactate efflux from the cell h->i j Causes intracellular Lactate accumulation and acidification i->j k Disrupts glycolysis and can lead to cell death j->k A Select Cancer Cell Line (e.g., with high glycolytic rate or specific genetic background like ENO1 deletion) B Determine IC50 of Inhibitor (e.g., using CellTiter-Glo for viability) A->B C In Vitro Enzyme Activity Assay (Confirm direct inhibition of target enzyme, e.g., Enolase or LDH activity assay) B->C D Measure Lactate Production (Quantify extracellular lactate in cell culture media after inhibitor treatment) B->D E Assess Cellular Effects (e.g., Apoptosis assays like Annexin V/PI staining, Cell cycle analysis) D->E F In Vivo Xenograft Studies (Evaluate anti-tumor efficacy in an animal model) E->F

A Comparative Analysis of the Enolase Inhibitor SF2312 and its Analog, Deoxy-SF2312

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the natural phosphonate (B1237965) antibiotic SF2312 and its less potent analog, deoxy-SF2312. Both compounds are recognized as inhibitors of enolase, a key enzyme in the glycolytic pathway. This document summarizes their comparative potency, outlines the experimental protocols for assessing their activity, and illustrates their mechanism of action within the relevant signaling pathway.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The primary mechanism of action for both SF2312 and deoxy-SF2312 is the inhibition of enolase, a crucial enzyme in glycolysis.[1][2][3][4][5] Experimental data demonstrates that SF2312 is a significantly more potent inhibitor of enolase than its analog, deoxy-SF2312. The inhibitory concentration at 50% (IC50) values, a measure of inhibitor potency, are orders of magnitude different between the two compounds.

CompoundTarget EnzymeIC50 (nM)Reference
SF2312 Human Recombinant ENO137.9[2]
Human Recombinant ENO242.5[2]
Enolase (in D423 cell lysates)~10-50[1]
Deoxy-SF2312 Enolase (in D423 cell lysates)~2000[1]

Mechanism of Action: Inhibition of the Glycolytic Pathway

SF2312 and its analog exert their biological effects by inhibiting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway. By blocking this step, these inhibitors disrupt the cell's ability to produce ATP through glycolysis, a metabolic pathway that is often upregulated in cancer cells. This targeted inhibition of glycolysis is a promising strategy for the development of novel anticancer therapeutics.

Glycolysis_Inhibition Glycolysis Pathway Inhibition by SF2312 Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate SF2312 SF2312 / deoxy-SF2312 Enolase Enolase SF2312->Enolase Inhibition

Caption: Inhibition of Enolase by SF2312 in the Glycolysis Pathway.

Experimental Protocols

The following section details the key experimental protocol used to determine the inhibitory activity of SF2312 and deoxy-SF2312.

Enolase Activity Assay (Coupled Enzyme Assay)

This assay determines enolase activity by measuring the production of phosphoenolpyruvate (PEP), which is then used in a coupled reaction to monitor the oxidation of NADH.

Materials:

  • Lysis Buffer: (e.g., RIPA or NP-40 buffer)

  • Reaction Buffer A (without substrate): 100 mM Triethanolamine Buffer (pH 7.4), 25 mM MgSO4, 100 mM KCl, 1.3 mM ADP, 7 units/mL Pyruvate Kinase, 10 units/mL L-Lactic Dehydrogenase, 0.12 mM NADH.

  • Reaction Buffer B (with 2X substrate): Reaction Buffer A with 4.5 mM 2-phosphoglycerate (2-PGA).

  • Inhibitors: SF2312 and deoxy-SF2312 solutions of varying concentrations.

  • Enzyme Source: Cell lysates (e.g., from D423 cells overexpressing human ENO1 and ENO2) or purified enolase.

  • 96-well black, clear-bottom plates.

  • Spectrophotometer or plate reader capable of measuring fluorescence at Ex/Em = 340/460 nm.

Procedure:

  • Enzyme Preparation:

    • Culture and harvest cells (e.g., D423).

    • Wash cells with PBS and lyse using Lysis Buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Reaction Buffer A to each well.

    • Add a specific volume of the enzyme preparation (cell lysate) to each well.

    • Add varying concentrations of SF2312 or deoxy-SF2312 to the appropriate wells. Include a vehicle control (no inhibitor).

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of Reaction Buffer B to each well.

    • Immediately place the plate in a microplate reader.

    • Measure the decrease in NADH fluorescence (or absorbance at 340 nm) over time. Readings are typically taken every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence/absorbance vs. time curve).

    • Normalize the reaction rates to the vehicle control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating and comparing the inhibitory effects of SF2312 and deoxy-SF2312.

Experimental_Workflow cluster_prep Preparation cluster_assay Enolase Inhibition Assay cluster_analysis Data Analysis Compound_Prep Prepare SF2312 & Deoxy-SF2312 Stock Solutions Assay_Setup Set up 96-well plate with enzyme, buffer, and inhibitors Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enolase Enzyme (Cell Lysate or Purified) Enzyme_Prep->Assay_Setup Reaction_Start Initiate reaction with 2-PGA substrate Assay_Setup->Reaction_Start Data_Acquisition Measure NADH fluorescence/absorbance kinetically Reaction_Start->Data_Acquisition Rate_Calc Calculate reaction rates Data_Acquisition->Rate_Calc IC50_Calc Determine IC50 values Rate_Calc->IC50_Calc Comparison Compare potency of SF2312 and Deoxy-SF2312 IC50_Calc->Comparison

Caption: Workflow for comparing SF2312 and deoxy-SF2312 inhibitory activity.

References

Demonstrating the superior efficacy of SF2312 over PhAH in killing glioma cells under anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the enolase inhibitors SF2312 and PhAH reveals the significantly enhanced potency of SF2312 in eradicating glioma cells, particularly under the hypoxic conditions characteristic of solid tumors. Experimental data indicates that while both compounds target the glycolytic pathway, SF2312 is substantially more effective at lower concentrations in an anaerobic environment, highlighting its potential as a more robust therapeutic candidate for gliomas, especially those with ENO1 deletions.

Researchers have identified the natural phosphonate (B1237965) antibiotic SF2312 as a highly potent inhibitor of enolase, a critical enzyme in the glycolysis pathway.[1][2] This pathway is a primary source of energy for cancer cells. The efficacy of SF2312 has been compared to PhAH (phosphonoacetohydroxamate), another well-known enolase inhibitor. Studies show that SF2312 is superior to PhAH in killing glioma cells that have a specific genetic vulnerability—the deletion of the ENO1 gene—particularly in an anaerobic (hypoxic) environment.[2]

The enhanced effect of SF2312 under hypoxia is a key finding, as the microenvironment of solid tumors like glioblastoma is often characterized by low oxygen levels.[2] This condition forces cancer cells to rely heavily on glycolysis for survival, making them more susceptible to enolase inhibitors.

Comparative Efficacy Data

Experimental results demonstrate a marked difference in the cytotoxic effects of SF2312 and PhAH on ENO1-deleted glioma cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. After a 72-hour treatment period, SF2312 proved to be significantly more potent under hypoxia.

CompoundConditionConcentration for Eradication of ENO1-deleted D423 Glioma Cells
SF2312 Hypoxia >6.25 µM
SF2312NormoxiaNo eradication observed even at 100 µM
PhAH Hypoxia Effective only at 200 µM

Table 1: Comparative concentrations of SF2312 and PhAH required to eradicate ENO1-deleted D423 glioma cells after 72 hours of treatment under hypoxic and normoxic conditions. Data sourced from Leonard et al., 2016.[2]

Under hypoxic conditions, SF2312 was able to virtually eliminate the ENO1-deleted D423 glioma cell population at concentrations greater than 6.25 µM.[2] In contrast, the toxicity of PhAH was only apparent at a much higher concentration of 200 µM under the same conditions.[2] Under normoxic conditions, while SF2312 did inhibit the proliferation of these glioma cells, it did not lead to their complete eradication even at concentrations as high as 100 µM.[2]

Mechanism of Action: Enolase Inhibition

Both SF2312 and PhAH function by inhibiting enolase, the penultimate enzyme in the glycolytic pathway. This inhibition blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in the generation of ATP. The disruption of this pathway leads to a rapid depletion of cellular energy, ultimately triggering cell death.[2] In glioma cells with a deletion of the ENO1 gene, the cells become heavily reliant on the ENO2 isoform of the enzyme, making them particularly vulnerable to enolase inhibitors.[2] The selective toxicity of SF2312 and PhAH towards these ENO1-deleted cells is a key aspect of their therapeutic potential.[2]

Signaling Pathway of Enolase Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Two_PGA 2-Phosphoglycerate (2-PGA) Glycolysis->Two_PGA Enolase Enolase (ENO2 in ENO1-deleted cells) Two_PGA->Enolase PEP Phosphoenolpyruvate (PEP) Enolase->PEP ATP_Prod ATP Production Pyruvate Pyruvate PEP->Pyruvate Pyruvate->ATP_Prod Cell_Viability Cell Viability and Proliferation ATP_Prod->Cell_Viability SF2312_PhAH SF2312 / PhAH Inhibition Inhibition SF2312_PhAH->Inhibition Inhibition->Enolase ATP_Depletion ATP Depletion Inhibition->ATP_Depletion Cell_Death Apoptosis / Cell Death ATP_Depletion->Cell_Death

Caption: Signaling Pathway of Enolase Inhibition by SF2312 and PhAH.

Experimental Protocols

Induction of Anaerobic (Hypoxic) Conditions

To simulate the tumor microenvironment, glioma cells were cultured under hypoxic conditions. This was achieved by placing the cell cultures in a modular incubator chamber. The chamber was flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced nitrogen for 10 minutes to displace the oxygen. The sealed chamber was then placed in a standard cell culture incubator at 37°C for the duration of the experiment (72 hours).

Cell Viability and Apoptosis Assay

A dual-staining method using Hoechst 33342 and YO-PRO-1 was employed to assess cell viability and apoptosis.

  • Cell Seeding: D423 glioma cells (both ENO1-deleted and ENO1-rescued) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of SF2312 or PhAH. The plates were then placed under either normoxic (standard incubator) or hypoxic conditions for 72 hours.

  • Staining: After the incubation period, the cells were stained with a solution containing Hoechst 33342 (to stain the nuclei of all cells) and YO-PRO-1 (which selectively enters apoptotic cells with compromised plasma membranes).

  • Imaging and Analysis: The plates were imaged using a high-content imaging system. The total number of cells was determined by counting the Hoechst-stained nuclei, and the number of apoptotic cells was determined by counting the YO-PRO-1 positive cells. Cell viability was expressed as a percentage of the vehicle-treated control.

Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed Glioma Cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Treatment Treat with SF2312 or PhAH Incubation_1->Treatment Conditions Incubate under Normoxic or Hypoxic Conditions (72h) Treatment->Conditions Staining Stain with Hoechst 33342 and YO-PRO-1 Conditions->Staining Imaging Image Plates Staining->Imaging Analysis Analyze Cell Viability and Apoptosis Imaging->Analysis End End Analysis->End

Caption: Workflow for assessing the cytotoxicity of SF2312 and PhAH.

References

Pioneering Precision Oncology: Isogenic Cell Lines Confirm SF2312's Selective Takedown of ENO1-Deleted Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the use of genetically matched cell lines to validate the targeted anti-cancer mechanism of SF2312, a potent enolase inhibitor, and its comparison with other glycolytic pathway antagonists.

For researchers, scientists, and drug development professionals, the quest for cancer therapeutics with high efficacy and minimal off-target effects is the holy grail. This guide illuminates the critical role of isogenic cell lines in validating the mechanism of selective toxicity for SF2312, a promising natural product inhibitor of the glycolytic enzyme enolase. By leveraging genetically engineered cell pairs that differ only by the presence or absence of a single gene, researchers have unequivocally demonstrated SF2312's precision in targeting cancer cells with a specific genetic vulnerability.

The Power of Isogenic Pairs in Unmasking Drug Mechanisms

Isogenic cell lines are powerful tools in drug discovery, providing a controlled system to study the effects of a compound on a specific genetic target.[1] These cell lines are genetically identical except for a single engineered modification, such as the knockout or re-expression of a particular gene.[1] This allows for the unambiguous attribution of a drug's effects to its interaction with the target protein, eliminating the confounding variables of different genetic backgrounds.[1] In the case of SF2312, isogenic glioma cell lines with and without the ENO1 gene have been instrumental in confirming its selective lethality.[2]

dot

Caption: Logical workflow demonstrating the use of isogenic cell lines to validate target-dependent drug toxicity.

SF2312: Exploiting Collateral Lethality in ENO1-Deleted Cancers

SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a crucial enzyme in the glycolysis pathway.[2][3] It exhibits a unique mechanism of selective toxicity against cancer cells harboring a homozygous deletion of the ENO1 gene. These cancer cells survive by relying on the redundant paralog, ENO2.[4] By inhibiting both ENO1 and ENO2, SF2312 creates a synthetic lethal situation in ENO1-deleted cells, leading to their demise, while leaving normal cells with intact ENO1 relatively unharmed.[2][4]

dot

Glycolysis_Inhibition cluster_enolase Enolase Action Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate (B1209933) BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate (B93156) (PEP) PG2->PEP PG2->PEP ENO1 / ENO2 Pyruvate Pyruvate PEP->Pyruvate ATP_depletion ATP Depletion & Cell Death Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (ATP Production) Pyruvate->TCA Inhibitor SF2312 Inhibitor->PEP Inhibits Enolase

Caption: The glycolytic pathway and the inhibitory action of SF2312 on the enolase enzyme.

Experimental Evidence of Selective Toxicity

Studies utilizing the ENO1-deleted D423 human glioma cell line and its isogenic counterpart, where ENO1 expression was rescued, have provided compelling evidence for SF2312's selective action.[2]

Data Presentation: SF2312 vs. PhAH in Isogenic Glioma Cell Lines

Compound Cell Line Genetic Background Effect on Proliferation (2 weeks) Induction of Apoptosis
SF2312 D423ENO1-deletedInhibition in the low µM range[2][5]Induced at ~12.5 µM[5]
D423-ENO1ENO1-rescuedInhibition only above 200 µM[2][5]Induced only at 400 µM[5]
D423-ENO2ENO2-overexpressingMore resistant than parental D423[5]-
PhAH D423ENO1-deletedSelective inhibition (data in supplementary figs)[2]Selective induction (data in supplementary figs)[2]
D423-ENO1ENO1-rescuedLess sensitive than ENO1-deleted[2]Less sensitive than ENO1-deleted[2]

PhAH (phosphonoacetohydroxamate) is another enolase inhibitor used as a reference compound.

The data clearly demonstrates that SF2312 is significantly more potent in inhibiting proliferation and inducing apoptosis in glioma cells lacking ENO1. The restoration of ENO1 expression renders the cells highly resistant to the drug, confirming that the selective toxicity is a direct consequence of targeting the enolase-dependent metabolic vulnerability.[2][5] This selective effect was also observed in another ENO1-deleted glioma cell line, Gli56.[2]

Comparison with Other Glycolysis Inhibitors

While SF2312 shows great promise, it is important to consider it within the broader landscape of glycolysis-targeting anti-cancer agents.

Inhibitor Class Target Example Compounds Mechanism of Action & Notes
Enolase Inhibitors Enolase (ENO1, ENO2)SF2312 , PhAH , POMHEX [3]Inhibit the conversion of 2-phosphoglycerate to phosphoenolpyruvate, blocking a critical step in glycolysis.[2] POMHEX is a pro-drug of HEX, another potent enolase inhibitor.[3]
Glucose Transporter Inhibitors GLUT1BAY-876, WZB117Block the uptake of glucose into the cell, starving it of the primary fuel for glycolysis. Often used in combination therapies.
Hexokinase Inhibitors Hexokinase 2 (HK2)2-Deoxyglucose (2-DG), 3-Bromopyruvate (3-BrPA)Prevent the first committed step of glycolysis, the phosphorylation of glucose. 2-DG has shown inconsistent results in clinical trials.[6]
Pyruvate Kinase M2 Inhibitors Pyruvate Kinase M2 (PKM2)Shikonin, TEPP-46Target the final rate-limiting step in glycolysis. PKM2 is preferentially expressed in cancer cells and regulates the balance between ATP production and biosynthesis.

SF2312's advantage lies in its high potency and the specific, genetically defined patient population (ENO1-deleted cancers) it can target, potentially leading to a wider therapeutic window and fewer side effects compared to broader glycolysis inhibitors.

Experimental Protocols

The validation of SF2312's mechanism relied on a series of well-defined experimental protocols.

dot

Experimental_Workflow start Start cell_culture Culture Isogenic Cell Lines (ENO1-deleted & ENO1-rescued) start->cell_culture treatment Treat cells with varying concentrations of SF2312 cell_culture->treatment incubation Incubate for specified duration (e.g., 72 hours to 2 weeks) treatment->incubation proliferation_assay Proliferation Assay (Hoechst 33342 staining) incubation->proliferation_assay apoptosis_assay Apoptosis Assay (YO-PRO-1 staining) incubation->apoptosis_assay metabolomics_assay Metabolite Analysis (Mass Spectrometry) incubation->metabolomics_assay analysis Data Analysis: Compare effects between isogenic cell lines proliferation_assay->analysis apoptosis_assay->analysis metabolomics_assay->analysis conclusion Conclusion on Selective Toxicity analysis->conclusion

Caption: Standard experimental workflow for assessing the selective toxicity of SF2312 using isogenic cell lines.

1. Cell Proliferation Assay (Hoechst 33342 Staining)

  • Objective: To quantify the total number of cells after treatment, indicating the effect on cell growth.

  • Protocol:

    • Seed isogenic cell pairs (e.g., D423 ENO1-deleted and D423 ENO1-rescued) in multi-well plates.

    • Treat cells with a range of concentrations of SF2312 or a vehicle control.

    • Incubate for an extended period (e.g., 2 weeks) to assess long-term effects on proliferation.[2]

    • At the end of the treatment period, fix the cells.

    • Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA in the cell nucleus.

    • Image the plates using a high-content imager.

    • Use image analysis software to count the number of stained nuclei, providing a measure of total cell number.[5]

2. Apoptosis Assay (YO-PRO®-1 Staining)

  • Objective: To specifically identify and quantify cells undergoing apoptosis (programmed cell death).

  • Protocol:

    • Culture and treat isogenic cell lines as described above.

    • Add YO-PRO®-1 stain to the live cells. This dye selectively enters apoptotic cells with compromised plasma membranes.

    • Counterstain with a nuclear dye like Hoechst 33342 to label all cells.

    • Image the cells using fluorescence microscopy.

    • Quantify the number of YO-PRO®-1 positive cells relative to the total number of cells (Hoechst positive) to determine the percentage of apoptotic cells.[5]

3. Metabolite Quantification (Mass Spectrometry)

  • Objective: To measure the levels of key glycolytic metabolites to confirm that SF2312 is inhibiting enolase activity.

  • Protocol:

    • Treat isogenic cells with SF2312 or vehicle control for a defined period (e.g., 72 hours).[5]

    • Harvest the cells and perform a polar metabolite extraction.

    • Analyze the extracts using mass spectrometry to quantify the levels of metabolites upstream and downstream of enolase, such as 3-phosphoglycerate (3-PGA) and phosphoenolpyruvate (PEP).[5]

    • An increase in the ratio of 3-PGA to PEP in treated cells would confirm the inhibition of enolase.[5]

Conclusion

The use of isogenic cell lines has been pivotal in substantiating the mechanism of SF2312's selective toxicity. The clear differential response between ENO1-deleted and ENO1-rescued cells provides a robust preclinical proof-of-concept for its targeted therapeutic strategy. This approach not only validates the drug's on-target activity but also defines the patient population most likely to benefit, embodying the principles of precision oncology. As research progresses, SF2312 stands out as a compelling candidate for treating cancers with ENO1 deletions, a vulnerability that can be precisely identified through genomic screening. The experimental framework detailed here serves as a powerful paradigm for the validation of other targeted cancer therapies.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.